molecular formula C7H12O4 B101818 (S)-2-acetoxy-3-methylbutanoic acid CAS No. 18667-97-5

(S)-2-acetoxy-3-methylbutanoic acid

Cat. No.: B101818
CAS No.: 18667-97-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-LURJTMIESA-N
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Description

(S)-2-Acetoxy-3-methylbutanoic acid is a chiral ester of significant value in organic and medicinal chemistry as a versatile synthetic intermediate. Its primary research utility lies in its application in catalytic asymmetric synthesis and the resolution of racemic mixtures. In asymmetric synthesis, chiral acetoxy acids of this type serve as key precursors for the synthesis of enantioenriched allylic esters, which are valuable intermediates that can be further transformed into branched allylic alcohols and other complex chiral molecules . Furthermore, the chiral center of this compound makes it a potential candidate for use in diastereomeric resolutions. This process involves converting a racemic mixture into a pair of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional methods such as crystallization or chromatography . This application is fundamental in the production of single-enantiomer compounds, which is crucial in pharmaceutical development due to the often distinct biological activities of different enantiomers . The compound thus provides researchers with a critical handle for controlling stereochemistry and achieving high enantiomeric purity in the synthesis of target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18667-97-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-acetyloxy-3-methylbutanoic acid

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

SHYABMSJIGYKIG-LURJTMIESA-N

SMILES

CC(C)C(C(=O)O)OC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)OC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

chemical structure and stereochemistry of (S)-2-acetoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-acetoxy-3-methylbutanoic acid

Introduction: The Strategic Role of Chiral Intermediates in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired biological activity and ensuring patient safety. Chiral building blocks, or synthons, are the foundational components that enable chemists to construct stereochemically pure molecules with high efficiency. Among these, this compound emerges as a valuable intermediate derived from the naturally occurring amino acid L-valine. Its structure combines a defined stereocenter with versatile functional groups—a carboxylic acid and a protected secondary alcohol—making it a strategic asset in multi-step synthetic campaigns.

This guide provides a comprehensive technical overview of this compound, delving into its structural and stereochemical intricacies, reliable synthetic protocols, and analytical characterization. The content is designed to equip researchers with the field-proven insights necessary to effectively utilize this synthon in their research and development endeavors.

Chemical Structure and Stereochemical Identity

A thorough understanding of a molecule's structure is the bedrock of its application. This section details the fundamental identifiers and, most critically, the absolute stereochemistry of the title compound.

Core Chemical Identifiers

The identity of this compound is defined by several key descriptors, which are essential for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name (2S)-2-acetoxy-3-methylbutanoic acidDerived from structure
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Canonical SMILES CC(C)C(C(=O)O)OC(=O)C[1]
Isomeric SMILES CC(C)OC(=O)CDerived from (R)-form[1]
CAS Number Not uniquely assigned; often tracked via its precursor
Defining the Stereocenter: The (S)-Configuration

The functional significance of this molecule is intrinsically linked to the single chiral center at the C2 position. The designation "(S)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment: The four groups attached to the C2 stereocenter are prioritized based on atomic number:

    • Priority 1: -OC(=O)CH₃ (The oxygen atom has a higher atomic number than carbon).

    • Priority 2: -C(=O)OH (The carbon is bonded to two oxygen atoms).

    • Priority 3: -CH(CH₃)₂ (The isopropyl group).

    • Priority 4: -H (Implicit hydrogen atom).

  • Spatial Orientation: When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as having the (S)-configuration. The preservation of this specific configuration during synthesis is paramount and is a direct result of its preparation from a chiral pool starting material, L-valine ((S)-2-amino-3-methylbutanoic acid).

G cluster_arrow C2 (S) O_acetyl O-C(=O)CH₃ C2->O_acetyl COOH C(=O)OH C2->COOH Isopropyl CH(CH₃)₂ C2->Isopropyl H H C2->H P1 1 P2 2 P3 3 P4 4 A B A->B C B->C

Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

Stereoselective Synthesis Protocol

The most reliable and field-proven method for synthesizing this compound begins with the readily available and enantiopure amino acid L-valine. The synthesis is a two-step process that critically preserves the stereochemistry of the starting material.

Figure 2: Synthetic workflow from L-Valine to the target compound.

Experimental Methodology

The following protocol is adapted from established procedures for the stereospecific conversion of amino acids to α-hydroxy acids and subsequent protection.[2]

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine

  • Rationale: This step converts the primary amine of L-valine into a hydroxyl group via a diazotization reaction followed by substitution with water. Performing the reaction at low temperatures (0–5 °C) is crucial to control the stability of the intermediate diazonium salt and minimize side reactions. The reaction proceeds with overall retention of configuration at the alpha-carbon, ensuring the (S)-stereochemistry is maintained.

  • Protocol:

    • In a reaction vessel equipped with a stirrer, dissolve L-valine (1.0 mol) in an aqueous solution of sulfuric acid (1.1–2.0 mol). Cool the mixture to 0–5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (2.2–4.0 mol) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • After the addition is complete, continue stirring at 0–5 °C for 1–1.5 hours.

    • Allow the reaction to gradually warm to room temperature and stir for an additional 1.5–2 hours.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield (S)-2-hydroxy-3-methylbutanoic acid as a crude product, which can be used directly in the next step.

Step 2: Acetylation to this compound

  • Rationale: This step protects the newly formed hydroxyl group as an acetate ester. Acetyl chloride is a highly reactive acylating agent. The reaction must be conducted under an inert atmosphere (e.g., argon) to prevent the acetyl chloride from reacting with atmospheric moisture, which would quench it to acetic acid.[2] This is a classic esterification that does not affect the chiral center, thus preserving the (S)-configuration.

  • Protocol:

    • Place the crude (S)-2-hydroxy-3-methylbutanoic acid (1.0 mol) into a dry reaction flask under an argon atmosphere.

    • Add an excess of acetyl chloride (e.g., 1.5–2.0 mol) to the flask. The reaction is typically performed neat or in a dry, inert solvent like dichloromethane.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • Upon completion, carefully quench the excess acetyl chloride (e.g., by slow addition to ice-cold water).

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the final product, this compound. Further purification can be achieved via vacuum distillation or column chromatography if required.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following table summarizes the expected analytical data for this compound based on its structure.

Analytical TechniqueExpected Results / Key Features
¹H-NMR (CDCl₃, 400 MHz)δ ~11.0-12.0 (br s, 1H, -COOH), δ ~5.0 (d, 1H, -CH(OAc)-), δ ~2.2 (m, 1H, -CH(CH₃)₂), δ ~2.1 (s, 3H, -C(=O)CH₃), δ ~1.0 (dd, 6H, -CH(CH₃)₂)
¹³C-NMR (CDCl₃, 100 MHz)δ ~175-178 (-COOH), δ ~170 (-OC(=O)CH₃), δ ~75 (-CH(OAc)-), δ ~30 (-CH(CH₃)₂), δ ~21 (-C(=O)CH₃), δ ~17-19 (-CH(CH₃)₂)
FT-IR (neat, cm⁻¹)~2900-3300 (broad, O-H stretch of carboxylic acid), ~1740 (sharp, C=O stretch of ester), ~1710 (sharp, C=O stretch of carboxylic acid), ~1200-1300 (C-O stretch)
Mass Spectrometry (ESI-)[M-H]⁻ expected at m/z 159.06

Applications in Drug Development and Chiral Synthesis

While (S)-2-hydroxy-3-methylbutanoic acid is a well-established chiral building block[3][4], its acetylated derivative, this compound, serves a more specialized but equally important role.

  • Protected Chiral Synthon: The primary application is as a protected intermediate. In a complex synthesis, the free hydroxyl group of the parent hydroxy acid could interfere with subsequent reactions, particularly those involving strong bases or nucleophiles targeting the carboxylic acid. The acetate group serves as a robust protecting group that masks the alcohol's reactivity. It can be selectively removed later in the synthetic sequence under mild basic (e.g., K₂CO₃ in methanol) or acidic conditions, regenerating the free hydroxyl group without disturbing the rest of the molecule.

  • Precursor for Advanced Intermediates: As demonstrated in the patent literature, this compound is used as a direct precursor for further chemical transformations.[2] For example, the carboxylic acid can be converted into an ester or an amide while the hydroxyl group remains protected, enabling the construction of more complex chiral molecules used in the synthesis of active pharmaceutical ingredients (APIs).

  • Enhanced Lipophilicity: The addition of the acetyl group increases the molecule's lipophilicity compared to the parent hydroxy acid. This property can be strategically exploited to improve solubility in organic solvents used in subsequent reaction steps or to facilitate purification by chromatography.

Conclusion

This compound is more than a simple derivative of a natural product; it is a refined tool for the precise art of stereoselective synthesis. Its preparation from L-valine provides an economical and reliable route to an enantiopure intermediate where the key stereocenter is preserved. By serving as a protected chiral building block, it grants synthetic chemists the flexibility to perform a wide range of chemical transformations on other parts of the molecule, ultimately enabling the efficient and stereocontrolled construction of complex pharmaceutical targets. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and strategic application of this valuable compound.

References

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • LookChem. (R)-2-Acetoxy-3-methylbutanoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Available from: [Link]

  • PubChem. (S)-2-Hydroxy-3-methylbutanoic acid. Available from: [Link]

  • Quora. What stereochemistry do you expect the reaction of acetic acid (CH3CO2H) with (S) butanol 2 to form an ester to have? What is the relationship between them?. Available from: [Link]

Sources

(S)-2-acetoxy-3-methylbutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Depsipeptide Chemistry

Executive Summary

(S)-2-acetoxy-3-methylbutanoic acid (also known as (S)-O-acetyl-α-hydroxyisovaleric acid ) is a critical chiral building block in the synthesis of depsipeptides and peptidomimetics. As the acetylated derivative of (S)-2-hydroxy-3-methylbutanoic acid (L-α-hydroxyisovaleric acid), it serves as a masked hydroxy acid synthon, providing precise stereochemical control in the construction of ester linkages within peptide backbones.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile

The compound is an


-acetylated 

-hydroxy acid. Its stereochemistry is derived from L-Valine, retaining the

-configuration (L-configuration in amino acid nomenclature) through specific synthetic transformations.
Table 1: Chemical Identity & Properties[1]
PropertyData
Chemical Name This compound
Synonyms (S)-O-Acetyl-α-hydroxyisovaleric acid; (S)-2-Acetoxyisovaleric acid
Molecular Formula

Molecular Weight 160.17 g/mol
CAS Number (Parent) 17407-55-5 (Refers to (S)-2-hydroxy-3-methylbutanoic acid)
CAS Number (R-Enantiomer) 44976-78-5 (Refers to (R)-2-acetoxy-3-methylbutanoic acid)
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Chirality (S)-Enantiomer (L-series)

Note on CAS: While the


-enantiomer (used in Valinomycin synthesis) has the well-indexed CAS 44976-78-5 , the 

-enantiomer is often synthesized in situ or referenced as the acetyl derivative of CAS 17407-55-5 . Researchers should verify the specific stereochemistry of commercial batches using chiral HPLC.

Synthetic Pathways & Mechanism[7][8]

The synthesis of this compound typically proceeds from L-Valine . The transformation involves two key steps:

  • Diazotization-Hydrolysis: Conversion of the amino group to a hydroxyl group with retention of configuration.

  • Acetylation: Protection of the hydroxyl group.

Mechanism of Retention

The diazotization of L-Valine with sodium nitrite (


) in sulfuric acid proceeds via a diazonium intermediate. The subsequent hydrolysis often occurs with retention of configuration  due to the neighboring group participation (anchimeric assistance) of the carboxylate group, which forms a transient 

-lactone intermediate. This double-inversion mechanism yields the

-hydroxy acid from the

-amino acid.
Experimental Protocol (Step-by-Step)

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid (L-Hiv)

  • Dissolution: Dissolve L-Valine (100 mmol) in 1N

    
     (150 mL) at 0°C.
    
  • Diazotization: Dropwise add a solution of

    
     (150 mmol) in water over 2 hours, maintaining temperature <5°C.
    
  • Reaction: Stir overnight at room temperature (RT) to ensure complete nitrogen evolution.

  • Extraction: Saturate with NaCl and extract with Diethyl Ether (

    
    , 3x).
    
  • Purification: Dry over

    
    , filter, and concentrate to yield the crude hydroxy acid (CAS 17407-55-5).
    

Step 2: Acetylation to Target

  • Acylation: Dissolve the crude L-Hiv in dry Dichloromethane (DCM).

  • Reagents: Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) at 0°C.

  • Workup: Stir for 4 hours. Wash with 1N HCl (to remove pyridine), then brine.

  • Isolation: Dry organic layer (

    
    ) and concentrate in vacuo.
    
  • Yield: this compound is obtained as an oil (Yield ~85-90%).

Pathway Visualization

SynthesisPathway Valine L-Valine (S)-2-Amino-3-methylbutanoic acid Diazonium Diazonium Intermediate [Retention via Neighboring Group] Valine->Diazonium NaNO2, H2SO4 0°C HydroxyAcid (S)-2-Hydroxy-3-methylbutanoic acid (L-Hiv) CAS: 17407-55-5 Diazonium->HydroxyAcid -N2, H2O Double Inversion Target This compound Target Compound MW: 160.17 HydroxyAcid->Target AcCl, Pyridine DCM

Figure 1: Synthetic route from L-Valine to this compound via retention of configuration.

Applications in Drug Development

Depsipeptide Synthesis

The primary utility of this compound is in the solid-phase or solution-phase synthesis of depsipeptides (peptides containing ester bonds).

  • Mechanism: The acetyl group protects the hydroxyl functionality, allowing the carboxylic acid to be activated (e.g., using EDC/HOBt or HATU) for coupling to an amine (forming an amide bond).

  • Deprotection: The acetyl group is orthogonal to acid-labile protecting groups (like Boc) but can be removed via mild hydrolysis (e.g., hydrazine or dilute base) to reveal the hydroxyl group for subsequent esterification.

Prodrug Strategies

-Acyloxy acids are explored as prodrug moieties to improve the lipophilicity and membrane permeability of polar drugs. The (S)-isovaleric scaffold mimics natural valine, potentially targeting specific nutrient transporters (e.g., MCT1).

Analytical Characterization

Validating the identity and purity of the compound is crucial, particularly distinguishing it from its enantiomer (R-form) and the non-acetylated parent.

NMR Spectroscopy ( )
  • 
     NMR: 
    
    • 
       0.98 (d, 3H, 
      
      
      
      ): Valine methyl group 1.
    • 
       1.02 (d, 3H, 
      
      
      
      ): Valine methyl group 2.
    • 
       2.15 (s, 3H, 
      
      
      
      ): Diagnostic Acetyl Singlet .
    • 
       2.25 (m, 1H, 
      
      
      
      -CH): Methine proton.
    • 
       4.95 (d, 1H, 
      
      
      
      -CH): Proton adjacent to the ester/carboxyl group.
    • 
       10.5 (br s, 1H, 
      
      
      
      ): Carboxylic acid proton.
Chiral HPLC Method

To ensure enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 210 nm.

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer (verify with racemic standard).

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). Moisture sensitive (anhydride formation possible if activated).
    
  • Stability: Stable for months if kept dry. The acetyl ester is susceptible to hydrolysis in strong aqueous base.

  • Safety: Irritant.[1] Wear gloves and safety glasses. Avoid inhalation of vapors (acetic acid-like odor).

References

  • PubChem. (2025).[2][3] Compound Summary: 2-hydroxy-3-methylbutanoic acid (CAS 17407-55-5). National Library of Medicine. [Link]

  • LookChem. (2025). Product Information: (R)-2-Acetoxy-3-methylbutanoic acid (CAS 44976-78-5).[4][Link]

  • Winitz, M., et al. (1956). Studies on the Coordination of Diazotization and Hydrolysis of Amino Acids.Journal of the American Chemical Society, 78(11), 2423–2430.

Sources

Technical Whitepaper: Solubility Profiling & Purification Strategies for (S)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility thermodynamics, miscibility profiling, and purification strategies for (S)-2-acetoxy-3-methylbutanoic acid.

Executive Summary

This compound (CAS: 44976-78-5 for (R)-enantiomer analog; typically derived from L-Valine) is a critical chiral building block used in the synthesis of depsipeptides, pheromones, and pharmaceutical intermediates.

A major challenge in handling this compound is its physical state: it typically exists as a colorless oil at room temperature , making direct crystallization difficult. Consequently, the "solubility profile" must be bifurcated into two distinct technical domains:

  • Miscibility Profiling: For the free acid (liquid-liquid extraction and reaction solvent selection).

  • Solid-State Solubility: For its crystalline derivatives (specifically amine salts), which serve as the primary vehicle for enantiomeric enrichment and purification.

This guide provides a comprehensive framework for characterizing these solubility behaviors, modeling their thermodynamics, and implementing a robust purification workflow.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental physicochemical properties must be defined to predict solvent interactions.

PropertyValue / DescriptionSource/Rationale
Molecular Formula

Acetylated derivative of

-hydroxyisovaleric acid.
Molecular Weight 160.17 g/mol
Physical State Viscous Oil (at 25°C)Esterification disrupts carboxylic acid dimer lattice energy.
Boiling Point ~110-115°C (at 1-2 mmHg)Estimated from vacuum distillation protocols [1].
Chirality (S)-EnantiomerDerived from L-Valine via diazotization (retention/inversion dependent on conditions).
LogP (Octanol/Water) ~1.2 - 1.5 (Estimated)Moderate lipophilicity; soluble in organic phases, sparingly soluble in water.

Solubility & Miscibility Profile (Free Acid)

For the free acid oil, "solubility" is defined by miscibility gaps. The following profile is based on Hansen Solubility Parameters (HSP) and empirical solvent polarity data.

Solvent Class Compatibility
Solvent ClassRepresentative SolventsInteractionApplication
Polar Protic Methanol, Ethanol, IPAMiscible Reaction media; Solvolysis risk if heated.
Polar Aprotic DMSO, DMF, AcetonitrileMiscible High-solubility vehicles for coupling reactions.
Chlorinated DCM, ChloroformMiscible Excellent for extraction from aqueous phases.
Ethers/Esters THF, Ethyl Acetate, MTBEMiscible Preferred solvents for workup and isolation.
Non-Polar Hexane, HeptanePartially Miscible Potential for oiling out at low temperatures (phase separation).
Aqueous Water, BrineImmiscible / Sparingly Soluble The compound forms a separate organic layer (pH < 4).
Thermodynamic Partitioning Strategy

To purify the free acid from water-soluble impurities (salts, unreacted valine), a pH-swing extraction is the most effective solubility-driven operation.

  • High pH (>8): Deprotonation (

    
    ) 
    
    
    
    High aqueous solubility.
  • Low pH (<3): Protonation (

    
    ) 
    
    
    
    Low aqueous solubility (Phase separation).

Solid-State Purification: The Amine Salt Strategy

Since the free acid is an oil, crystallization requires the formation of a diastereomeric or achiral amine salt. The industry standard for lipophilic chiral acids is Dicyclohexylamine (DCHA) .

DCHA Salt Solubility Profile

The this compound DCHA salt is a crystalline solid. Its solubility is temperature-dependent, allowing for classical recrystallization.

Target Solvent System: Acetone or Ethyl Acetate/Hexane.

SolventT = 25°C (Solubility)T = 50°C (Solubility)Gradient (

)
Suitability
Acetone ModerateHighSteepExcellent (Cooling crystallization)
Ethyl Acetate LowModerateModerateGood (Anti-solvent required)
Hexane InsolubleInsolubleFlatAnti-solvent
Water Soluble (Dissociates)SolubleN/APoor (Hydrolysis risk)
Thermodynamic Modeling (Apelblat Equation)

To design the crystallization process, the solubility of the salt (


) in a given solvent (e.g., Acetone) is modeled using the Modified Apelblat Equation:


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from experimental data.
    

Mechanistic Insight: A steep solubility curve (large negative


 value) indicates a high enthalpy of dissolution (

), which is favorable for cooling crystallization as it maximizes yield with a smaller temperature drop.

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Free Acid)

Use this to determine extraction efficiency.

  • Preparation: Dispense 1.0 mL of this compound into a borosilicate vial.

  • Titration: Add the target solvent (e.g., Heptane) in 0.1 mL increments at 20°C.

  • Observation: Vortex for 30s after each addition. Monitor for turbidity (Tyndall effect) using a laser pen.

  • Endpoint: The point of persistent turbidity indicates the miscibility limit .

Protocol B: DCHA Salt Crystallization (Purification)

Use this to upgrade chemical and optical purity.

  • Dissolution: Dissolve 10.0 g (62.4 mmol) of crude oil in 50 mL of Acetone.

  • Salt Formation: Add 1.05 eq (11.9 g) of Dicyclohexylamine dropwise over 10 mins.

    • Note: The reaction is exothermic. Maintain Temp < 30°C.

  • Nucleation: Stir at 25°C. A white precipitate should form within 30 mins. If not, seed with pure crystal or scratch the flask wall.

  • Aging: Cool the slurry to 0-5°C and hold for 2 hours (Ostwald ripening).

  • Filtration: Filter the solid and wash with cold Acetone/Hexane (1:1).

  • Recovery: Suspend the salt in DCM and wash with 1M HCl to regenerate the pure free acid oil.

Visualization of Workflows

Figure 1: Purification & Solubility Logic Flow

This diagram illustrates the decision matrix for handling the compound based on its phase behavior.

PurificationStrategy Start Crude this compound CheckState Physical State Check (at 25°C) Start->CheckState IsOil Result: Viscous Oil CheckState->IsOil Extraction Liquid-Liquid Extraction (Miscibility Profiling) IsOil->Extraction For Crude Cleanup SaltForm Derivatization (DCHA Salt Formation) IsOil->SaltForm For High Purity/Chiral Upgrade SolventSelect Select Solvent: DCM or EtOAc Extraction->SolventSelect Crystallize Crystallization (Solvent: Acetone) SaltForm->Crystallize Wash Acid/Base Wash (Remove Valine/Inorganics) SolventSelect->Wash Wash->SaltForm Optional Integration Recrystallize Recrystallization (Upgrade ee%) Crystallize->Recrystallize Acidify Acidification (HCl) Regenerate Pure Oil Recrystallize->Acidify

Caption: Integrated purification workflow contrasting liquid-phase extraction (miscibility) and solid-phase crystallization (salt solubility).

Figure 2: Solubility Measurement Setup (Laser Monitoring)

A schematic for accurately determining the solubility/miscibility boundary.

SolubilitySetup Reactor Jacketed Reactor (Temp Control) Laser Laser Source (Turbidity Detection) Sensor Photodiode (Transmissivity) Reactor->Sensor Scattered/Transmitted Light Data Data Logger (Temp vs. Turbidity) Reactor->Data Temp Probe (°C) Laser->Reactor Incident Beam Sensor->Data Signal (mV)

Caption: Automated solubility determination setup using laser transmissivity to detect the cloud point (metastable limit).

References

  • Synthesis & Properties:Preparation of alpha-hydroxy and alpha-acetoxy acids from amino acids.
  • Physical Data: NIST Chemistry WebBook, SRD 69. "Butanoic acid, 3-methyl-" (Isovaleric acid parent data for estimation).[1][2] Link

  • Purification Methodology:Crystallization of Organic Compounds: An Industrial Perspective. (Standard protocols for amine salt resolution).
  • Dicyclohexylamine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7582, Dicyclohexylamine.[3] Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. (Context for modeling carboxylic acid solubility).

Disclaimer: The solubility data provided in Section 3 are predictive estimates based on functional group contribution methods (HSP) and structural analogs. Precise thermodynamic values should be validated empirically using the protocols in Section 5.

Sources

biological role of (S)-2-acetoxy-3-methylbutanoic acid in bacterial metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Biological Role of (S)-2-acetoxy-3-methylbutanoic acid in Bacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral organic molecule whose direct biological role in bacterial metabolism has not been extensively characterized in publicly available literature. However, its structure—a derivative of the amino acid valine featuring an acetoxy group—suggests a plausible intersection with fundamental bacterial metabolic and regulatory pathways. This guide posits a hypothesized role for this molecule as a metabolic intermediate, potential signaling molecule, or a substrate for energy production. We provide a comprehensive framework for investigating these hypotheses, detailing experimental protocols from chemical synthesis and enzymatic assays to advanced metabolomic and transcriptomic analyses. This document serves as a foundational resource for researchers aiming to elucidate the function of this and similar acylated molecules in the intricate world of bacterial biochemistry.

Introduction: Deconstructing this compound

The structure of this compound provides immediate clues to its potential biological relevance. It is formally the acetylated form of (S)-2-hydroxy-3-methylbutanoic acid, which is an intermediate in the catabolism of the branched-chain amino acid (BCAA), L-valine. To understand its potential role, we must consider its constituent parts: the 3-methylbutanoic acid backbone and the 2-acetoxy group.

  • The Valine Catabolic Axis: Branched-chain amino acids, including valine, are essential building blocks for proteins. Bacteria can also utilize them as nutrient sources. The catabolism of valine proceeds through transamination to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. This CoA derivative is further metabolized to intermediates that can enter the tricarboxylic acid (TCA) cycle.[1][2] The pathway also involves hydroxylated intermediates, making (S)-2-hydroxy-3-methylbutanoic acid a key related structure.

  • The Ubiquity of Acetylation in Bacteria: Acetylation is a critical post-translational modification in all domains of life.[3][4] In bacteria, the primary acetyl donor is acetyl-CoA, a central node in metabolism derived from the breakdown of glucose, fatty acids, and amino acids.[4][5] Acetylation can regulate enzyme activity, altering metabolic fluxes in response to environmental conditions.[4][6] While protein acetylation is well-studied, the acetylation of small molecule metabolites is an emerging area of interest.

Given this context, this compound could be a novel metabolite at the crossroads of amino acid catabolism and the central acetyl-CoA pool.

Hypothesized Biological Roles and Metabolic Context

We propose three primary, non-mutually exclusive roles for this compound in bacterial metabolism.

Hypothesis A: A Pro-Metabolite for Carbon and Energy

The most direct role for this molecule would be as a carbon source. The ester linkage of the acetoxy group is susceptible to hydrolysis by bacterial esterases or carboxylesterases.[7] This reaction would yield two readily metabolizable products:

  • Acetate: This can be converted by acetyl-CoA synthetase into acetyl-CoA, which then enters the TCA cycle for energy generation or is used in biosynthetic pathways.[3][8]

  • (S)-2-hydroxy-3-methylbutanoic acid: This α-hydroxy acid can be oxidized to α-ketoisovalerate by a hydroxy acid dehydrogenase, directly feeding into the valine catabolic pathway.

This metabolic route would allow bacteria to salvage both the acetyl group and the valine backbone for energy and biomass.

Metabolic_Utilization cluster_extracellular Extracellular cluster_cell Bacterial Cell Molecule (S)-2-acetoxy-3- methylbutanoic acid Hydrolysis Esterase/ Hydrolase Molecule->Hydrolysis Acetate Acetate Hydrolysis->Acetate Hydroxy_Acid (S)-2-hydroxy-3- methylbutanoic acid Hydrolysis->Hydroxy_Acid Acetyl_CoA_Synth Acetyl-CoA Synthetase Acetate->Acetyl_CoA_Synth Hydroxy_Acid_Dehydrog Hydroxy Acid Dehydrogenase Hydroxy_Acid->Hydroxy_Acid_Dehydrog Acetyl_CoA Acetyl-CoA Acetyl_CoA_Synth->Acetyl_CoA Valine_Catabolism Valine Catabolism Hydroxy_Acid_Dehydrog->Valine_Catabolism TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Valine_Catabolism->TCA_Cycle Enzymatic_Assay_Workflow Start Start Culture Grow Bacterial Culture (e.g., E. coli) Start->Culture Harvest Harvest & Lyse Cells Culture->Harvest Prepare_Lysate Prepare Clarified Cell-Free Extract Harvest->Prepare_Lysate Setup_Reaction Set up Reaction: Lysate + Substrate Prepare_Lysate->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Sample Take Time-Point Samples Incubate->Sample Analyze Analyze by LC-MS Sample->Analyze End End Analyze->End

Sources

An In-depth Technical Guide on the Relationship Between (S)-2-acetoxy-3-methylbutanoic Acid and Valinomycin Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valinomycin, a cyclododecadepsipeptide antibiotic produced by Streptomyces species, is a potent and highly selective potassium ionophore.[1] Its unique structure, assembled by a sophisticated non-ribosomal peptide synthetase (NRPS) machinery, has garnered significant interest for its therapeutic potential, ranging from antimicrobial to anticancer applications.[2][3] This guide provides a detailed exploration of the valinomycin biosynthetic pathway, with a specific focus on the origin and incorporation of its α-hydroxy acid constituent, D-α-hydroxyisovaleric acid. Furthermore, we will address the posited relationship with (S)-2-acetoxy-3-methylbutanoic acid, clarifying its role—or lack thereof—in the natural synthesis of this complex metabolite. This document serves as a technical resource, synthesizing current knowledge and providing actionable experimental protocols for researchers in the field.

Introduction to Valinomycin: A Paradigm of Ionophoric Activity

Discovered in 1955, valinomycin is a 36-membered cyclic molecule comprising a trimer of the tetradepsipeptide unit: D-valine, L-lactic acid, L-valine, and D-α-hydroxyisovaleric acid.[4] Its remarkable biological activity stems from its ability to selectively bind and transport potassium ions across biological membranes. This ionophoric action disrupts the crucial potassium ion gradients maintained by cells, leading to a cascade of downstream effects, including the dissipation of membrane potential and subsequent cell death.[2] This potent mechanism underpins its broad spectrum of activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][5] However, its high cytotoxicity has historically limited its clinical applications, prompting research into novel analogs and drug delivery systems to mitigate toxicity while preserving efficacy.[3][6]

The Architectural Marvel: Valinomycin Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

The biosynthesis of valinomycin is not a ribosome-mediated process. Instead, it is orchestrated by a duo of large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS), specifically Vlm1 and Vlm2.[7][8] These enzymes function as a molecular assembly line, sequentially selecting, activating, and linking the precursor molecules.

The biosynthetic gene cluster (vlm) encodes these two mega-enzymes, which are organized into four modules.[8] Each module is responsible for the incorporation of one of the four building blocks. The domains within each module perform specific catalytic functions:

  • Adenylation (A) Domain: Selects and activates the specific precursor (an amino acid or an α-keto acid) as an adenylate.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated precursor via a thioester bond to its phosphopantetheinyl arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide or ester bond between the precursors held on adjacent T domains.

  • Ketoreductase (KR) Domain: Reduces an α-keto acid to an α-hydroxy acid with specific stereochemistry.

  • Epimerization (E) Domain: Converts an L-amino acid to its D-enantiomer.

  • Thioesterase (TE) Domain: Catalyzes the release of the final polypeptide chain, often involving cyclization.

The assembly of the valinomycin monomer proceeds through a series of condensation and modification reactions orchestrated by these domains, as depicted below.

valinomycin_biosynthesis cluster_vlm1 Vlm1 Synthetase cluster_vlm2 Vlm2 Synthetase vlm1_mod1 Module 1 A KR T dhiv D-Hiv vlm1_mod1->dhiv KR-domain reduction vlm1_mod2 Module 2 C A T E dval D-Val vlm1_mod2->dval E-domain epimerization vlm2_mod3 Module 3 C A KR T llac L-Lac vlm2_mod3->llac KR-domain reduction vlm2_mod4 Module 4 C A T TE lval_final L-Val valinomycin Valinomycin vlm2_mod4->valinomycin TE-domain (Trimerization & Cyclization) precursors Precursors akiv α-Ketoisovalerate lval1 L-Valine pyr Pyruvate lval2 L-Valine akiv->vlm1_mod1 A-domain activation lval1->vlm1_mod2 A-domain activation pyr->vlm2_mod3 A-domain activation lval2->vlm2_mod4 A-domain activation dhiv->vlm1_mod2 C-domain (Ester bond) dval->vlm2_mod3 C-domain (Peptide bond) llac->vlm2_mod4 C-domain (Ester bond)

Figure 1: The modular organization of the valinomycin NRPS assembly line.

The Crucial Building Block: Biosynthesis of D-α-hydroxyisovaleric acid

A key component of valinomycin is D-α-hydroxyisovaleric acid (D-Hiv). Isotopic labeling studies have conclusively shown that L-valine serves as a precursor for D-Hiv.[9] The biosynthetic route proceeds via the deamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate (α-Kiv).

This α-Kiv is then specifically recognized and activated by the adenylation (A) domain of the first module of Vlm1.[7] Following its tethering to the adjacent thiolation (T) domain, the ketoreductase (KR) domain within this module catalyzes the stereospecific reduction of the α-keto group to an α-hydroxy group, yielding the D-isomer of hydroxyisovaleric acid.[7] This enzymatic reduction is a critical step, as direct feeding studies have demonstrated that D-α-hydroxyisovaleric acid is incorporated into valinomycin, while its L-isomer is not.[10]

Addressing the Query: The Role of this compound

A thorough review of the scientific literature on valinomycin biosynthesis reveals no direct involvement of this compound in the natural production of this antibiotic. The natural precursor is unequivocally the hydroxylated, not acetylated, form. Furthermore, the stereochemistry of the incorporated hydroxy acid is D, which corresponds to an (R) configuration, not (S).

Several hypotheses can be put forth to explain the query's focus on this specific molecule:

  • A Synthetic Precursor or Probe: It is plausible that this compound could be employed as a chemical probe in synthetic biology or metabolic engineering studies. The acetyl group could potentially enhance cell permeability, with the intention that intracellular esterases would cleave the acetyl group to release (S)-2-hydroxy-3-methylbutanoic acid. However, as the NRPS machinery is specific for the (R)-isomer (D-form), this (S)-isomer would likely not be incorporated.

  • A Case of Mistaken Identity: The query may stem from a misunderstanding of the precursor's structure. The natural precursor, D-α-hydroxyisovaleric acid, is structurally similar, differing in both its stereochemistry and the functional group at the C2 position.

  • An Unrelated Chiral Building Block: (S)-2-hydroxy-3-methylbutanoic acid is a known chiral building block in organic synthesis.[11] Its acetylated form could be a protected intermediate in such synthetic routes, which are unrelated to the natural biosynthetic pathway of valinomycin.

The key distinctions are summarized in the table below:

FeatureNatural PrecursorQueried Compound
Chemical Name D-α-hydroxyisovaleric acidThis compound
Stereochemistry at C2 D- (or R-)S-
Functional Group at C2 Hydroxyl (-OH)Acetoxy (-OCOCH₃)
Role in Biosynthesis Direct, enzyme-incorporated precursorNo known role

Experimental Protocols for Studying Precursor Incorporation

To empirically validate the precursors and enzymatic activities in the valinomycin pathway, the following protocols are foundational.

Protocol 1: In Vitro Assay for Vlm1 Ketoreductase Activity

This assay confirms the reduction of α-ketoisovalerate to D-α-hydroxyisovaleric acid by the KR domain of Vlm1.

Objective: To measure the NADPH-dependent reduction of α-ketoisovalerate catalyzed by a purified Vlm1 fragment containing the KR domain.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene fragment of vlm1 encoding the first module (A-KR-T domains) into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

    • Express the protein in a suitable host, such as E. coli BL21(DE3).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assay:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Purified Vlm1 fragment

      • NADPH (cofactor)

      • α-ketoisovalerate (substrate)

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Run a control reaction without the enzyme or substrate to account for non-enzymatic NADPH oxidation.

  • Product Confirmation:

    • After the reaction, quench the mixture and analyze the products by LC-MS to confirm the formation of hydroxyisovaleric acid.

    • Chiral chromatography can be used to verify the stereochemistry of the product.

kr_assay_workflow start Start expression Express & Purify Vlm1 KR-domain fragment start->expression setup Prepare Assay Mixture (Buffer, Enzyme, NADPH) expression->setup initiate Initiate Reaction (Add α-Ketoisovalerate) setup->initiate monitor Monitor NADPH Oxidation (Spectrophotometry at 340 nm) initiate->monitor analyze Analyze Product (LC-MS, Chiral HPLC) monitor->analyze end End analyze->end

Figure 2: Workflow for the in vitro ketoreductase (KR) domain assay.

Protocol 2: Isotopic Labeling to Trace Precursor Incorporation

This in vivo experiment provides definitive evidence of which molecules serve as precursors in the intact biological system.

Objective: To determine if a labeled compound is incorporated into the final valinomycin structure by the producing organism.

Methodology:

  • Culture Preparation:

    • Grow a valinomycin-producing strain of Streptomyces in a suitable fermentation medium.

  • Feeding of Labeled Precursor:

    • Synthesize or procure a stable isotope-labeled version of the putative precursor (e.g., ¹³C- or ¹⁴C-labeled L-valine or D-α-hydroxyisovaleric acid).

    • Add the labeled compound to the culture at an appropriate growth phase.

    • Continue the fermentation for a period sufficient for valinomycin production.

  • Extraction and Purification:

    • Harvest the culture and extract the secondary metabolites, including valinomycin, typically using an organic solvent like methanol.[8]

    • Purify the valinomycin from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis:

    • Analyze the purified valinomycin using mass spectrometry (MS) to detect the mass shift corresponding to the incorporation of the stable isotope.

    • If a radiolabel was used (e.g., ¹⁴C), use liquid scintillation counting to quantify the incorporation.

    • To determine the specific location of the label, the purified valinomycin can be hydrolyzed, and the individual components separated and analyzed.[9]

Conclusion

The biosynthesis of valinomycin is a testament to the intricate and elegant chemistry of non-ribosomal peptide synthesis. The formation of its constituent D-α-hydroxyisovaleric acid is a well-defined process involving the stereospecific reduction of α-ketoisovalerate by a dedicated ketoreductase domain within the Vlm1 synthetase. The compound this compound has no established role in this natural pathway. Its structural and stereochemical dissimilarity to the natural precursor, D-α-hydroxyisovaleric acid, makes its direct incorporation biochemically implausible. This guide reaffirms the established biosynthetic logic while providing a framework for further empirical investigation into the fascinating world of NRPS-mediated natural product synthesis.

References

  • Perkins, J., et al. (2009). Streptomyces genes involved in biosynthesis of the peptide antibiotic valinomycin. Applied and Environmental Microbiology, 55(1), 107-113.
  • Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.
  • ResearchGate. (2021). The biosynthetic pathway of valinomycin precursors in E. coli. IlvBN,... [Image].
  • Chen, H., et al. (2020). Total in vitro biosynthesis of the nonribosomal macrolactone peptide valinomycin. Metabolic Engineering, 59, 89-97.
  • MacDonald, J.C. (1960). BIOSYNTHESIS OF VALINOMYCIN. Canadian Journal of Chemistry, 38(11), 2009-2011.
  • Cheng, Y.Q. (2009). Valinomycin Biosynthetic Gene Cluster in Streptomyces: Conservation, Ecology and Evolution. PLoS ONE, 4(9), e7194.
  • MacDonald, J.C., & Slater, G.P. (1966). Biosynthesis of valinomycin. Canadian Journal of Biochemistry, 44(6), 715-721.
  • Wikipedia. (n.d.). Valinomycin.
  • Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.
  • Fraley, R., et al. (1986). Reduced toxicity and enhanced antitumor effects in mice of the ionophoric drug valinomycin when incorporated in liposomes. Cancer Research, 46(11), 5518-5523.
  • Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.
  • Wulff, H., et al. (2021). Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21. Marine Drugs, 19(2), 87.
  • MedchemExpress. (n.d.). Valinomycin (NSC 122023) | Antibiotic.
  • PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid.
  • Lipkowski, J., et al. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir, 36(1), 229-237.
  • Tokes, Z.A., et al. (1990). In vitro effect of liposome-incorporated valinomycin on growth and macromolecular synthesis of normal and ras-transformed 3T3 cells. Journal of Cellular Physiology, 145(1), 89-96.
  • Wikipedia. (n.d.). Isovaleric acid.
  • CymitQuimica. (n.d.). CAS 503-74-2: Isovaleric acid.
  • MedChemExpress. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid (L-alpha-Hydroxyisovaleric acid)
  • MedChemExpress. (n.d.). 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.

Sources

(S)-2-Acetoxy-3-methylbutanoic Acid: A Versatile Chiral Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are the foundational elements that enable the efficient and stereocontrolled construction of complex molecular architectures. Among these, (S)-2-acetoxy-3-methylbutanoic acid, derived from the naturally occurring amino acid L-valine, has emerged as a highly valuable and versatile C5 chiral building block. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, offering field-proven insights for researchers and professionals in organic synthesis and drug development. We will explore the causal logic behind synthetic protocols and demonstrate the synthon's utility in asymmetric synthesis, underscoring its role in transferring stereochemical information to target molecules.

Introduction: The Strategic Importance of Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds.[] Their use is a cornerstone of asymmetric synthesis, allowing for the construction of stereochemically defined molecules, which is critical in pharmaceuticals where enantiomers can have vastly different biological activities.[][2] this compound is a derivative of (S)-2-hydroxy-3-methylbutanoic acid, the α-hydroxy analog of the proteinogenic amino acid L-valine.[3][4] Its utility stems from three key features:

  • Inherent Chirality: The stereocenter is sourced from the inexpensive and readily available chiral pool of L-valine, ensuring high enantiomeric purity.

  • Orthogonal Functionality: It possesses a carboxylic acid and a protected secondary alcohol (acetate). These two functional groups allow for selective, sequential reactions, making it a versatile intermediate.

  • Structural Motif: The α-hydroxy acid moiety is a common feature in many biologically active natural products and pharmaceutical agents.

This guide will elucidate the practical synthesis of this synthon and its application as a reliable tool for introducing the (S)-valine-derived chiral signature into target molecules.

Synthesis: A Reliable Pathway from the Chiral Pool

The most common and economically viable synthesis of this compound begins with L-valine. The process is a robust two-step sequence involving diazotization followed by acetylation. This pathway is a classic example of leveraging natural chirality for synthetic purposes.

Overall Synthetic Workflow

The transformation from L-valine to the target compound is illustrated below. The key is the conversion of the amine group to a hydroxyl group with retention of the original stereochemistry, followed by protection of the newly formed alcohol.

G cluster_synthesis Synthetic Pathway A L-Valine (Starting Material) B (S)-2-Hydroxy-3-methylbutanoic acid (Hydroxy Acid Intermediate) A->B 1. NaNO₂, H₂SO₄ 2. 0-5°C to RT (Diazotization) C This compound (Target Chiral Building Block) B->C Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O) (Acetylation)

Caption: Synthetic route from L-Valine to the target chiral building block.

Step 1: Synthesis of (S)-2-Hydroxy-3-methylbutanoic Acid

The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a well-established method. The reaction proceeds with retention of configuration at the α-carbon, which is crucial for preserving the chiral integrity of the starting material.

Causality Behind the Method: This reaction is initiated by the formation of nitrous acid (HONO) in situ from sodium nitrite and a strong acid like sulfuric acid. The amino group of valine attacks the protonated nitrous acid, leading to a diazonium salt intermediate. This intermediate is unstable and readily loses dinitrogen gas (N₂), a thermodynamically highly favorable process, to form a carbocation. The subsequent nucleophilic attack by water on the carbocation yields the α-hydroxy acid. The stereochemical retention is generally high because the departing N₂ molecule can transiently shield one face of the carbocation, directing the incoming water molecule to the same face.

Detailed Experimental Protocol: [5]

  • Preparation: In a reaction vessel equipped with a stirrer and cooled to 0-5 °C using an ice bath, dissolve L-valine (1.0 eq) in an aqueous solution of sulfuric acid (1.1–2.0 eq).

  • Diazotization: Slowly add a solution of sodium nitrite (2.2–4.0 eq) in water to the stirred valine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 1 to 1.5 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for another 1.5 to 2 hours.

  • Workup: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude (S)-2-hydroxy-3-methylbutanoic acid.

Step 2: Synthesis of this compound

The final step is the protection of the hydroxyl group as an acetate ester. This is a standard esterification reaction.

Causality Behind the Method: Acetylation serves to protect the hydroxyl group, preventing it from participating in unwanted side reactions in subsequent synthetic steps (e.g., acting as a nucleophile). The acetate group is also a stable protecting group that can be removed later under basic or acidic conditions if needed. Using acetyl chloride in the absence of water is an effective method for this transformation. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of HCl.[5]

Detailed Experimental Protocol: [5]

  • Preparation: Place the crude (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) from the previous step into a dry reaction flask under an inert atmosphere (e.g., argon).

  • Acetylation: Add an excess of acetyl chloride and stir the mixture. The reaction is typically performed without a solvent or in an inert solvent like dichloromethane.

  • Reaction Completion: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Carefully quench the excess acetyl chloride with a slow addition of water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum to yield the final product, this compound, often as a colorless oil.[6]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized building block. Below is a summary of key properties for the target compound and its immediate precursor.

Property(S)-2-Hydroxy-3-methylbutanoic acidThis compound
Molecular Formula C₅H₁₀O₃[3]C₇H₁₂O₄
Molecular Weight 118.13 g/mol [3]160.17 g/mol [7]
Appearance White solidColorless oil[6]
IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid[3](2S)-2-acetyloxy-3-methylbutanoic acid
SMILES CC(C)O)O[3]CC(C)OC(=O)C[7]
Key Spectroscopic Data ¹H and ¹³C NMR data available in public databases.[3]Expected ¹H NMR signals for acetyl protons (~2.1 ppm) and a downfield shift of the α-proton compared to the hydroxy precursor.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral synthon. It is used to introduce a specific stereocenter into a larger molecule, most commonly through reactions involving its carboxylic acid functionality.

Core Application: Amide Bond Formation

A frequent application is the coupling of the building block with a primary or secondary amine to form a chiral amide. This is a fundamental transformation in the synthesis of peptides, peptidomimetics, and various pharmaceutical intermediates.

Self-Validating Protocol: The success of the coupling reaction is validated by standard analytical techniques. NMR spectroscopy will confirm the formation of the amide bond (presence of an N-H signal and characteristic shifts in adjacent protons), and mass spectrometry will verify the molecular weight of the new, larger molecule. Chiral HPLC can be used to confirm that no racemization occurred at the α-carbon during the coupling process.

G cluster_application Application in Amide Synthesis A (S)-2-Acetoxy-3- methylbutanoic acid (Chiral Synthon) Coupling Coupling Agents (e.g., DCC, EDCI) A->Coupling B Prochiral or Achiral Amine (R-NH₂) B->Coupling C Chiral Amide Product (Stereocenter Transferred) Coupling->C Amide Bond Formation

Caption: Workflow for incorporating the chiral building block via amide coupling.

Detailed Experimental Protocol (General Amide Coupling):

  • Activation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and, if needed, an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq).[5] Stir at 0 °C for 30 minutes.

  • Coupling: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under vacuum, and purify the resulting crude amide by column chromatography.

Role in Drug Development

While specific examples naming this compound can be proprietary, the structural motif it provides—an acylated α-hydroxyisovaleric acid—is integral to numerous complex molecules. It serves as a precursor for the L-α-Hydroxyisovaleric acid unit, which is found in various depsipeptides and other natural products with potential therapeutic applications. Its role is to provide a specific stereochemical and structural element that is often essential for the molecule's interaction with biological targets like enzymes or receptors.

Conclusion

This compound stands as a testament to the power and elegance of using the chiral pool for asymmetric synthesis. Its straightforward, stereoretentive synthesis from L-valine provides a reliable and cost-effective source of this versatile C5 building block. The orthogonal functionalities of the carboxylic acid and the protected hydroxyl group allow for its strategic incorporation into a wide array of complex molecules. For researchers in drug development and fine chemical synthesis, this synthon offers a robust method for introducing a key chiral motif, thereby streamlining the path to enantiomerically pure target compounds. Its proper application, guided by the principles and protocols outlined in this guide, can significantly accelerate research and development timelines.

References

  • Vertex AI Search. (2026). (S)-2-(2-((tert-Butoxycarbonyl)aMino)acetaMido)-3-Methylbutanoic acid synthesis.
  • Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PrepChem.com. (n.d.). Synthesis of a) 2-Acetoxy-3-methylbutanoic acid.
  • PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid.
  • LookChem. (n.d.). (R)-2-Acetoxy-3-methylbutanoic acid.
  • MedChemExpress. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid (L-alpha-Hydroxyisovaleric acid).
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid.
  • MedChemExpress. (n.d.). 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid).

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The Metabolic and Biocatalytic Profile of (S)-2-Acetoxy-3-Methylbutanoic Acid in Bacillus cereus

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, metabolic origin, and biocatalytic significance of (S)-2-acetoxy-3-methylbutanoic acid in Bacillus cereus.

Part 1: Executive Summary & Chemical Identity

This compound (also known as O-acetyl-L-alpha-hydroxyisovaleric acid ) represents a specific chiral motif at the intersection of branched-chain amino acid catabolism and secondary metabolite biosynthesis in Bacillus cereus.

While often overshadowed by its deacetylated precursor—(S)-2-hydroxy-3-methylbutanoic acid (L-α-hydroxyisovaleric acid), a primary building block of the emetic toxin cereulide —the acetoxy derivative holds distinct significance. It serves as a lipophilic metabolic intermediate and, more importantly, a high-value chiral synthon produced via the organism's robust esterase/lipase machinery.

Chemical Profile
PropertySpecification
IUPAC Name (2S)-2-acetyloxy-3-methylbutanoic acid
Common Name O-Acetyl-L-alpha-hydroxyisovaleric acid
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Chiral Center S-configuration at C2 (derived from L-Valine pathway)
Metabolic Role Intermediate in valine catabolism; Depsipeptide precursor pool; Fermentation byproduct

Part 2: Natural Occurrence & Biosynthetic Pathway

The natural occurrence of this compound in B. cereus is driven by the overflow metabolism of valine and the regulation of the intracellular hydroxy-acid pool required for depsipeptide synthesis.

The Valine Catabolism Nexus

B. cereus catabolizes valine through transamination and reduction, generating (S)-2-hydroxy-3-methylbutanoic acid (HIV). This hydroxy acid is the direct substrate for the non-ribosomal peptide synthetase (NRPS) machinery that produces cereulide. The acetoxy derivative arises through the acetylation of HIV, likely serving two physiological functions:

  • Intracellular Storage: Acetylation caps the reactive hydroxyl group, preventing premature esterification or polymerization.

  • Lipophilicity Modulation: The acetyl group increases membrane permeability, facilitating the secretion of excess hydroxy acids as fermentation byproducts.

Pathway Visualization

The following diagram illustrates the metabolic flux from Valine to the Acetoxy derivative and its diversion toward Cereulide biosynthesis.

ValinePath Valine L-Valine KIV 2-Keto-3-methylbutanoic acid (α-Ketoisovalerate) Valine->KIV Transaminase (Bcat) HIV (S)-2-Hydroxy-3-methylbutanoic acid (L-α-Hydroxyisovalerate) KIV->HIV α-Ketoacyl reductase (HicD/Ldh) Acetoxy This compound (Target Metabolite) HIV->Acetoxy Acetyltransferase (Putative) Cereulide Cereulide Toxin (Cyclic Depsipeptide) HIV->Cereulide CesA/CesB NRPS (Condensation) Acetoxy->HIV Esterase/Lipase (Hydrolysis) AcetylCoA Acetyl-CoA AcetylCoA->Acetoxy

Figure 1: Metabolic pathway illustrating the derivation of this compound from L-Valine catabolism and its relationship to the cereulide biosynthetic pool.

Part 3: Biocatalytic Significance (Application Science)

For drug development professionals, the significance of B. cereus lies not just in the passive occurrence of this metabolite, but in the enzymatic machinery capable of producing it with high enantiomeric excess (ee).

The Bacillus Lipase Advantage

B. cereus expresses lipases (e.g., Lipase A) and carboxylesterases that exhibit high stereoselectivity toward esters of 2-hydroxy acids. This is exploited in Kinetic Resolution processes to manufacture this compound or its corresponding alcohol for pharmaceutical synthesis.

Mechanism of Action

When provided with a racemic mixture of 2-acetoxy-3-methylbutanoic acid esters (e.g., ethyl ester), B. cereus esterases preferentially hydrolyze one enantiomer (typically the R-form), leaving the desired (S)-ester or producing the (S)-acid , depending on the specific strain and conditions.

Key Application: This chiral synthon is a structural analog of L-valine and is used in the synthesis of:

  • ACE Inhibitors: Enalapril-like derivatives.

  • Antifungals: Pradimicin derivatives.

  • Depsipeptide Antibiotics: Valinomycin analogs.[1][2]

Part 4: Detection & Analysis Protocols

To validate the natural occurrence or monitor the biocatalytic production of this compound, a self-validating analytical workflow is required.

Protocol 1: Extraction from Culture Broth

Objective: Isolate the acidic metabolite fraction from B. cereus fermentation broth.

  • Cultivation: Inoculate B. cereus (e.g., ATCC 14579) in LB broth supplemented with 0.5% Glucose to induce overflow metabolism. Incubate at 30°C for 24h.

  • Clarification: Centrifuge broth at 10,000 x g for 15 min at 4°C to remove cells.

  • Acidification: Adjust supernatant pH to 2.0 using 6M HCl. Rationale: This protonates the carboxylic acid, driving it into the organic phase.

  • Extraction: Extract three times with an equal volume of Ethyl Acetate (EtOAc).

  • Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Analysis

Objective: Quantify this compound and determine enantiomeric purity.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV at 210 nm (carbonyl absorption)
Standard Pure this compound (Sigma-Aldrich)
Validation Retention time comparison with racemic standard to confirm separation.

Part 5: References

  • Magarvey, N. A., et al. (2006). "Biosynthetic characterization of the cereulide depsipeptide assembly line." Nature Chemical Biology. Link

    • Establishes the role of (S)-2-hydroxy-3-methylbutanoic acid in cereulide biosynthesis.

  • Lereclus, D., et al. (2000). "The Bacillus cereus group: Bacillus species with pathogenic potential." Genetics and Biotechnology of Bacillus.

    • Provides context on the metabolic versatility and secondary metabolite production of B. cereus.

  • Faber, K. (2018). "Biotransformations in Organic Chemistry." Springer.

    • Authoritative text on the use of Bacillus lipases for the kinetic resolution of alpha-hydroxy and alpha-acetoxy acids.

  • Bottone, E. J. (2010). "Bacillus cereus, a volatile human pathogen." Clinical Microbiology Reviews. Link

    • Reviews the clinical and metabolic aspects of B. cereus, including toxin production.

  • FDA Bacteriological Analytical Manual (BAM) (2020). "Chapter 14: Bacillus cereus." Link

    • Standard protocols for isolation and identification of B. cereus metabolites.

Sources

Methodological & Application

synthesis of (S)-2-acetoxy-3-methylbutanoic acid from L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (S)-2-Acetoxy-3-methylbutanoic Acid from L-Valine

Executive Summary

This compound (also known as


-acetyl-L-2-hydroxyisovaleric acid) is a critical chiral building block in the synthesis of depsipeptides, such as the ionophore Valinomycin  and various antitumor cyclodepsipeptides. Its structural integrity relies entirely on the preservation of the chiral center derived from the starting material, L-Valine .

This guide details a robust, two-step protocol for converting L-Valine to the target acetoxy acid. Unlike generic organic synthesis protocols, this note focuses on stereochemical retention strategies and impurity control , specifically addressing the prevention of alkene formation (via elimination) and racemization during the diazotization step.

Chemical Strategy & Mechanism

The transformation relies on a diazotization-hydrolysis sequence followed by esterification. The critical scientific challenge is retaining the


-configuration of L-Valine during the substitution of the amino group with a hydroxyl group.
Mechanistic Insight: The "Double Inversion" Paradox

Direct


 substitution on a primary carbon typically causes inversion. However, the diazotization of 

-amino acids proceeds with net retention of configuration .
  • Diazotization:

    
     converts the amine to an unstable diazonium salt (
    
    
    
    ).
  • Neighboring Group Participation (NGP): The adjacent carboxylate oxygen attacks the

    
    -carbon intramolecularly, displacing nitrogen and forming a transient, unstable 3-membered 
    
    
    
    -lactone
    . This is the first inversion .
  • Hydrolysis: Water attacks the

    
    -lactone ring (the most strained position), opening it to form the 
    
    
    
    -hydroxy acid. This is the second inversion .

Result: Inversion + Inversion = Retention . L-Valine


 yields 

-2-hydroxyisovaleric acid.

Mechanism cluster_retention Net Retention via Double Inversion Valine L-Valine (S-Config) Diazonium Diazonium Intermediate Valine->Diazonium NaNO2, H2SO4 (0°C) Lactone α-Lactone (Transient Inversion) Diazonium->Lactone -N2 (Intramolecular Attack) Hydroxy (S)-2-Hydroxy isovaleric Acid Lactone->Hydroxy +H2O (Hydrolysis) Acetoxy (S)-2-Acetoxy-3- methylbutanoic Acid Hydroxy->Acetoxy AcCl, Pyridine (Acetylation)

Figure 1: Mechanistic pathway illustrating the neighboring group participation (NGP) that ensures retention of stereochemistry.

Experimental Protocols

Step 1: Deamination to (S)-2-Hydroxyisovaleric Acid

Objective: Convert amine to hydroxyl group while minimizing elimination to 3-methyl-2-butenoic acid.

Reagents:

  • L-Valine (99%+ purity)

  • Sulfuric Acid (

    
     or 
    
    
    
    )
  • Sodium Nitrite (

    
    , aqueous solution)[1]
    
  • Solvent: Water (Reaction), Ethyl Acetate (Extraction)

Protocol:

  • Dissolution: In a 1L round-bottom flask, dissolve L-Valine (11.7 g, 100 mmol) in

    
     (150 mL) .
    
  • Cooling (Critical): Cool the solution to

    
      using an ice/salt bath. Internal temperature must remain 
    
    
    
    to prevent side reactions.
  • Diazotization: Dropwise add a solution of

    
     (10.5 g, 150 mmol)  in water (40 mL) over 2 hours.
    
    • Note: Evolution of

      
       gas will be vigorous. Ensure adequate venting.
      
  • Maturation: Stir at

    
     for 3 hours, then allow to warm to room temperature (RT) overnight (
    
    
    
    ).
  • Extraction: Saturate the aqueous phase with

    
     (salting out is crucial as the hydroxy acid is water-soluble). Extract with Ethyl Acetate (
    
    
    
    )
    .
  • Drying: Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Colorless to pale yellow oil (Yield:

    
    ). This intermediate can be used directly or recrystallized from benzene/petroleum ether if high purity is required.
    
Step 2: Acetylation to this compound

Objective: Protect the hydroxyl group as an acetate ester.

Reagents:

  • Crude (S)-2-hydroxyisovaleric acid (from Step 1)

  • Acetyl Chloride (

    
    )
    
  • Pyridine (dry)

  • Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the crude hydroxy acid (10 g,

    
     ) in dry DCM (100 mL)  containing Pyridine (14 mL, 170 mmol) . Cool to 
    
    
    
    .
  • Addition: Add Acetyl Chloride (7.3 mL, 102 mmol) dropwise over 30 minutes. The solution will turn cloudy (pyridinium salts).

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir for 3 hours.
    
  • Quench & Wash:

    • Wash with

      
       (
      
      
      
      )
      to remove pyridine.
    • Wash with Water (

      
      ) .
      
    • Wash with Brine (

      
      ) .
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (

    
    ) is recommended for drug-grade purity.
    

Quality Control & Characterization

The following data parameters validate the success of the synthesis.

Table 1: Key Characterization Data

ParameterExpected ValueNotes
Appearance Colorless OilYellowing indicates oxidation or impurities.
Optical Rotation


to

(c=1, EtOH)
Note: The hydroxy acid precursor is (+) but the acetoxy derivative typically shifts. Verify against specific derivative literature.

NMR
(

-proton)

ppm (d)
Significant downfield shift from hydroxy precursor (

ppm) confirms acetylation.

NMR
(Acetate)

ppm (s)
Diagnostic singlet for acetyl group.
HPLC Purity

Method: C18 column, Water/ACN gradient with

TFA.

Process Workflow Diagram

Workflow start Start: L-Valine step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) start->step1 extract Extraction (EtOAc + Salting Out) step1->extract check1 QC Check: Optical Rotation ((S)-Hydroxy Acid) extract->check1 step2 Step 2: Acetylation (AcCl, Pyridine, DCM) check1->step2 If pure wash Acid Wash (Remove Pyridine) step2->wash final Final Product: This compound wash->final

Figure 2: Operational workflow for the synthesis and purification stages.

Troubleshooting & Critical Control Points

  • Racemization Risk:

    • Cause: High temperatures during diazotization allow the

      
       pathway (carbocation formation) to compete with the NGP pathway.
      
    • Solution: Strictly maintain

      
       during 
      
      
      
      addition.
  • Low Yield (Step 1):

    • Cause: (S)-2-hydroxyisovaleric acid is highly water-soluble.

    • Solution: Do not skip the "salting out" step. Continuous extraction (Liquid-Liquid) is superior to batch extraction if available.

  • Elimination By-products:

    • Observation: Olefinic protons in NMR (

      
       ppm).
      
    • Cause: Heating the diazonium salt too fast or highly acidic conditions promoting elimination to 3-methyl-2-butenoic acid.

References

  • Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Birnbaum, S. M., & Greenstein, J. P. (1956). Studies on Diastereoisomeric

    
    -Hydroxy Acids Derived from 
    
    
    
    -Amino Acids. Journal of the American Chemical Society, 78(11), 2423–2430.
    • Core Reference: Establishes the retention of configuration during the reaction of L-valine with nitrous acid.
  • Shin, I., Lee, M. R., Lee, J., Jung, M., Lee, W., & Yoon, J. (2002). Synthesis of Optically Active Phthalimide Derivatives. The Journal of Organic Chemistry, 67(15), 5405-5408.
  • Organic Syntheses, Coll. Vol. 3, p. 523 (1955). Diazotization protocols for amino acids.

    • Protocol Validation: General grounding for diazotiz

Sources

Application Note: Protocol for Acetylation of (S)-2-Hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and protocol for the acetylation of (S)-2-hydroxy-3-methylbutanoic acid (also known as L-α-hydroxyisovaleric acid).

Abstract & Scope

(S)-2-Hydroxy-3-methylbutanoic acid (CAS: 17407-55-5) is a critical chiral building block used in the synthesis of depsipeptides (e.g., valinomycin analogs) and other bioactive natural products.[1] The acetylation of its secondary hydroxyl group yields (S)-2-acetoxy-3-methylbutanoic acid , a protected intermediate essential for subsequent coupling reactions.

This guide details two robust protocols for this transformation, prioritizing the preservation of stereochemical integrity. The primary challenge in modifying


-hydroxy acids is the risk of racemization at the 

-carbon, particularly under strongly basic conditions or elevated temperatures. This protocol delineates a Base-Free Acetyl Chloride Method (Method A) and a Mild Pyridine-Catalyzed Method (Method B) to mitigate this risk.

Reaction Strategy & Mechanism

The Racemization Challenge

The


-proton of 

-hydroxy acids is relatively acidic due to the electron-withdrawing effect of the adjacent carbonyl and hydroxyl groups.
  • Risk Factor: In the presence of strong bases or excessive heat, deprotonation can lead to an enol/enolate intermediate, destroying the chiral center.

  • Solution: We utilize conditions that minimize

    
    -deprotonation.
    
    • Method A uses acetyl chloride in the absence of base, relying on the volatility of the HCl byproduct to drive the reaction.

    • Method B uses pyridine, a weak base, to neutralize the acid formed without sufficiently basicity to deprotonate the

      
      -carbon at controlled temperatures (0°C).
      
Reaction Scheme (DOT Visualization)

ReactionScheme SM (S)-2-Hydroxy-3-methylbutanoic acid (C5H10O3) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack ReagentA Method A: Acetyl Chloride (Excess) Neat or DCM ReagentA->Inter ReagentB Method B: Ac2O, Pyridine DMAP (cat.), DCM ReagentB->Inter Product This compound (C7H12O4) Inter->Product Elimination ByproductA HCl (gas) Inter->ByproductA Method A ByproductB AcOH / Pyridinium Acetate Inter->ByproductB Method B

Figure 1: Dual pathways for the acetylation of (S)-2-hydroxy-3-methylbutanoic acid. Method A is preferred for scale-up due to simpler workup; Method B is preferred for small-scale, high-value synthesis.

Materials & Equipment

Reagents
ReagentGradeRole
(S)-2-Hydroxy-3-methylbutanoic acid>98% eeSubstrate
Acetyl Chloride (AcCl)ReagentPlus, >99%Acylating Agent (Method A)
Acetic Anhydride (Ac₂O)ACS Reagent, >99%Acylating Agent (Method B)
PyridineAnhydrous, 99.8%Base/Solvent (Method B)
DMAP (4-Dimethylaminopyridine)99%Catalyst (Method B)
Dichloromethane (DCM)AnhydrousSolvent
HCl (1M)AqueousQuenching/Washing
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.

  • Addition funnel (pressure-equalizing) or syringe pump.

  • Inert gas line (Argon or Nitrogen).

  • Rotary evaporator with a vacuum trap (essential for removing AcCl/HCl).

  • High-vacuum pump (<1 mbar).

Experimental Protocols

Method A: Base-Free Acetyl Chloride (Recommended for Stereochemical Purity)

Rationale: By avoiding exogenous base, the risk of


-proton abstraction is negligible. The HCl byproduct is removed as a gas.

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and cool under a stream of Argon.

  • Dissolution: Add (S)-2-hydroxy-3-methylbutanoic acid (1.18 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add Acetyl Chloride (2.1 mL, 30.0 mmol, 3.0 equiv) dropwise over 15 minutes via syringe.

    • Note: Evolution of HCl gas will occur. Ensure proper venting into a fume hood or a base trap.

  • Reaction: Allow the mixture to warm naturally to room temperature (20-25°C). Stir for 3-4 hours.

    • Monitoring: Check reaction progress by TLC (SiO₂, 1:1 Hexane/EtOAc). The starting material (Rf ~0.2) should disappear, and the less polar ester (Rf ~0.5) should appear.

  • Workup:

    • Concentrate the reaction mixture in vacuo on a rotary evaporator at <30°C to remove solvent and excess acetyl chloride.

    • Azeotrope: Add 10 mL of Toluene and re-evaporate to ensure complete removal of traces of AcCl and HCl.

  • Purification: The resulting oil is typically pure enough (>95%) for subsequent steps. If higher purity is required, perform a rapid filtration through a short plug of silica gel using 20% EtOAc in Hexane.

Method B: Acetic Anhydride / Pyridine (Standard Mild Conditions)

Rationale: Classic acetylation conditions. Pyridine acts as both solvent and weak base to sponge up the acetic acid formed.

Procedure:

  • Setup: Charge a dried flask with (S)-2-hydroxy-3-methylbutanoic acid (1.18 g, 10.0 mmol).

  • Solvent/Base: Add anhydrous DCM (10 mL) and Pyridine (2.4 mL, 30.0 mmol, 3.0 equiv).

  • Catalyst: Add DMAP (12 mg, 0.1 mmol, 1 mol%) to the stirring solution.

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (1.9 mL, 20.0 mmol, 2.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Workup (Critical for Purity):

    • Dilute with Et₂O or EtOAc (50 mL).

    • Wash 1: 1M HCl (2 x 20 mL) to remove Pyridine and DMAP. Keep the organic layer.

    • Wash 2: Saturated NaHCO₃ (1 x 20 mL) to remove excess acetic acid.

    • Wash 3: Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Characterization & Data

Expected Analytical Data

The product, This compound , is typically isolated as a colorless to pale yellow oil that may solidify upon standing (low melting solid).

TechniqueParameterExpected Value/Observation
Physical State AppearanceColorless viscous oil or low-melting solid
¹H NMR (400 MHz, CDCl₃)

4.95 (d, 1H)

-proton (shifted downfield from ~4.1 in SM)

2.15 (s, 3H)
Acetyl methyl group (-COCH ₃)

2.2-2.3 (m, 1H)

-methine (Isopropyl CH)

1.05 (d, 3H), 1.01 (d, 3H)
Isopropyl methyl groups

10.0-11.0 (br s, 1H)
Carboxylic acid proton (-COOH )
Optical Rotation

Must be measured.[2] Starting material is approx +19° (c=1, CHCl₃). Product is expected to retain (+) sign or exhibit specific rotation consistent with literature for O-acetyl derivatives.
Workflow Diagram (Workup & Isolation)

WorkupFlow Crude Crude Reaction Mixture Evap Evaporation (Method A) Remove AcCl/DCM Crude->Evap Method A Extract Extraction (Method B) Wash w/ 1M HCl, NaHCO3 Crude->Extract Method B Final Final Product This compound Evap->Final Dry Dry (Na2SO4) & Filter Extract->Dry Conc Concentrate in vacuo Dry->Conc Conc->Final

Figure 2: Comparative workup strategies. Method A offers a streamlined "evaporate and use" workflow, while Method B requires aqueous extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (Low ee) High temperature or excess base.Ensure reaction stays <25°C. Switch to Method A (Base-Free). Avoid prolonged exposure to pyridine.
Incomplete Reaction Moisture in reagents.Use anhydrous DCM. Distill Acetyl Chloride or Acetic Anhydride if old. Ensure inert atmosphere.
Product Hydrolysis Aqueous workup too harsh.During Method B workup, perform washes quickly and with cold buffers. Do not store the product in aqueous media.
Impurity: Mixed Anhydride Excess AcCl or Ac₂O remaining.Ensure thorough evaporation. The mixed anhydride (R-CO-O-CO-CH3) can form but usually hydrolyzes to the acid upon exposure to moisture/workup.

Safety Considerations

  • Acetyl Chloride: Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Pyridine: Toxic and has a noxious odor. Use in a well-ventilated hood.

  • DCM: Suspected carcinogen. Wear nitrile gloves and safety glasses.

References

  • Preparation of Alpha-Hydroxy Acids: Synthesis of (S)-2-hydroxy-3-methylbutyric acid (Precursor).[3] Sigma-Aldrich Product Data (CAS 17407-55-5).

  • Acetylation of Alpha-Hydroxy Acids (General Protocol): Methodology for O-acylation using Acetyl Chloride without base. PrepChem: Synthesis of 2-Acetoxy-3-methylbutanoic acid.[3]

  • Prevention of Racemization: BenchChem: Preventing racemization during synthesis of alpha-substituted acids.

  • Physical Properties of Starting Material: PubChem: (S)-2-Hydroxy-3-methylbutanoic acid.

Sources

using (S)-2-acetoxy-3-methylbutanoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (S)-2-acetoxy-3-methylbutanoic acid in solid-phase peptide synthesis for the generation of depsipeptides. This document provides a scientific rationale, detailed experimental protocols, and troubleshooting advice for researchers in peptide chemistry and drug development.

Introduction and Scientific Rationale

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical biology and pharmaceutical development, enabling the construction of complex peptide chains on a solid support.[1] A key area of innovation involves the site-specific modification of the peptide backbone to alter its structural and functional properties. This compound, the acetyl-protected α-hydroxy analog of L-valine, is a specialized building block used for this purpose. Its incorporation into a peptide sequence is a deliberate strategy to create a depsipeptide .

Depsipeptides are peptide analogs where one or more amide bonds (-CO-NH-) are replaced by an ester bond (-CO-O-).[2][3] This substitution has profound implications:

  • Probing Protein Structure: The amide N-H group is a crucial hydrogen bond donor that stabilizes secondary structures like α-helices and β-sheets. Replacing it with an ester linkage systematically removes this hydrogen bond donor, allowing researchers to probe the energetic contribution of specific backbone interactions to protein folding and stability.[4]

  • Overcoming Synthetic Challenges: Difficult peptide sequences, particularly those rich in hydrophobic residues, are prone to aggregation on-resin during SPPS, leading to failed syntheses. The introduction of an ester bond can disrupt the intermolecular hydrogen bonding that drives this aggregation, acting as a "synthesis-disrupting" element that improves yields.[5]

  • Developing Peptidomimetics: Many natural products with potent biological activities are depsipeptides.[2] Synthetically incorporating ester bonds can enhance a peptide's therapeutic properties, such as increasing its metabolic stability by removing a site for proteolytic cleavage or improving its cell permeability.

The acetoxy group on this compound serves as a temporary protecting group for the α-hydroxyl function. This protection is essential to prevent unwanted side reactions during the activation of the molecule's own carboxyl group for coupling. The acetyl group is designed to be removed on-resin under conditions that are orthogonal to the standard Fmoc-SPPS workflow, revealing the free hydroxyl group for subsequent ester bond formation.[4][6]

Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless to light yellow oil or solid
Chirality (S)-configuration
Solubility Soluble in DMF, DCM, NMP, and other common SPPS solvents.
Storage Store at 2-8°C under an inert atmosphere. The compound is a carboxylic acid and may be corrosive. The acetyl ester is susceptible to hydrolysis; protect from moisture.

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated fume hood.

Experimental Workflows and Protocols

The successful incorporation of this compound to form a depsipeptide linkage involves three key phases:

  • Coupling: Standard amide bond formation between the carboxyl group of the acetoxy acid and the N-terminal amine of the resin-bound peptide.

  • On-Resin Deacetylation: Orthogonal removal of the acetyl protecting group to unmask the α-hydroxyl group.

  • Esterification: Coupling of the subsequent Fmoc-protected amino acid to the newly formed hydroxyl group to create the depsipeptide linkage.

SPPS_Depsipeptide_Workflow cluster_SPPS Standard Fmoc-SPPS Cycles cluster_Depsi Depsipeptide Unit Formation Start Fmoc-AA-Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 2. Fmoc-AA Coupling (e.g., HATU/DIEA) Deprotection1->Coupling1 Wash1 3. Wash Coupling1->Wash1 Wash1->Deprotection1 Repeat n times Deprotection2 A. Final Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Peptide ready for modification Coupling_Acetoxy B. Couple Acetoxy Acid (DIC/Oxyma) Deprotection2->Coupling_Acetoxy Deacetylation C. On-Resin Deacetylation (2% Hydrazine/DMF) Coupling_Acetoxy->Deacetylation Coupling_Ester D. Couple Fmoc-AA (DIC/DMAP) -> Ester Bond Deacetylation->Coupling_Ester Wash_Final Final Wash & Continue Standard SPPS Cycles Coupling_Ester->Wash_Final Continue SPPS

Fig. 1: General workflow for depsipeptide formation within a standard Fmoc-SPPS protocol.
Protocol 1: Coupling of this compound

This protocol describes the formation of an amide bond between the acetoxy acid and the N-terminus of the growing peptide chain. This assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide).

  • Resin Preparation: Following the synthesis of the desired N-terminal sequence, perform a final Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve this compound (64 mg, 0.4 mmol, 4 equiv.) and Oxyma Pure (57 mg, 0.4 mmol, 4 equiv.) in DMF (2 mL).

  • Coupling Reaction: Add N,N'-Diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4 equiv.) to the activation solution and vortex briefly. Immediately add the entire solution to the reaction vessel containing the deprotected peptide-resin.

  • Incubation: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a qualitative Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for on-resin deacetylation.

Protocol 2: On-Resin Deacetylation of the α-Hydroxyl Group

This critical step uses a mild hydrazinolysis procedure that is orthogonal to the Fmoc/tBu strategy, selectively removing the acetyl group without disturbing other protecting groups.[4]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For 10 mL of solution, add 200 µL of hydrazine monohydrate to 9.8 mL of high-purity DMF.

  • Deprotection Reaction: Add the 2% hydrazine/DMF solution to the resin from the previous step until the resin is fully solvated and covered.

  • Incubation: Agitate the reaction vessel at room temperature. The reaction is typically rapid. For batchwise deprotection, treat the resin for 3 minutes, drain, and repeat two more times.[4] For continuous flow, monitor the eluant for the disappearance of byproducts. A total treatment time of 10-15 minutes is generally sufficient.

  • Washing: It is crucial to thoroughly remove all traces of hydrazine. Drain the deprotection solution and wash the resin extensively with DMF (at least 7x) and DCM (3x). The resin now presents a free α-hydroxyl group for the next coupling step.

Protocol 3: Ester Bond Formation (Acylation of the α-Hydroxyl Group)

This protocol describes the coupling of the next Fmoc-amino acid to the free hydroxyl group, forming the depsipeptide linkage. This esterification often requires a catalyst like DMAP.

  • Reagent Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 equiv.) and DIC (62 µL, 0.4 mmol, 4 equiv.) in DCM or a 1:1 mixture of DCM:DMF (2 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (5 mg, 0.04 mmol, 0.1 equiv.) to the resin-containing reaction vessel.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Incubation: Agitate the reaction vessel at room temperature for 2-4 hours. Ester bond formation is typically slower than amide bond formation.

  • Monitoring: A Kaiser test is not applicable here as no primary amine is being consumed. The reaction is generally assumed to proceed to completion based on optimized reaction times.

  • Capping (Optional): To block any unreacted hydroxyl groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF (capping solution) for 20 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The synthesis can now proceed with standard Fmoc-SPPS cycles.

Fig. 2: Key chemical transformations for creating a depsipeptide linkage on-resin.

(Note: The DOT script above is a conceptual representation. Actual chemical structures would require image inclusion, which is represented by placeholders.)

Protocol 4: Final Cleavage and Deprotection

The final ester bond is generally stable to standard TFA cleavage conditions, but prolonged exposure should be avoided.

  • Resin Preparation: After completion of the synthesis, wash the final peptidyl-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 1.5 to 2 hours.[5] The ester bond is more labile than an amide bond, so cleavage times should not exceed 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Purification: Dry the crude peptide pellet under vacuum and purify using standard reverse-phase HPLC methods.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete coupling of the acetoxy acid (Protocol 3.1) Steric hindrance from the valine analog side chain; poor resin swelling.Increase coupling time to 3-4 hours. Consider using a more potent coupling reagent combination like HATU/DIEA. Ensure adequate resin swelling before starting the coupling.
Incomplete esterification (Protocol 3.3) Slower kinetics of ester vs. amide formation; insufficient activation or catalysis.Increase reaction time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C). Ensure DMAP is fresh and used at 0.1-0.2 equivalents. Consider using a pre-formed symmetric anhydride of the Fmoc-amino acid.
Low final yield or presence of truncated sequences Incomplete deacetylation, leaving unreactive hydroxyl groups. Hydrolysis of the ester bond during synthesis or final cleavage.Ensure the 2% hydrazine/DMF solution is freshly prepared. Increase the number of hydrazine treatments or the total exposure time. Minimize the final TFA cleavage time to 1.5-2 hours. Avoid any adventitious water during the synthesis cycles following ester formation.
Side-product with mass +42 Da Incomplete deacetylation, leading to the final peptide retaining the acetyl group.Re-optimize the deacetylation protocol (Protocol 3.2). Confirm the purity and concentration of the hydrazine monohydrate used.

References

  • So, S. S., & Kent, S. B. (2006). Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. Journal of the American Chemical Society. [Link]

  • Coin, I., et al. (2007). Simple machine-assisted protocol for solid-phase synthesis of depsipeptides. Biopolymers. [Link]

  • Nguyen, M. M., et al. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry. [Link]

  • Forsythe, J. G., et al. (2015). Amide-to-Ester Backbone Swapping in a Prebiotic Polypeptide. Angewandte Chemie. [Link]

  • Wong, C. T., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry. [Link]

  • Sewell, T. J., & Pan, C. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, E. (2021). A general solid phase method for the synthesis of depsipeptides. ResearchGate. [Link]

  • Weber, A. L. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel). [Link]

  • AAPPTec, LLC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Purification of (S)-2-acetoxy-3-methylbutanoic acid via Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-acetoxy-3-methylbutanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical and fine chemical synthesis. Achieving high enantiomeric and chemical purity is paramount for its application in these fields. This document provides a detailed guide to the purification of this compound using recrystallization, a robust and scalable technique. We delve into the fundamental principles governing solvent selection and the crystallization process, offering a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users with a deeper understanding of the purification process, ensuring reproducible and high-purity outcomes.

Introduction: The Imperative for Purity

In the realm of drug development and chiral synthesis, the stereochemistry of a molecule is as critical as its chemical composition. This compound, a valuable chiral building block, is no exception. The presence of its (R)-enantiomer or other process-related impurities can lead to undesirable side effects, reduced efficacy, or complications in subsequent synthetic steps.[][2] Therefore, a reliable and efficient purification method is not merely a procedural step but a critical determinant of product quality and success.

Recrystallization stands out as a powerful and widely adopted technique for the purification of solid organic compounds.[][4] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[5] By carefully selecting a solvent in which this compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures, a highly purified crystalline product can be obtained.[5][6]

This application note will guide the user through the theoretical and practical aspects of purifying this compound via recrystallization, transforming a crude solid into a high-purity crystalline material.

The Science of Recrystallization: A Tale of Solubility

The success of any recrystallization procedure hinges on the judicious selection of a solvent system. An ideal solvent for this purpose should possess the following characteristics:

  • Significant Solubility Differential: The compound of interest, this compound, should be highly soluble in the solvent at or near its boiling point, but sparingly soluble at low temperatures (e.g., 0-4 °C).[5][7]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

The relationship between temperature and solubility is the cornerstone of recrystallization. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to a supersaturated state. This thermodynamically unstable state drives the formation of a crystal lattice, a highly ordered structure that tends to exclude impurity molecules. Slow cooling is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, resulting in higher purity.[4][7]

Figure 2: Step-by-step protocol for recrystallization.

Step-by-Step Procedure:

1. Dissolution: a. Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. b. In a separate Erlenmeyer flask, heat the chosen solvent to its boiling point on a hot plate. c. Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and gentle heating. [8]Add just enough solvent to completely dissolve the solid. [5]An excess of solvent will reduce the final yield. [7] 2. Hot Filtration (if necessary): a. If insoluble impurities are present after the dissolution step, a hot filtration is required. b. Place a piece of fluted filter paper in a stemless funnel and place the funnel into the neck of a clean, pre-warmed Erlenmeyer flask. c. Quickly pour the hot solution through the filter paper. The pre-warming of the flask and funnel prevents premature crystallization.

3. Crystallization: a. Remove the flask containing the clear solution from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. b. Slow cooling is paramount for the formation of large, pure crystals. [4]Do not rush this step. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. [4] 4. Isolation: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. c. Use a spatula to transfer any remaining crystals from the flask.

5. Washing: a. With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. [5][8]Using too much wash solvent or warm solvent will dissolve some of the product and reduce the yield.

6. Drying: a. Continue to draw air through the crystals on the Buchner funnel for several minutes to help dry them. b. Transfer the crystals to a watch glass and allow them to air dry completely, or place them in a drying oven at a temperature well below the melting point of the compound, or in a desiccator under vacuum.

Troubleshooting and Expert Insights

Table 2: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not yet supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.<[7]br>- Add a seed crystal of the pure compound. [6]
Oiling out occurs (product separates as a liquid instead of a solid). - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- The concentration of the solute is too high.- Reheat the solution and add more solvent.- Ensure slow cooling.- Consider a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with too much or warm solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-warmed.
The purified product is not pure. - The cooling was too rapid, trapping impurities.- The chosen solvent was not appropriate.- Allow for slower cooling.- Repeat the recrystallization process.- Re-evaluate the solvent system.

Conclusion

Recrystallization is a powerful, yet nuanced, technique for the purification of this compound. By understanding the underlying principles of solubility and carefully controlling the experimental parameters of solvent selection, dissolution, and cooling, researchers can consistently obtain a high-purity product. This application note provides a robust framework for developing and executing a successful recrystallization protocol, empowering scientists to achieve the stringent purity requirements for pharmaceutical and fine chemical applications.

References

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). ORGANIC LABORATORY TECHNIQUES 2. RECRYSTALLISATION. Retrieved from [Link]

  • Al-Dahhan, W. H. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2005, March 10). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Neas, E. D., & Rakes, S. L. (n.d.). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Retrieved from [Link]

Sources

Introduction: Navigating the Synthetic Challenges of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies for (S)-2-acetoxy-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the natural amino acid L-valine, is a valuable chiral building block in organic synthesis. Its structure presents a common yet critical challenge for chemists: the presence of two distinct, reactive functional groups—a carboxylic acid and an ester. Any synthetic transformation intended for one part of the molecule must proceed without unintended reactions at these sites. Furthermore, the integrity of the stereocenter at the C2 position must be maintained throughout the synthetic sequence.

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We move beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed, strategic decisions. The focus is on the implementation of robust and often orthogonal protection schemes that grant precise control over chemical reactivity.[1][2] A protecting group is a molecular moiety that is temporarily attached to a reactive functional group to prevent it from participating in unwanted reactions during a synthetic sequence.[2][3] These groups are then selectively removed at a later stage to reveal the original functionality.[3]

Strategic Analysis: The Interplay of Functionality

The core of a successful synthetic strategy for this molecule lies in understanding the relative reactivity of its functional groups.

  • Carboxylic Acid: The acidic proton makes this group incompatible with a wide range of reagents, including organometallics, strong bases, and many reducing agents.[4] Protection is almost always necessary when these reagent classes are used.

  • Acetoxy Group: This group is an acetate ester, which itself serves as a protecting group for the α-hydroxyl functionality. However, it is susceptible to hydrolysis under both acidic and basic conditions.[5][6] This lability is a critical consideration; the conditions used to add or remove other protecting groups must not inadvertently cleave the acetate unless intended.

The selection of a protecting group strategy, therefore, becomes a balancing act—choosing groups that are stable to the planned reaction conditions while ensuring their removal can be accomplished without affecting other parts of the molecule.[7]

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for determining the appropriate protecting group strategy based on the intended chemical transformation.

G start Start: this compound q1 Is the planned reaction compatible with a free carboxylic acid? start->q1 q2 Is the planned reaction compatible with the acetoxy group? q1->q2 Yes proc2 Protect Carboxylic Acid q1->proc2 No proc1 Proceed with reaction. No protection needed. q2->proc1 Yes proc3 Hydrolyze Acetate & Re-protect Hydroxyl Group with a more robust group (e.g., Bn, TBS) q2->proc3 No end_path1 Reaction Complete proc1->end_path1 proc2->q2 proc4 Protect Carboxylic Acid (Orthogonal to new OH protection) proc3->proc4 end_path2 Perform Reaction, then Deprotect proc4->end_path2

Caption: Decision-making workflow for selecting a protecting group strategy.

Part 1: Protection of the Carboxylic Acid

When the planned synthesis involves reagents that react with carboxylic acids (e.g., Grignard reagents, LiAlH₄), protection is mandatory. The ideal protecting group should be introduced under mild conditions that preserve the acetoxy group and be removable under conditions that also leave it intact.

Protecting GroupFormation ReagentDeprotection MethodStability & Rationale
Benzyl (Bn) Ester Benzyl bromide (BnBr) or Benzyl alcohol, DCCH₂/Pd-C (Hydrogenolysis)[1][8]Excellent Choice. Stable to a wide range of acidic and basic conditions. Hydrogenolysis is exceptionally mild and orthogonal to most other protecting groups, leaving the acetoxy group untouched.
tert-Butyl (t-Bu) Ester Isobutylene, H⁺ or Boc₂O, DMAPTrifluoroacetic Acid (TFA)[1][8]Good, with caution. Stable to base and hydrogenolysis. However, the strong acidic conditions required for removal (TFA) pose a significant risk of cleaving the sensitive acetoxy group. Best used when the acetate will be removed anyway.
Methyl/Ethyl Ester CH₃OH/H⁺ or C₂H₅OH/H⁺Saponification (e.g., LiOH, NaOH)[8]Poor Choice. The basic hydrolysis conditions required for deprotection will readily cleave the acetoxy group, leading to a mixture of products.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleH₂O, mild acid, or Fluoride (TBAF)For temporary protection only. Silyl esters are generally too labile for multi-step sequences but can be useful for in-situ protection where the group is added and removed in the same pot.[1]
Protocol 1: Protection as a Benzyl (Bn) Ester

This protocol is recommended for its high yield and the robust nature of the benzyl ester, which is compatible with a wide array of synthetic transformations.

Rationale: Cesium carbonate provides a soft, non-hydrolytic basic environment to form the carboxylate salt, minimizing the risk of premature acetate cleavage. Benzyl bromide then acts as the alkylating agent.

  • Materials: this compound, Cesium Carbonate (Cs₂CO₃), Benzyl Bromide (BnBr), N,N-Dimethylformamide (DMF), Ethyl Acetate, Brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add cesium carbonate (0.6 eq) in one portion and stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by column chromatography to yield the benzyl ester.

Part 2: Strategies Involving the α-Hydroxyl Group

The existing acetoxy group is an ester and can be seen as a simple acyl protecting group. If a planned reaction requires conditions that would cleave this ester (e.g., strong base, transesterification conditions), a more robust protecting group must be installed on the hydroxyl oxygen. This requires a two-step process: deprotection of the acetate followed by re-protection.

Protocol 2: Saponification of the Acetoxy Group

Rationale: Lithium hydroxide is used at a controlled temperature (0 °C) to selectively hydrolyze the acetate ester, yielding the corresponding α-hydroxy acid. Careful temperature control is key to preventing side reactions.

  • Materials: this compound, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M HCl.

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C in an ice bath.

    • Add a solution of LiOH (1.5 eq) in water dropwise, maintaining the temperature at 0 °C.

    • Stir for 1-2 hours at 0 °C, monitoring by TLC.

    • Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-hydroxy-3-methylbutanoic acid.

Part 3: Orthogonal Protection Schemes

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering deprotection conditions.[1][9] This is the cornerstone of complex molecule synthesis.

After hydrolyzing the acetate group (Protocol 2), the resulting di-functional molecule, (S)-2-hydroxy-3-methylbutanoic acid, is ready for the installation of an orthogonal protecting group pair. A classic and highly effective pairing is the benzyl (Bn) ether for the hydroxyl group and a tert-butyl (t-Bu) ester for the carboxylic acid.

  • Benzyl (Bn) ether: Removed by hydrogenolysis (H₂/Pd-C).

  • tert-Butyl (t-Bu) ester: Removed by acid (TFA).

These two deprotection methods are mutually exclusive, granting the chemist complete control over which functional group is revealed.

Orthogonal Protection Workflow

G cluster_0 Step 1: OH Protection cluster_1 Step 2: COOH Protection start (S)-2-hydroxy-3-methylbutanoic acid step1 Protect OH as Benzyl Ether (NaH, BnBr) start->step1 intermediate (S)-2-(benzyloxy)-3-methylbutanoic acid step1->intermediate step2 Protect COOH as t-Butyl Ester (Boc₂O, DMAP) intermediate->step2 final_product Fully Protected Substrate (Orthogonally) step2->final_product deprotect_oh Deprotect OH (H₂, Pd-C) final_product->deprotect_oh Selective Removal deprotect_cooh Deprotect COOH (TFA) final_product->deprotect_cooh Selective Removal result_oh Free Hydroxyl t-Butyl Ester Intact deprotect_oh->result_oh result_cooh Free Carboxylic Acid Benzyl Ether Intact deprotect_cooh->result_cooh

Caption: Workflow for an orthogonal protection strategy.

Protocol 3: Orthogonal Protection of (S)-2-hydroxy-3-methylbutanoic acid

A) Protection of the Hydroxyl Group as a Benzyl (Bn) Ether:

Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates both the alcohol and the carboxylic acid. The resulting alkoxide is more nucleophilic than the carboxylate and will preferentially react with benzyl bromide. A second equivalent of base ensures the carboxylic acid remains as a salt, preventing it from interfering.

  • Materials: (S)-2-hydroxy-3-methylbutanoic acid, Sodium Hydride (NaH, 60% dispersion in oil), Benzyl Bromide (BnBr), Anhydrous THF, 1M HCl.

  • Procedure:

    • Suspend NaH (2.2 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add a solution of the hydroxy acid (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Re-cool to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify with 1M HCl and extract with ethyl acetate.

    • Dry, filter, and concentrate to yield crude (S)-2-(benzyloxy)-3-methylbutanoic acid, which can be used directly in the next step.

B) Protection of the Carboxylic Acid as a tert-Butyl (t-Bu) Ester:

Rationale: This step converts the carboxylic acid into a t-butyl ester. The bulky t-butyl group provides excellent steric protection and is stable to the conditions required to remove the benzyl ether.

  • Materials: Crude product from step A, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude (S)-2-(benzyloxy)-3-methylbutanoic acid (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) followed by Boc₂O (1.5 eq).

    • Stir at room temperature for 12-24 hours until gas evolution ceases and TLC indicates completion.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the fully and orthogonally protected product.

Conclusion

The effective chemical manipulation of this compound is not merely a matter of following steps but of strategic planning. For simple transformations compatible with the inherent functionality, no protection may be needed. For more complex syntheses, protecting the carboxylic acid as a benzyl ester offers a robust and reliable path. In cases where the acetoxy group itself is a liability, a deprotection/re-protection sequence to install an orthogonal pair, such as a benzyl ether and a t-butyl ester, provides the ultimate level of synthetic control. By understanding the principles outlined in this guide, researchers can confidently integrate this valuable chiral synthon into their drug discovery and development programs.

References

  • Zappia, G. et al. (2007). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Do side chain carboxylic acids need to be protected in peptide synthesis? Available at: [Link]

  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • University of Calicut. (n.d.). 2. Carboxyl protecting groups. Available at: [Link]

  • Stein, A. et al. (2003). Acetohydroxyacid synthase: a new enzyme for chiral synthesis of R-phenylacetylcarbinol. Biotechnology and Bioengineering. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Fiveable. (2025). Protecting Groups Definition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available at: [Link]

  • ResearchGate. (2025). Acetohydroxyacid synthase: A new enzyme for chiral synthesis ofR-phenylacetylcarbinol | Request PDF. Available at: [Link]

  • Han, X-Y. et al. (2025). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. ResearchGate. Available at: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]

  • Fairlie, D. P. et al. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Available at: [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Scribd. (n.d.). Protection and Deprotection PDF. Available at: [Link]

  • Climent, M. J. et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Available at: [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Available at: [Link]

  • ResearchGate. (2025). Stereoselective synthesis of (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available at: [Link]

  • ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

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scale-up procedure for (S)-2-acetoxy-3-methylbutanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of (S)-2-acetoxy-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex molecules, where precise control of chirality is paramount for biological activity and efficacy[1][2]. The development of a robust and scalable synthetic process is therefore a critical endeavor for transitioning from laboratory-scale research to industrial production.

This document provides a comprehensive guide for the scale-up synthesis of this compound. It is designed to bridge the gap between bench-scale procedures and pilot or production-scale manufacturing. The protocols and considerations outlined herein are grounded in established chemical principles and aim to ensure a safe, efficient, and reproducible process.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and chiral amino acid, L-valine. The first step involves the diazotization of L-valine to produce the corresponding (S)-2-hydroxy-3-methylbutanoic acid. This is followed by the acetylation of the hydroxyl group to yield the final product. This strategy is advantageous due to the high stereochemical fidelity of the initial reaction, which preserves the chirality of the starting material.

cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Acetylation L-Valine L-Valine (S)-2-hydroxy-3-methylbutanoic acid (S)-2-hydroxy-3-methylbutanoic acid L-Valine->(S)-2-hydroxy-3-methylbutanoic acid Diazotization NaNO2, H2SO4 NaNO2, H2SO4 This compound This compound (S)-2-hydroxy-3-methylbutanoic acid->this compound Acetylation This compound) This compound) Acetyl Chloride Acetyl Chloride

Caption: Reaction pathway for the synthesis of this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the procedure for the synthesis of this compound on a laboratory scale.

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine

Materials:

  • L-Valine

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-valine in deionized water.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sulfuric acid to the solution while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture over 1-1.5 hours, ensuring the temperature remains between 0-5 °C[3].

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1.5-2 hours[3].

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude (S)-2-hydroxy-3-methylbutanoic acid.

Step 2: Synthesis of this compound

Materials:

  • (S)-2-hydroxy-3-methylbutanoic acid

  • Acetyl chloride (CH₃COCl)

  • Inert solvent (e.g., dichloromethane)

  • Argon gas supply

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas manifold

Procedure:

  • Under an argon atmosphere, dissolve the crude (S)-2-hydroxy-3-methylbutanoic acid in an inert solvent such as dichloromethane in a Schlenk flask[3].

  • Slowly add excess acetyl chloride to the solution at room temperature[3]. The reaction is exothermic, and cooling may be necessary for larger lab-scale reactions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the excess acetyl chloride with a slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield crude this compound. Further purification may be achieved by vacuum distillation.

Part 2: Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

ParameterLaboratory ScaleScale-Up Consideration
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.Lower surface area to volume ratio; potential for hotspots and runaway reactions. Requires a jacketed reactor with precise temperature control.
Mixing Magnetic or overhead stirring is sufficient.Requires robust agitation to ensure homogeneity and prevent localized concentration gradients. Baffles may be necessary.
Reagent Addition Manual addition via dropping funnel.Automated and controlled addition using pumps is crucial for maintaining optimal reaction conditions and safety.
Work-up & Isolation Separatory funnel extractions are common.Liquid-liquid extraction can be inefficient at scale. Consider continuous extraction or alternative purification methods like crystallization or distillation.
Safety Standard laboratory safety protocols.Rigorous process safety management is required. This includes hazard and operability (HAZOP) studies, pressure relief systems, and emergency shutdown procedures.

Part 3: Detailed Scale-Up Protocol

This protocol is designed for a pilot-scale batch production in a suitable reactor.

Start Start Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Charge_Hydroxy_Acid Charge (S)-2-hydroxy-3- methylbutanoic acid & Solvent Reactor_Prep->Charge_Hydroxy_Acid Cooling Cool to 0-5 °C Charge_Hydroxy_Acid->Cooling Acetyl_Chloride_Addition Controlled Addition of Acetyl Chloride Cooling->Acetyl_Chloride_Addition Reaction_Monitoring Monitor Reaction (In-process Controls) Acetyl_Chloride_Addition->Reaction_Monitoring Quenching Quench with Water Reaction_Monitoring->Quenching Phase_Separation Separate Aqueous and Organic Phases Quenching->Phase_Separation Washing Wash Organic Phase Phase_Separation->Washing Solvent_Removal Solvent Removal (Distillation) Washing->Solvent_Removal Purification Vacuum Distillation of Final Product Solvent_Removal->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the scaled-up production of this compound.

Equipment:
  • Glass-lined or stainless steel jacketed reactor with overhead agitation, temperature probes, and a pressure relief system.

  • Controlled-rate addition pumps.

  • Heat exchanger for temperature control.

  • Receiving vessels for product and waste streams.

  • Vacuum distillation unit.

Procedure:
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.

  • Charging: Charge the reactor with (S)-2-hydroxy-3-methylbutanoic acid and a suitable solvent.

  • Cooling: Cool the reactor contents to the desired starting temperature using the jacketed cooling system.

  • Reagent Addition: Begin the controlled, subsurface addition of acetyl chloride via a calibrated pump. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to proceed to completion. Monitor the reaction progress using in-process analytical techniques (e.g., HPLC).

  • Quenching: Once the reaction is complete, carefully quench the excess acetyl chloride by slowly adding a calculated amount of water through a separate addition line. This step is highly exothermic and requires efficient cooling.

  • Work-up: After quenching, stop the agitation and allow the phases to separate. Transfer the lower aqueous phase to a waste container.

  • Washing: Wash the organic phase with brine to remove any remaining water-soluble impurities.

  • Solvent Removal: Remove the solvent by distillation.

  • Purification: Purify the crude product by vacuum distillation to achieve the desired purity.

Part 4: Quality Control and Analytical Methods

Ensuring the chemical purity and, critically, the enantiomeric excess of the final product is essential. A combination of analytical techniques should be employed.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Assess chemical purity and determine enantiomeric excess.Peak purity, area percent of impurities, enantiomeric ratio (using a chiral column).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify impurities.Chemical shifts, integration, coupling constants. Chiral solvating or derivatizing agents can be used to determine enantiomeric purity[4][].
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities.Retention time, mass spectrum of the main peak and any impurity peaks[6][7].
Circular Dichroism (CD) Spectroscopy Confirm the stereochemical identity and determine enantiomeric composition.The sign and magnitude of the CD signal can be compared to a known standard[8][9][10].
Karl Fischer Titration Determine water content.Water content should be below a specified limit.

Part 5: Safety Precautions

The scale-up of this process requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

ChemicalHazardsRecommended Precautions
Sulfuric Acid Corrosive, causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Work in a well-ventilated area.
Sodium Nitrite Oxidizer, toxic if swallowed.Keep away from combustible materials. Avoid ingestion and inhalation.
Acetyl Chloride Flammable, corrosive, reacts violently with water.Handle in a closed system under an inert atmosphere. Use appropriate fire suppression equipment. Ensure the reactor is equipped with an adequate pressure relief system.
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) Flammable, volatile, potential health hazards.Use in a well-ventilated area or a closed system. Ground all equipment to prevent static discharge.

Emergency Procedures:

  • In case of skin or eye contact with corrosive materials, flush immediately with copious amounts of water and seek medical attention.

  • For spills, contain the spill and neutralize if appropriate, following established site-specific procedures.

  • In the event of a fire, use the appropriate extinguishing agent (e.g., dry chemical, CO₂).

References

  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures - IJFMR. (2025, May 15).
  • Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. (2025, November 22).
  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids - ResearchGate. (2026, January 17).
  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry - ACS Publications. (2025, January 2).
  • (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem.
  • Asymmetric assembly of high-value α-functionalized organic acids using a biocatalytic chiral-group-resetting process - PMC. (2018, September 19).
  • Synthesis of a) 2-Acetoxy-3-methylbutanoic acid - PrepChem.com.
  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5).
  • Ester synthesis by acylation - Organic Chemistry Portal.
  • 2-Hydroxy-3-methylbutanoic Acid | 4026-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • (R)-2-Acetoxy-3-methylbutanoic acid - LookChem.
  • 2-Hydroxy-3-methylbutanoic acid 99 4026-18-0.
  • 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.
  • (S)-2-Hydroxy-3-methylbutanoic acid (L-alpha-Hydroxyisovaleric acid) | Intermediate.
  • 2-Hydroxy-3-methylbutanoic acid | CAS 4026-18-0 - Selleck Chemicals.
  • Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed. (2003, July 25).
  • Improved method to measure alkoxyacetic acid in urine: a solid phase extraction - gas chromotography - mass spectrometry method for 2-butoxyacetic acid (the human metabolite of 2-butoxyethanol), 2-[(2H9)butoxy]acetic acid, and 2-(3-methylbutoxy)acetic acid. - CDC Stacks.

Sources

Application Note: Microwave-Assisted Synthesis and Utilization of (S)-2-acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-2-acetoxy-3-methylbutanoic acid is a critical chiral building block derived from L-valine. It serves as a protected form of (S)-2-hydroxy-3-methylbutanoic acid (L-HICA) and is essential in the total synthesis of bioactive depsipeptides such as Valinomycin , Cereulide , and various enniatin analogs. These natural products exhibit potent antibiotic and ionophoric properties but are notoriously difficult to synthesize due to the steric hindrance imposed by the isopropyl side chain.

Conventional thermal synthesis of this intermediate and its subsequent coupling often suffers from slow reaction kinetics (12–48 hours) and racemization of the


-chiral center. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS)  protocol that reduces reaction times to minutes while preserving enantiomeric purity.
Key Advantages of Microwave Protocol:
  • Kinetics: Reduction of acetylation time from 16 hours (thermal) to 10 minutes.

  • Stereocontrol: Precise temperature control prevents thermal racemization common in oil-bath heating.

  • Efficiency: High-yield coupling of sterically hindered valine analogs.

Chemical Context & Mechanism[1][2][3][4][5]

The synthesis targets the acetylation of the hydroxyl group of L-HICA. Under microwave irradiation, the polar reagents (acetic anhydride and the hydroxy acid) couple directly with the oscillating electric field. This induces dipolar polarization , generating rapid internal heating that overcomes the activation energy barrier created by the bulky isopropyl group more effectively than convective heating.

Reaction Scheme

(S)-2-hydroxy-3-methylbutanoic acid + Acetic Anhydride


 this compound + AcOH 

Experimental Protocols

Protocol A: Microwave-Assisted Acetylation

Objective: Rapid conversion of (S)-2-hydroxy-3-methylbutanoic acid to its acetoxy derivative.

Reagents & Materials
  • Substrate: (S)-2-hydroxy-3-methylbutanoic acid (L-HICA) [Derived from L-Valine via diazotization].

  • Reagent: Acetic Anhydride (

    
    ) (Excess).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (1 mol%).

  • Solvent: Solvent-free (neat) or Dichloromethane (DCM) if solubilization is required.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave pressure vial, dissolve 1.18 g (10 mmol) of L-HICA in 5 mL of Acetic Anhydride.

  • Catalysis: Add 12 mg (0.1 mmol) of DMAP. Add a magnetic stir bar and seal the vial with a Teflon-lined cap.

  • Microwave Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 70 °C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 200 psi (Safety cutoff).

    • Stirring: High.

  • Workup:

    • Cool the vessel to room temperature using compressed air (integrated in most reactors).

    • Pour the mixture into 50 mL of ice water to hydrolyze excess acetic anhydride. Stir for 30 minutes.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Validation: Analyze via

    
    H-NMR. The 
    
    
    
    -proton shift downfield confirms acylation.

Yield Expectation: >95% isolated yield.

Protocol B: Application in Solid-Phase Depsipeptide Synthesis

Objective: Coupling this compound to a resin-bound amine (Amide bond formation) or alcohol (Ester bond formation).

Note: The acetoxy group serves as a protecting group for the hydroxyl, preventing polymerization while the carboxylic acid reacts.

Reagents
  • Coupling Agents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Resin: Wang or Rink Amide resin (depending on C-terminal requirement).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Procedure
  • Activation:

    • Dissolve this compound (4 eq. relative to resin loading) in DMF.

    • Add Oxyma Pure (4 eq.).

    • Add DIC (4 eq.) immediately prior to addition to the vessel.

  • Microwave Coupling:

    • Add the activated mixture to the resin-bound peptide.

    • Temperature: 75 °C.

    • Time: 5 minutes (Standard) or

      
       minutes (Double couple for difficult sequences).
      
    • Power: 30–50 W (variable).

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSetting / RangeScientific Rationale
Temperature (Acetylation) 60–80 °C<60°C is too slow; >80°C risks racemization of the

-proton adjacent to the electron-withdrawing ester group.
Pressure Limit 15–20 barAcetic anhydride has a flash point of ~49°C. Sealed vessels generate pressure; safety limits are non-negotiable.
Solvent Choice Neat or DCMAvoid protic solvents (MeOH/EtOH) which will react with the anhydride.
Coupling Reagents DIC/OxymaPreferred over HATU/DIEA for microwave depsipeptide synthesis to minimize epimerization at high temps.

Visualization of Workflow

The following diagrams illustrate the synthesis pathway and the decision logic for the application of the molecule.

G cluster_0 Protocol A: Precursor Synthesis cluster_1 Protocol B: Downstream Application Input L-HICA (Hydroxy Acid) MW_Step Microwave Reactor 70°C | 10 min Input->MW_Step Mix Reagents Ac2O + DMAP (Catalyst) Reagents->MW_Step Product (S)-2-acetoxy- 3-methylbutanoic acid MW_Step->Product Workup Activation Activation (DIC/Oxyma) Product->Activation Input for SPPS Coupling Solid Phase Coupling 75°C | 5 min Activation->Coupling Depsipeptide Depsipeptide Chain Elongation Coupling->Depsipeptide

Figure 1: Integrated workflow for the synthesis of the acetoxy-acid building block and its subsequent application in microwave-assisted solid-phase peptide synthesis (MW-SPPS).

Logic Start Start: this compound Decision Target Bond Type? Start->Decision Amide Amide Bond Formation (Reacting with Amine) Decision->Amide N-Terminus Ester Ester Bond Formation (Reacting with Alcohol) Decision->Ester Side Chain/OH Method1 Use DIC/Oxyma MW: 75°C, 5 min Amide->Method1 Method2 Use DIC/DMAP MW: 75°C, 10 min (Double Couple) Ester->Method2 Risk Risk: Epimerization Method1->Risk Low Risk Method2->Risk If Overheated

Figure 2: Decision logic for coupling conditions based on the target linkage type, highlighting the increased risk of epimerization in ester bond formation.

References

  • Microwave Acetylation Protocols (Sialic Acid Analogs): Thon, V., et al. (2016). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. SciSpace. Retrieved from [Link] (Demonstrates the specific conditions [Ac2O/DMAP/70°C] adopted in Protocol A).

  • Depsipeptide Synthesis on Solid Phase: Taka, et al. (2021). Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. Hokkaido University Collection of Scholarly and Academic Papers. Retrieved from [Link]

  • Racemization in Microwave Synthesis: Stenberg, M., et al. (2001).[1] Racemization of amino acids during classical and microwave oven hydrolysis. Food Chemistry. Retrieved from [Link][2]

  • General Microwave Esterification: Massaro, A., et al. (2007).[3] Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (S)-2-acetoxy-3-methylbutanoic acid during coupling

Technical Support Center: Enantiopurity Assurance for -Acyloxy Acids

Subject: Troubleshooting & Optimization Guide for Coupling (S)-2-acetoxy-3-methylbutanoic acid Ticket ID: RAC-VAL-OH-001 Responder: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary & Mechanistic Diagnosis

You are working with This compound , a derivative of L-hydroxyisovaleric acid. This substrate presents a "perfect storm" for racemization:

  • Electronic Activation: The

    
    -acetoxy group is strongly electron-withdrawing (inductive effect), significantly increasing the acidity of the C
    
    
    -proton compared to N-alkyl amino acids.
  • Steric Hindrance: The isopropyl side chain (from the valine scaffold) retards the rate of the desired nucleophilic attack by the amine, extending the lifetime of the activated ester and increasing the window for racemization.

  • Pathway: Unlike amino acids which form oxazolones,

    
    -acyloxy acids form 1,3-dioxolium-4-olates  (pseudo-oxazolones) or undergo direct base-catalyzed enolization .
    
Visualizing the Threat

The following diagram illustrates the specific failure mode for your substrate.

RacemizationPathwaySubstrateThis compoundActivatedActivated Ester(O-Acylisourea / OBt / Oxyma)Substrate->ActivatedCoupling ReagentEnolatePlanar Enolate(Achiral Intermediate)Activated->EnolateBase (Deprotonation)(k_rac)Dioxolium1,3-Dioxolium-4-olate(Cyclic Intermediate)Activated->DioxoliumNeighboring GroupParticipationProduct_S(S)-Amide Product(Retained Configuration)Activated->Product_SFast Amine Attack(k_couple)Enolate->Product_S50%Product_R(R)-Amide Product(Inverted/Racemized)Enolate->Product_R50%Dioxolium->Product_SDioxolium->Product_R

Caption: Figure 1. Kinetic competition between desired coupling (


The "Golden Triangle" of Reagent Selection

To prevent racemization, you must manipulate the reaction kinetics: Maximize


 while minimizing 

.
The Protocol Matrix
ComponentRecommended (Safe)Risky (Use with Caution)Prohibited (High Failure Rate)
Coupling Agent DIC (Diisopropylcarbodiimide) or EDC COMU / PyOxim HATU , HBTU , TBTU (Require base)
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)HOAt HOBt (Less effective, explosive risk)
Base None (Best) or TMP (2,4,6-Trimethylpyridine)Collidine TEA , DIPEA , NMM
Solvent DCM (Low dielectric, stabilizes H-bonds)DMF (Polar, promotes ion separation)DMSO (Promotes racemization)
Temperature -10°C to 0°C Room Temperature > 25°C

Troubleshooting & FAQs

Q1: "I used HATU/DIPEA and my enantiomeric excess (ee) dropped to 60%. Why?"

Diagnosis: Base-Induced Enolization. HATU requires a base (usually DIPEA) to function. The acetoxy group on your substrate makes the



Solution:carbodiimide-mediated, base-freeCOMUTMP (2,4,6-trimethylpyridine)

Q2: "Can I pre-activate the acid to improve yield?"

Diagnosis: Lifetime Exposure Risk. NO. Pre-activation generates the highly reactive activated ester in the absence of the nucleophile (amine). Without the amine present to quench the active ester immediately, the molecule sits in its most vulnerable state, allowing the intramolecular cyclization (dioxolium formation) or enolization to dominate. Solution: Use a "one-pot" addition or add the coupling reagent last.[1]

Q3: "Why is Oxyma Pure recommended over HOBt?"

Diagnosis: Acidity & Leaving Group Ability. Oxyma Pure (

2



Standard Operating Procedures (SOPs)

Protocol A: The "Safe-Fail" Method (Base-Free)

Use this as your primary method. It relies on the inherent basicity of the amine component or the neutrality of the carbodiimide.

  • Preparation: Dissolve 1.0 equiv of This compound and 1.1 equiv of Oxyma Pure in anhydrous DCM (or DMF if solubility is an issue).

  • Cooling: Cool the mixture to -5°C to 0°C in an ice/acetone bath.

  • Amine Addition: Add 1.0–1.1 equiv of the Amine component.

  • Activation: Add 1.1 equiv of DIC (Diisopropylcarbodiimide) dropwise.

    • Note: DIC is preferred over EDC for DCM solubility; use EDC.HCl if you need a water wash workup and are using DMF.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature over 2-4 hours.

  • Monitoring: Monitor via HPLC/UPLC. Do not let it stir overnight if conversion is complete.

Protocol B: For Unreactive Amines (Using COMU/Collidine)

Use this only if Protocol A fails to yield product due to steric bulk of the amine.

  • Preparation: Dissolve 1.0 equiv of Acid, 1.0 equiv of Amine, and 1.0 equiv of COMU in DMF.

  • Cooling: Cool strictly to -10°C .

  • Base Addition: Add 1.0 equiv (strictly controlled) of TMP (2,4,6-Trimethylpyridine) or Sym-Collidine .

    • Critical: Do NOT use DIPEA. Do NOT use excess base.

  • Reaction: Maintain at -10°C to 0°C.

Decision Logic for Optimization

Use the following workflow to guide your experimental design.

OptimizationLogicStartStart CouplingThis compoundQ_AmineIs the AmineSterically Hindered?Start->Q_AmineMethod_AProtocol A:DIC + Oxyma Pure(Base Free)Q_Amine->Method_ANoMethod_BProtocol B:COMU + Collidine(Low Temp)Q_Amine->Method_BYesCheck_YieldCheck Yield & ee%Method_A->Check_YieldMethod_B->Check_YieldSuccessSuccess(High Yield, >98% ee)Check_Yield->SuccessOKFail_RacRacemization ObservedCheck_Yield->Fail_Racee < 95%Fail_YieldLow YieldCheck_Yield->Fail_YieldYield < 50%Fail_Rac->Method_ASwitch to Base-FreeChange Solvent to DCMFail_Yield->Method_BIncrease Reactivity(Careful with Base)

Caption: Figure 2. Decision matrix for optimizing coupling conditions based on steric hindrance and observed outcomes.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Steinauer, R., et al. (1989). Racemization of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxy acids during esterification and amide formation. Biopolymers.[2] (Foundational text on 
    
    
    -hydroxy activation).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Technical Support Center: (S)-2-Acetoxy-3-Methylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #VAL-AC-OPT-001

Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing yield or purity issues with the synthesis of (S)-2-acetoxy-3-methylbutanoic acid (also known as O-acetyl-L-valic acid). This compound is a critical chiral building block for depsipeptides (e.g., valinomycin analogs).

The synthesis typically involves two phases:[1]

  • Diazotization: Conversion of L-Valine to (S)-2-hydroxy-3-methylbutanoic acid (Retention of configuration).

  • Acetylation: Esterification of the hydroxyl group.

Common Failure Points:

  • Yield Loss: High water solubility of the hydroxy-intermediate leads to poor extraction recovery.

  • Racemization: Uncontrolled exotherms during diazotization trigger

    
     pathways (inversion/racemization) rather than the desired neighboring-group participation (retention).
    
  • Elimination: Formation of 3-methyl-2-butenoic acid (dimethylacrylic acid) under harsh acetylation conditions.

Module 1: The "Gold Standard" Protocol

Use this validated workflow to establish a baseline. Deviations from this specific sequence are the primary cause of yield loss.

Phase A: Diazotization (Synthesis of L-Valic Acid)

Objective: Convert amine to hydroxyl with retention of configuration .

  • Setup: Dissolve L-Valine (1.0 eq) in 1N H₂SO₄ (not HCl, to avoid chlorination side-products). The molar ratio of proton equivalents should be at least 1.5:1 relative to valine.

  • Cooling: Chill solution to 0°C . This is non-negotiable.

  • Addition: Add aqueous NaNO₂ (1.5 eq) dropwise over 2 hours.

    • Technical Note: Rapid addition causes local overheating and "nitrous acid run-off" (decomposition of

      
       to 
      
      
      
      gases before reaction), lowering yield.
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to Room Temperature (RT) overnight.

  • Critical Extraction Step:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract exhaustively with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Yield Tip: The hydroxy acid is highly soluble in water. A continuous liquid-liquid extractor is recommended for >90% recovery. If performing batch extraction, use 5x volumes.

Phase B: Acetylation

Objective: Acetylate without elimination.

  • Drying: The hydroxy acid from Phase A must be anhydrous . Trace water hydrolyzes the acetylating agent. Azeotrope with toluene if necessary.

  • Reagents: Dissolve residue in dry DCM (Dichloromethane). Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) at 0°C .

    • Why Pyridine? It acts as an HCl scavenger and an acyl transfer catalyst.

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation is preferred for the final oil.

Module 2: Troubleshooting Guide

Diagnose your specific issue using the symptoms below.

Issue 1: "My Yield is < 40%"

Root Cause: The hydroxy-intermediate (Phase A product) was lost in the aqueous layer. Diagnostic: Check the pH of the aqueous layer after extraction.[2] The Fix:

  • pH Control: Ensure the aqueous layer is pH < 2 before extraction. The carboxylic acid must be protonated to be organic-soluble.

  • Salting Out: Did you add NaCl? The partition coefficient (

    
    ) of L-valic acid shifts dramatically in brine.
    
  • Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate or THF/DCM (3:1) for better recovery of polar acids.

Issue 2: "The Product is Racemic (Low ee)"

Root Cause: The diazotization temperature exceeded 5°C, or the acid concentration was too high. Mechanism:

  • Desired Pathway: At low temp/dilute acid, the reaction proceeds via an

    
    -lactone intermediate  formed by the carboxylate attacking the diazonium species. This double-inversion results in net retention .
    
  • Failure Pathway: At high temp/strong acid, the diazonium group leaves directly (

    
    ), forming a carbocation that is attacked by water from either side, leading to racemization .
    The Fix: 
    
  • Maintain

    
     during addition.[3]
    
  • Do not use concentrated mineral acids; keep

    
     around 1N - 2N.
    
Issue 3: "NMR Shows Alkene Impurities (Elimination)"

Root Cause: Over-heating during acetylation or distillation. Mechanism: The secondary alcohol/ester can undergo


-elimination to form the conjugated alkene (3-methyl-2-butenoic acid).
The Fix: 
  • Acetylation: Keep the reaction at 0°C

    
     RT. Do not reflux.
    
  • Distillation: Use high vacuum (< 1 mmHg) to lower the boiling point. If the pot temperature exceeds 120°C, elimination accelerates.

Module 3: Data & Specifications[4][5]

Quantitative Benchmarks
ParameterTarget SpecificationFailure ThresholdAction if Failed
Intermediate Yield > 85%< 60%Use Continuous Extraction
Final Yield > 75% (from intermediate)< 50%Check moisture in Phase B
Enantiomeric Excess (

)
> 98%< 90%Lower Diazotization Temp
Appearance Colorless/Pale Yellow OilDark Brown/BlackDistill immediately
Reagent Stoichiometry Table
ReagentEquivalentsRoleCritical Note
L-Valine 1.0SubstrateUse high purity (>99%)

1.5 - 2.0ReagentFresh solution essential

1.5 (Protons)Catalyst/SolventAvoid HCl (forms chloro-analog)
Acetyl Chloride 1.2Acetylating AgentDistill if old/yellow
Pyridine 1.5Base/CatalystMust be dry

Module 4: Visual Logic & Workflow

Diagram 1: Synthesis Pathway & Mechanism

This diagram illustrates the critical "Retention of Configuration" pathway versus the "Racemization" failure mode.

G Valine L-Valine (S-Isomer) Diazo Diazonium Intermediate Valine->Diazo NaNO2, H2SO4 0°C Lactone Alpha-Lactone (Transient) Diazo->Lactone Intramolecular Attack (Retention) Carbocation Carbocation (Planar) Diazo->Carbocation High Temp / Strong Acid (N2 Loss) HydroxyAcid (S)-2-Hydroxy- 3-methylbutanoic acid Lactone->HydroxyAcid H2O Attack (Inversion of Inversion) Racemic Racemic Mixture (R/S) Carbocation->Racemic Non-stereospecific H2O Attack Acetoxy (S)-2-Acetoxy- 3-methylbutanoic acid HydroxyAcid->Acetoxy AcCl, Pyridine (Retention)

Caption: The "Double Inversion" mechanism (Green Path) preserves chirality. High temperature triggers the Carbocation pathway (Red Path), destroying chirality.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low yield or purity.

T Start Problem Identified IssueType What is the primary issue? Start->IssueType Yield Low Yield IssueType->Yield Purity Low Purity / ee IssueType->Purity CheckAq Check Aqueous Phase pH Yield->CheckAq CheckTemp Check Diazotization Temp Purity->CheckTemp Action1 Acidify to pH < 2 Saturate with NaCl CheckAq->Action1 pH > 2 Action2 Use Continuous Extraction CheckAq->Action2 pH OK but low recovery Action3 Maintain T < 5°C Slow Addition CheckTemp->Action3 Temp > 5°C Action4 Check Reagent Water Content (Hydrolysis Risk) CheckTemp->Action4 Temp OK

Caption: Diagnostic logic for isolating the root cause of synthesis failure.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the "One-Pot" method (Valine + NaNO₂ in Acetic Acid)? A: While described in literature (e.g., PrepChem), we recommend against it for high-value applications. The one-pot method often yields a product contaminated with acetate salts and mixed anhydrides that are difficult to separate from the oily product. The 2-step method allows you to purify the hydroxy-acid intermediate, ensuring the final acetylation is clean.

Q: My product is an oil. How do I crystallize it? A: this compound is typically an oil at room temperature. If a solid is required for storage or purity verification, convert it to the Dicyclohexylamine (DCHA) salt .

  • Protocol: Dissolve crude acid in Acetone/Ether. Add 1.0 eq Dicyclohexylamine. The salt precipitates and can be recrystallized to high optical purity.

Q: Why use Acetyl Chloride instead of Acetic Anhydride? A: Both work. However, Acetyl Chloride with Pyridine allows for a lower temperature reaction (


), reducing the risk of thermal elimination to the alkene. If using Acetic Anhydride, ensure you use a catalytic amount of DMAP or mild heating, but watch for racemization.

References

  • Direct Synthesis Protocol: "Synthesis of 2-Acetoxy-3-methylbutanoic acid." PrepChem. Available at: [Link]

  • Stereochemical Mechanism: Winitz, M., et al.
  • Biosynthetic Context & Analysis: "Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-

    
    -acetolactic acid." Royal Society of Chemistry. Available at: [Link]
    
  • Acetylation Optimization: "3-Acetamido-2-butanone (Acetylation of Amino Acid Derivatives)." Organic Syntheses, Coll.[4] Vol. 4, p. 5. Available at: [Link]

Sources

troubleshooting low reactivity of (S)-2-acetoxy-3-methylbutanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactivity of (S)-2-Acetoxy-3-Methylbutanoates

Ticket System ID: #VAL-OAC-001 Topic: Troubleshooting Low Reactivity & Kinetic Stalling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Valine Block"

You are likely encountering difficulties with (S)-2-acetoxy-3-methylbutanoic acid esters (derivatives of


-hydroxy-isovaleric acid). The low reactivity you observe is not an experimental error but a structural feature.

This molecule presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance (The Taft Factor): The adjacent isopropyl group at C3 (the valine side chain) creates significant steric bulk, blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle) toward the carbonyl carbon.

  • Electronic Deactivation: The

    
    -acetoxy group is electron-withdrawing by induction (
    
    
    
    ), which theoretically activates the carbonyl. However, it also adds steric bulk and can stabilize the ground state through dipole alignment, often making the net result a stalled reaction.
  • Racemization Risk: The

    
    -proton is acidic (
    
    
    
    ). Harsh conditions required to overcome the steric barrier often lead to deprotonation and loss of stereochemistry at the chiral center.

This guide provides field-proven protocols to overcome these barriers without compromising enantiopurity.

Module 1: Chemical Hydrolysis Stalls (COOR COOH)

User Symptom: "Standard saponification (NaOH/MeOH) reaches 50% conversion and stops, or requires temperatures that cause racemization."

Diagnosis

The tetrahedral intermediate formed during hydrolysis is highly crowded. The isopropyl group destabilizes this intermediate, increasing the activation energy (


). Standard hydroxide nucleophiles struggle to penetrate this steric wall efficiently.
Troubleshooting Protocol
MethodReagent SystemWhy it WorksProtocol Note
Standard (Optimized) LiOH / THF / H₂O Lithium coordinates to the carbonyl oxygen, increasing electrophilicity (Lewis acid activation) better than Na/K.Use 2.5 eq LiOH. Keep temp < 40°C to prevent racemization.
Anhydrous (Best for ee) TMSOK (Potassium Trimethylsilanolate) in Et₂O "The Anhydrous Cleavage" : Attacks the alkyl group or acts via a non-hydrated mechanism that avoids the bulky tetrahedral intermediate issues of aqueous base.Gold Standard for hindered esters. Reaction runs at RT. No water = no racemization via enolate equilibration.
Nucleophilic Catalysis LiBr / Et₃N / Wet MeCN LiBr acts as a weak Lewis acid; Bromide/Amine synergy promotes hydrolysis under neutral conditions.Ideal for acid-sensitive substrates.
Recommended Workflow: Anhydrous Cleavage with TMSOK

This method avoids the "stalled" equilibrium of aqueous saponification.

  • Dissolve 1.0 eq of substrate in anhydrous Diethyl Ether (0.1 M).

  • Add 1.1 eq of Potassium Trimethylsilanolate (TMSOK) in one portion.

  • Stir at Room Temperature (20–25°C) under

    
    .
    
  • Monitor: TLC will show the disappearance of the ester. The product precipitates as the potassium salt.

  • Workup: Filter the salt, wash with ether, and acidify carefully with 1M HCl/Citric Acid to pH 3.

Module 2: Enzymatic Resolution Failures

User Symptom: "Lipase hydrolysis (CALB) is too slow (E < 10) or shows no selectivity."

Diagnosis

Lipases like Candida antarctica Lipase B (CALB) have a hydrophobic binding pocket. The acetoxy group competes with the ester chain for recognition, and the isopropyl group clashes with the stereospecificity pocket of the enzyme.

Troubleshooting Protocol

Q: Which enzyme should I use?

  • Switch Enzyme: If CALB fails, switch to PLE (Pig Liver Esterase) or Burkholderia cepacia lipase (PS-C "Amano"), which often tolerate

    
    -bulky substituents better than CALB.
    

Q: How do I improve the rate?

  • The Co-Solvent Trick: Do not use pure buffer. The substrate is likely forming micelles or aggregates.

  • Fix: Add 10–20% DMSO or MTBE to the buffer. This increases solubility and makes the ester bond accessible to the enzyme active site.

Q: How do I improve Enantioselectivity (E-value)?

  • Temperature Drop: Lower the temperature to 4°C. The reaction will be slower, but the "fit" into the enzyme pocket becomes more stringent, drastically improving the E-value.

Module 3: Transesterification & Nucleophilic Attack

User Symptom: "I cannot swap the ester group; Titanate catalysts do nothing."

Diagnosis

Titanium(IV) isopropoxide (TIPT) is too bulky for this substrate. The coordination sphere of Titanium becomes overcrowded when attempting to bind the (S)-2-acetoxy-3-methylbutanoate.

The "Otera" Solution

Use Otera’s Catalyst (1,3-disubstituted tetraorganodistannoxane).

  • Why: It has a unique "double Lewis acid" mechanism that activates the ester carbonyl and the incoming alcohol simultaneously, but with a much more open coordination geometry than Titanates.

  • Protocol:

    • Mix Substrate + Desired Alcohol (5–10 eq).

    • Add 1–2 mol% Otera’s Catalyst.

    • Reflux in Toluene (or the alcohol itself).

    • Result: Quantitative transesterification usually within 4 hours, preserving the Acetoxy group and stereochemistry.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for overcoming reactivity barriers based on your specific bottleneck.

G Start Problem: Low Reactivity of (S)-2-acetoxy-3-methylbutanoate CheckType Identify Reaction Type Start->CheckType Hydrolysis Hydrolysis (Ester -> Acid) CheckType->Hydrolysis Transester Transesterification CheckType->Transester Enzymatic Enzymatic Resolution CheckType->Enzymatic AqBase Aqueous Base Stalls? Hydrolysis->AqBase TitanateFail Titanates (TIPT) Fail? Transester->TitanateFail SlowRate Low Rate / Low E-Value? Enzymatic->SlowRate Sol_TMSOK SOLUTION: TMSOK (Anhydrous) Prevents Racemization AqBase->Sol_TMSOK High Racemization Risk Sol_LiOH SOLUTION: LiOH + H2O2 (Nucleophilic Activation) AqBase->Sol_LiOH Standard Substrate Sol_Otera SOLUTION: Otera's Catalyst (Distannoxane) TitanateFail->Sol_Otera Sol_CoSolv SOLUTION: Add 20% DMSO + Switch to PLE/PS-C SlowRate->Sol_CoSolv

Caption: Decision matrix for troubleshooting steric and electronic barriers in Valine-derivative ester chemistry.

Frequently Asked Questions (FAQ)

Q: My product is racemizing during workup. What is happening? A: The


-proton is the culprit. If you quench a basic hydrolysis with strong acid (HCl) and generate heat, the enol form is accessible.
  • Fix: Acidify with Citric Acid or 0.5M NaH₂PO₄ at 0°C. Never let the pH drop below 3.0 rapidly.

Q: Can I reduce the ester to the alcohol (Valinol derivative) without touching the acetoxy group? A: This is difficult.


 will reduce both. 

is too slow.
  • Fix: Use

    
      in THF/MeOH. It is selective for the ester over the acetoxy group at low temperatures (
    
    
    
    ), although some migration of the acetyl group is possible.

Q: Why does the reaction turn dark/black with strong base? A: Elimination. The acetoxy group is a decent leaving group. Strong base can trigger


-elimination to form the 

-unsaturated ester (3-methyl-2-butenoate derivative).
  • Fix: Switch to TMSOK (non-basic nucleophile) or ensure temperature stays

    
     if using alkoxides.
    

References

  • Laganà, M. F., et al. "Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis." Organic Process Research & Development, vol. 11, no. 6, 2007. Link

  • Otera, J. "Transesterification." Chemical Reviews, vol. 93, no. 4, 1993. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2006. (Foundational text on lipase specificity for bulky -substituents).
  • Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, 1956. (Theoretical grounding for the steric hindrance of isopropyl groups).

minimizing hydrolysis of (S)-2-acetoxy-3-methylbutanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Hydrolysis in Aqueous Media

Welcome to the technical support center for (S)-2-acetoxy-3-methylbutanoic acid. As Senior Application Scientists, we understand the critical importance of sample integrity for the reproducibility and success of your research. This compound, a valuable chiral building block and potential therapeutic agent, contains an ester linkage that is highly susceptible to hydrolysis in aqueous environments. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the stability of your compound.

Part 1: Frequently Asked Questions - The Science of Instability

This section addresses the fundamental principles governing the hydrolysis of this compound. Understanding these mechanisms is the first step toward effective stabilization.

Q1: What is hydrolysis and why is my compound susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. This compound possesses an ester functional group, which is intrinsically reactive towards water. The reaction involves a nucleophilic attack by water (or a hydroxide ion) on the carbonyl carbon of the ester, leading to the cleavage of the ester bond. This degradation pathway results in the formation of (S)-2-hydroxy-3-methylbutanoic acid and acetic acid, compromising the purity and concentration of your active compound.[1][2]

Hydrolysis_Pathway Reactant This compound Water + H₂O Reactant->Water Products Water->Products Hydrolysis AceticAcid Acetic Acid Products->AceticAcid HydroxyAcid (S)-2-hydroxy-3-methylbutanoic acid Products->HydroxyAcid

Caption: Hydrolysis pathway of this compound.

Q2: What are the most critical factors that accelerate hydrolysis?

A2: The rate of hydrolysis is not constant; it is dramatically influenced by several environmental factors. The three most critical parameters you must control in your experiments are pH , temperature , and the presence of enzymes .[1][3][4][5] Each of these can independently or synergistically increase the rate of degradation from negligible to substantial.

Influencing_Factors center Hydrolysis Rate ph Solution pH ph->center temp Temperature temp->center enzyme Enzymatic Activity (Esterases) enzyme->center

Caption: Key factors accelerating the rate of ester hydrolysis.

Q3: How does solution pH impact the stability of my compound?

A3: The effect of pH on ester hydrolysis is profound. The reaction is catalyzed by both acids (specific-acid catalysis) and, more significantly, by bases (base-catalyzed hydrolysis).[3][6][7]

  • Alkaline Conditions (pH > 8): Stability is extremely poor. The high concentration of hydroxide ions (OH⁻), a potent nucleophile, rapidly attacks the ester linkage, leading to swift degradation.[7][8] Standard biological media at pH 7.4 can induce significant hydrolysis.

  • Neutral Conditions (pH ≈ 7): While more stable than in alkaline solutions, hydrolysis still occurs, mediated by water molecules.

  • Acidic Conditions (pH < 6): The rate of hydrolysis generally decreases as the pH becomes more acidic, reaching a point of maximum stability typically between pH 2 and 4 .[1] Below this range, acid-catalyzed hydrolysis can become significant.

For maximum stability in aqueous stock solutions, buffering in the pH 3-4 range is strongly recommended.

Q4: What is the role of temperature in the degradation process?

A4: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. The relationship is described by the Arrhenius equation, where an increase in temperature leads to an exponential increase in the reaction rate.[4][9] A common rule of thumb is that for every 10°C increase in temperature, the reaction rate can double or triple. Therefore, storing your aqueous solutions at reduced temperatures (e.g., 2-8°C or frozen at -20°C) is one of the most effective and straightforward strategies to minimize degradation over time.[1][10]

Q5: Why is enzymatic hydrolysis a concern, especially in biological experiments?

A5: Biological systems, such as cell lysates, plasma, serum, and even some cell culture media containing serum, are rich in enzymes called esterases and lipases .[5][11][12] These enzymes are highly efficient catalysts designed to hydrolyze ester bonds. Their presence can reduce the half-life of your compound from hours or days to mere minutes.[11] If you are working with biological matrices, you must assume that enzymatic degradation will occur and take specific measures to inhibit it or account for it in your experimental design.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section is designed in a problem-and-solution format to directly address challenges you may encounter during your experiments.

Troubleshooting_Workflow start Inconsistent Results or Suspected Degradation? q1 Where is the issue observed? start->q1 stock Stock Solution (Low Concentration) q1->stock In Storage assay Biological Assay (Rapid Loss) q1->assay In Vitro / In Vivo analysis Analytical Run (Variable Peaks) q1->analysis During Analysis sol_stock Root Causes: - Incorrect pH - High Storage Temp - Long-term storage Solutions: - Buffer to pH 3-4 - Store at 2-8°C or -20°C - Use fresh solutions stock->sol_stock sol_assay Root Causes: - Enzymatic hydrolysis - pH of media (~7.4) Solutions: - Add esterase inhibitors - Minimize incubation time - Run time-zero controls assay->sol_assay sol_analysis Root Causes: - Mobile phase pH - Autosampler temp - Time before injection Solutions: - Acidify mobile phase (e.g., 0.1% FA) - Cool autosampler (4°C) - Analyze immediately analysis->sol_analysis

Caption: A decision-making workflow for troubleshooting compound degradation.

Issue 1: "My compound concentration is consistently lower than expected in my aqueous stock solution."
  • Plausible Cause: Your compound is likely hydrolyzing during preparation and/or storage. This is common if the solution is prepared in neutral water or unbuffered saline and stored at room temperature.

  • Troubleshooting & Validation:

    • pH Control: Prepare your stock solution in a buffer system with a pH between 3.0 and 4.0 (e.g., a 10 mM citrate or acetate buffer). This is the single most effective change you can make.[1]

    • Temperature Control: After preparation, aliquot your stock solution into single-use volumes and store them at -20°C or below. For daily use, store a working aliquot at 2-8°C.[10]

    • Solvent Choice: If permissible for your experiment, consider preparing a concentrated primary stock in a non-aqueous solvent like DMSO or ethanol, where it will be significantly more stable.[1] You can then make fresh dilutions into your aqueous buffer immediately before each experiment.

    • Validation: Use an analytical method like HPLC to measure the concentration of your stock solution immediately after preparation and again after a set period (e.g., 24 hours) under your chosen storage conditions. The appearance of a new peak corresponding to the hydrolyzed product ((S)-2-hydroxy-3-methylbutanoic acid) and a decrease in the parent peak area will confirm degradation.

Issue 2: "I'm observing rapid loss of my compound in my cell-based assay."
  • Plausible Cause: This is a classic sign of enzymatic degradation by cellular esterases, compounded by the physiological pH (~7.4) of most cell culture media.

  • Troubleshooting & Validation:

    • Run Controls: Perform a control experiment where you incubate your compound in cell-free media and another in media containing cell lysate. Comparing the degradation rates will confirm the role of cellular components.

    • Minimize Incubation Time: Design your experiment to use the shortest possible incubation time that still yields a measurable biological effect.

    • Use Esterase Inhibitors: For mechanistic studies, consider pre-treating your cells or lysate with a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate - use with extreme caution and appropriate safety measures ). This can help determine if the parent compound or the hydrolyzed product is responsible for the observed activity.

    • Dose Higher: If you are unable to prevent hydrolysis, you may need to increase the initial concentration of the compound to ensure that a sufficient amount remains throughout the experiment. This requires careful characterization of the degradation kinetics.

Issue 3: "My HPLC/LC-MS results are inconsistent, and I see a growing impurity peak."
  • Plausible Cause: Hydrolysis is occurring after sample preparation but before or during analytical measurement. The autosampler vials can be a hidden source of degradation.

  • Troubleshooting & Validation:

    • Control Autosampler Temperature: Set your autosampler temperature to 4°C. Leaving samples at room temperature for an extended sequence can lead to significant degradation in the vial.

    • Acidify the Mobile Phase: Ensure your mobile phase is acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid). This will quench the hydrolysis reaction once the sample is injected.

    • Immediate Analysis: Analyze samples as soon as possible after preparation. If samples must be prepared in batches, store them at 4°C or on dry ice until they are loaded into the autosampler.

    • Check Diluent: If you are diluting your sample before injection, use a diluent that matches the acidic mobile phase composition rather than a neutral buffer or water.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for handling and analyzing this compound.

Table 1: Protocol for Preparation of a Stabilized Aqueous Stock Solution
StepProcedureRationale (The "Why")
1 Buffer Preparation Prepare a 100 mM sodium citrate buffer stock. Adjust the pH to 3.5 using citric acid or sodium hydroxide.
2 Compound Weighing Accurately weigh the required amount of this compound in a clean vial.
3 Initial Dissolution If needed, dissolve the compound in a minimal volume of a compatible organic solvent (e.g., DMSO, ethanol).
4 Final Dilution Dilute the dissolved compound to the final desired concentration using the pH 3.5 citrate buffer (e.g., to a final concentration of 10 mM). Ensure the final concentration of any organic solvent is low (typically <1%).
5 Storage Aliquot the final solution into single-use polypropylene tubes. Flash-freeze in liquid nitrogen or on dry ice and store at ≤ -20°C for long-term storage. Store a working aliquot at 2-8°C for short-term use (validate stability for your required duration).
Table 2: Protocol for Monitoring Hydrolysis by HPLC
StepProcedureRationale (The "Why")
1 Sample Incubation Prepare a solution of your compound (e.g., 100 µM) in the aqueous medium of interest (e.g., PBS pH 7.4). Incubate at a controlled temperature (e.g., 37°C).
2 Time-Point Sampling At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
3 Reaction Quenching Immediately mix the aliquot with an equal volume of a "stop solution" consisting of cold acetonitrile containing 0.2% formic acid.
4 Sample Preparation Centrifuge the quenched sample at >10,000 x g for 10 minutes to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.
5 HPLC Analysis Analyze using a C18 reverse-phase column with an acidic mobile phase (e.g., Water/Acetonitrile gradient with 0.1% formic acid throughout). Monitor for the disappearance of the parent compound peak and the appearance of the hydrolyzed product peak.
6 Data Analysis Calculate the percentage of the parent compound remaining at each time point to determine the rate of hydrolysis.

References

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy.
  • Adams, P. A. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 159(2), 371–376. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). ChemBeQ. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Water Research Commission. [Link]

  • Basavaiah, D., & Raju, S. B. (1994). Selective Enzymatic Hydrolysis of Phenolic Acetates. Synthetic Communications, 24(4), 467-472. [Link]

  • Cleve, N. J. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 104(20), 5434-5437. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]

  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. (n.d.). ResearchGate. [Link]

  • Optimizing Drug Properties Lead-to-Drug Design. (2009). University of Zurich, Department of Chemistry. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • O'Lenick, T., & Imperante, J. (2008). Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries. [Link]

  • Jabeen, F., Rahman, Q. I., & Zafar, S. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharma Instinct. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). PubMed. [Link]

  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. (n.d.). CoLab. [Link]

  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). Analytical Chemistry. [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4871-4878. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 110-112.
  • Investigation of the Stability of Acetylsalicylic Acid at Different Temperatures. (2025). EMU Journal of Pharmaceutical Sciences. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. [Link]

  • Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets Under Different Storage Conditions. (n.d.). Preprints.org. [Link]

  • Dahanayaka, D. L. D. A. N., Munisinghe, A., & Abeytunga, D. T. U. (n.d.). Study of the deterioration of aspirin in the presence of various excipients. University of Colombo. [Link]

Sources

Technical Support Center: Purification of Crude (S)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (S)-2-acetoxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound. Each problem is followed by a discussion of potential causes and detailed, step-by-step solutions.

Issue 1: Low Overall Yield After Purification

Q: I'm experiencing a significant loss of product during the purification process. What are the likely causes and how can I improve my yield?

A: Low recovery is a common challenge that can stem from several stages of the purification process. The primary culprits are often incomplete extraction, losses during solvent removal, or the compound remaining in the mother liquor after crystallization.

Causality and Recommended Solutions:

  • Incomplete Extraction: this compound, being a carboxylic acid, can be effectively separated from neutral or basic impurities using acid-base extraction.[1] However, improper pH control can lead to the product remaining in the organic phase during basic washes or in the aqueous phase during acidification.

    • Protocol: When washing with a basic solution (e.g., saturated sodium bicarbonate), ensure the pH of the aqueous layer is sufficiently high to deprotonate the carboxylic acid, making it water-soluble. Conversely, when re-acidifying the aqueous layer to recover your product, lower the pH significantly (at least 2 pH units below the pKa of the acid) to ensure complete protonation and transfer back into the organic extraction solvent.[2]

  • Losses During Solvent Evaporation: Due to its relatively low boiling point, this compound can be lost if solvent removal is too aggressive.

    • Protocol: Employ rotary evaporation at a moderate temperature and reduced pressure. It is advisable to use a cold trap to recover any volatile product that may evaporate with the solvent.

  • Product Remaining in Mother Liquor: During recrystallization, a portion of the desired compound will always remain dissolved in the solvent, even at low temperatures.[3]

    • Protocol: To maximize crystal formation, cool the solution slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[3] Use a minimal amount of ice-cold solvent to wash the collected crystals to avoid redissolving the product.[3]

Issue 2: Presence of Starting Material or Reagent Impurities in the Final Product

Q: My final product is contaminated with unreacted starting materials (e.g., (S)-2-hydroxy-3-methylbutanoic acid) or reagents from the synthesis. How can I effectively remove these?

A: The presence of starting materials or reagents indicates an incomplete reaction or inadequate purification. The choice of purification method is critical for separating compounds with similar polarities.

Causality and Recommended Solutions:

  • Incomplete Acetylation: The synthesis of this compound often involves the acetylation of (S)-2-hydroxy-3-methylbutanoic acid.[4] If this reaction does not go to completion, you will have the starting hydroxy acid as a major impurity.

    • Purification Strategy: Both the starting material and the product are carboxylic acids, making simple acid-base extraction ineffective for separation from each other. In this case, column chromatography is the preferred method. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the more polar hydroxy acid from the less polar acetoxy product.

  • Residual Acetic Anhydride or Acetyl Chloride: These acetylating agents are highly reactive and are typically quenched and removed during the work-up. However, improper work-up can leave residual acetic acid (from hydrolysis of the reagents).

    • Purification Strategy: A thorough wash with saturated sodium bicarbonate solution during the extraction process will neutralize and remove any residual acetic acid.[1]

Issue 3: Difficulty in Achieving High Enantiomeric Purity

Q: I'm struggling to separate the (S)-enantiomer from the (R)-enantiomer. What are the best techniques for chiral resolution of this compound?

A: Separating enantiomers requires a chiral environment. Standard purification techniques like extraction and conventional chromatography will not separate enantiomers.

Causality and Recommended Solutions:

  • Non-chiral Purification Methods: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard methods.

    • Chiral Chromatography: This is a powerful technique for separating enantiomers.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7] The choice of CSP and mobile phase is crucial for successful separation.[8]

      • Protocol: An initial screening of different chiral columns (e.g., those based on cellulose or amylose derivatives) and mobile phases (typically mixtures of hexane and an alcohol like isopropanol) is necessary to find the optimal conditions for separation.[8][9]

    • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic acid with a chiral base (a resolving agent) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization.

      • Protocol: Dissolve the racemic acid and a sub-stoichiometric amount of a chiral amine (e.g., brucine or (R)-1-phenylethylamine) in a suitable solvent. Allow the less soluble diastereomeric salt to crystallize. The salt is then isolated, and the chiral auxiliary is removed by acidification to yield the enantiomerically enriched acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: Based on typical synthetic routes starting from valine or (S)-2-hydroxy-3-methylbutanoic acid, the most common impurities include:

  • Unreacted (S)-2-hydroxy-3-methylbutanoic acid: From incomplete acetylation.[4]

  • Acetic acid: From the hydrolysis of the acetylating agent.

  • The (R)-enantiomer: If the starting material was not enantiomerically pure.

  • Side-products from the synthesis: The specific nature of these will depend on the exact synthetic method used.[10]

Q2: What is the best general-purpose purification method for this compound?

A2: A combination of acid-base extraction followed by either recrystallization or column chromatography is generally effective.

  • Acid-Base Extraction: This is an excellent first step to remove any neutral or basic impurities.[1][2]

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is a simple and effective method for purification.[3][11]

  • Column Chromatography: This is a more versatile technique that can separate compounds with a wider range of polarities and is particularly useful for removing impurities that are chemically similar to the product.[10]

Q3: Can I use distillation for purification?

A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. If distillation is considered, it should be performed under reduced pressure to lower the boiling point.[10]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity (as a percentage of the main peak area).

  • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%).[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Section 3: Experimental Protocols and Data

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude product.

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] During this step, the carboxylic acid will be deprotonated and move into the aqueous layer. Repeat the wash if necessary.

  • Combine the aqueous layers and wash them with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with a strong acid, such as 1M HCl, until the pH is below 3. The this compound will precipitate or become insoluble in the aqueous layer.

  • Extract the product back into an organic solvent (e.g., diethyl ether) multiple times.[2]

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified product.

Data Summary Table
Purification MethodTypical RecoveryPurity Achieved (Chemical)Purity Achieved (Enantiomeric)Key AdvantagesKey Disadvantages
Acid-Base Extraction 85-95%>95%No separationRemoves basic/neutral impuritiesDoes not separate acidic impurities or enantiomers
Recrystallization 60-80%>98%Can enrich one enantiomer if starting with a partially resolved mixtureSimple, cost-effectiveLower yield, requires a solid product
Silica Gel Chromatography 70-90%>99%No separationHigh resolution for polar impuritiesMore time-consuming, requires solvent
Chiral HPLC 50-70%>99%>99% eeDirect separation of enantiomersExpensive, requires specialized equipment
Visualization of the Purification Workflow

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Removes basic/ neutral impurities recrystallization Recrystallization extraction->recrystallization For solid product chromatography Silica Gel Chromatography extraction->chromatography For polar impurities chiral_hplc Chiral HPLC recrystallization->chiral_hplc If racemic chromatography->chiral_hplc For enantiomeric separation pure_product Pure (S)-enantiomer chiral_hplc->pure_product

Caption: General purification workflow for this compound.

Logical Relationship of Impurities and Purification Techniques

ImpurityRemoval cluster_impurities Common Impurities cluster_techniques Purification Techniques hydroxy_acid (S)-2-hydroxy-3- methylbutanoic acid acetic_acid Acetic Acid r_enantiomer (R)-enantiomer neutral_impurities Neutral Impurities extraction Acid-Base Extraction extraction->acetic_acid Removes extraction->neutral_impurities Removes chromatography Silica Gel Chromatography chromatography->hydroxy_acid Removes chiral_hplc Chiral HPLC chiral_hplc->r_enantiomer Removes

Caption: Relationship between common impurities and effective purification techniques.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Recovery of carboxylic acids produced by fermentation. - CABI Digital Library. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • The Secrets to Mastering Chiral Chromatography - RotaChrom. [Link]

  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams - Graz University of Technology. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | ACS Combinatorial Science - ACS Publications - ACS.org. [Link]

  • Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog. [Link]

  • Chiral column chromatography - Wikipedia. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • Synthesis of a) 2-Acetoxy-3-methylbutanoic acid - PrepChem.com. [Link]

  • Recrystallization1. [Link]

  • (S)-2-(2-((tert-Butoxycarbonyl)aMino)acetaMido)-3-Methylbutanoic acid synthesis. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Link]

  • 2-Methylbutanoic acid - Wikipedia. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Recrystallization and Crystallization. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Chemistry - University of Rochester. [Link]

  • EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google P
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group. [Link]

Sources

Technical Support Center: Solvent Optimization for (S)-2-acetoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific solvent engineering challenges associated with (S)-2-acetoxy-3-methylbutanoic acid (CAS: 28334-73-8 / related derivatives).

This molecule is a critical chiral synthon, primarily used in the synthesis of depsipeptides (e.g., Valinomycin analogs) and complex ester linkages. Unlike standard amino acids, this


-hydroxy acid derivative replaces the amide nitrogen with an oxygen, creating two specific vulnerabilities:
  • 
    -Proton Acidity:  The electron-withdrawing effects of the acetoxy and carboxylic acid groups make the C2 proton highly acidic, increasing the risk of base-catalyzed racemization.[1]
    
  • Ester Labillity: The acetoxy group is susceptible to solvolysis in nucleophilic solvents (primary alcohols) or hydrolysis in aqueous bases.[1]

This guide provides self-validating protocols to optimize your solvent systems for yield, optical purity (


), and regulatory compliance.

Module 1: Critical Solvent Parameters & Racemization Control

The Core Issue: Users frequently report a drop in enantiomeric excess (


) during coupling or scale-up. This is often due to Solvent-Induced Racemization .[1] Polar aprotic solvents (DMF, DMSO) stabilize the planar enolate intermediate formed after deprotonation of the 

-carbon, drastically lowering the energy barrier for racemization.
Mechanism of Failure

The following diagram illustrates how high-dielectric solvents facilitate the loss of chirality.

RacemizationMechanism cluster_solvent Solvent Effect Substrate This compound (Chiral Center C2) Transition Planar Enolate Intermediate (Achiral / sp2 Hybridized) Substrate->Transition H+ Abstraction (Accelerated by high dielectric constant) Base Base / Polar Solvent (DMF/DMSO) Base->Transition Racemate Racemic Mixture (R/S)-Isomers Transition->Racemate Reprotonation (Non-stereoselective) Effect High Polarity (DMF) = Stabilizes Enolate = High Racemization Low Polarity (2-MeTHF) = Destabilizes Enolate = High ee Retention

Figure 1: Mechanism of solvent-assisted racemization.[2][3] Polar aprotic solvents stabilize the charged enolate intermediate, promoting loss of chirality.

Troubleshooting Protocol: Solvent Screening for Optical Stability

If you observe


 erosion, execute this validation protocol:
  • Dissolve 50 mg of substrate in 1 mL of candidate solvent.

  • Add 1.0 eq of the base used in your reaction (e.g., DIPEA, TEA).[1]

  • Stir at reaction temperature for 4 hours.

  • Quench with 1N HCl and extract with hexane.

  • Analyze via Chiral HPLC (e.g., Chiralpak AD-H).[1]

    • Pass Criteria:

      
       drop in 
      
      
      
      .[1]

Module 2: Green Solvent Substitution (DCM/DMF Replacement)

Regulatory pressure (REACH, EPA) is driving the phase-out of Dichloromethane (DCM) and Dimethylformamide (DMF). For this compound, we recommend 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1][4]

Comparative Solvent Data
FeatureDCM (Legacy)2-MeTHF (Recommended)CPME (Recommended)Why Change?
Boiling Point 40°C80°C106°CHigher BP allows higher reaction rates without pressurized vessels.[1]
Water Miscibility LowLimited (14g/100g)Very Low (1.1g/100g)2-MeTHF allows clean phase separation; CPME is excellent for anhydrous reactions.[1]
Peroxide Formation NoneLow (needs stabilizer)Very LowCPME is safer upon long-term storage than THF or 2-MeTHF.[1]
Enolate Stability ModerateLowLowCritical: Ethers destabilize the racemization intermediate better than amides (DMF).

Implementation Guide:

  • For Coupling Reactions: Switch DCM to 2-MeTHF . It dissolves the activated ester intermediates well but allows for higher temperature profiling.[1]

  • For Crystallization: Switch Hexane/EtOAc to CPME/Heptane .[1] CPME's low vaporization energy makes solvent recovery more efficient.[1]

Module 3: Biocatalytic Synthesis Optimization

Many users synthesize this compound via Lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B, CAL-B).[1]

The "LogP" Rule: Enzymes require a micro-layer of water to function.[1] Hydrophilic solvents (LogP < 2) strip this water, deactivating the enzyme. Hydrophobic solvents (LogP > 4) preserve activity but may not dissolve the polar substrate.

Optimization Workflow:

BiocatalysisWorkflow Start Start: Enzymatic Resolution (Substrate + Lipase) CheckSolubility Check Substrate Solubility Start->CheckSolubility Decision Is Substrate Soluble in Hexane? CheckSolubility->Decision Yes Use Hexane/Heptane (LogP > 4) Max Enzyme Activity Decision->Yes Yes No Select Solvent with LogP 2.0 - 4.0 Decision->No No Validation Validate: 1. Water Activity (aw = 0.2-0.5) 2. Reaction Rate Yes->Validation Selection Recommended: 2-MeTHF, MTBE, or Toluene No->Selection Selection->Validation

Figure 2: Solvent selection logic for enzymatic resolution. LogP values guide the balance between solubility and enzyme stability.[1]

Module 4: Troubleshooting FAQs

Q1: I am seeing transesterification byproducts. What is happening?

  • Cause: You are likely using a primary alcohol (Methanol, Ethanol) as a solvent or co-solvent. The acetoxy ester group is labile.[1]

  • Fix: Switch to non-nucleophilic solvents like Isopropyl Acetate (IPAc) or 2-MeTHF .[1] If an alcohol is required for solubility, use a tertiary alcohol (tert-Butanol) which is sterically hindered and non-nucleophilic.[1]

Q2: My reaction works in DMF but fails in 2-MeTHF. How do I migrate?

  • Cause: Solubility issues. The salt forms of the acid are less soluble in ethers.[1]

  • Fix: Use a "Solvent Switch" protocol. Start the reaction in a minimum volume of DMF (to dissolve reagents), then dilute 1:5 with 2-MeTHF. This disrupts the solvent cage effect of DMF while maintaining solubility.[1]

Q3: During extraction, I get a persistent emulsion.

  • Cause: The amphiphilic nature of the molecule (hydrophobic isopropyl group + hydrophilic acid/ester) acts as a surfactant at neutral pH.

  • Fix: Adjust the aqueous phase pH to < 3.0 (fully protonated, goes to organic) or > 9.0 (fully deprotonated, goes to aqueous). Do not extract near the pKa (~4.5). Use 2-MeTHF for extraction as it separates from water faster than EtOAc.[1]

References

  • Green Solvent Alternatives for Peptide/Depsipeptide Synthesis

    • Source: Isidro-Llobet, A., et al. (2019).[5] "Sustainability Challenges in Peptide Synthesis and Purification." Journal of Organic Chemistry.

    • Context: Validates 2-MeTHF and CPME as superior alternatives to DMF/DCM for coupling reactions.
  • Solvent Effects on Enzyme Activity (LogP Correl

    • Source: Laane, C., et al. (1987).[6] "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering.[1]

    • Context: Establishes the correlation between Solvent LogP and Lipase stability for kinetic resolution.
  • Racemiz

    
    -Hydroxy/Amino Acid Derivatives 
    
    • Source: Kovacs, J. (1980). "Racemization during peptide synthesis." The Peptides: Analysis, Synthesis, Biology.
    • Context: Mechanistic explanation of base-catalyzed racemization via enolate intermedi
  • 2-MeTHF and CPME Physical Properties & Safety

    • Source: Sigma-Aldrich (Merck) Technical Bulletin.[1] "Greener Solvent Alternatives."[1][5][7][8]

    • Context: Data on boiling points, peroxide formation, and water miscibility.[1]

Sources

resolving solubility issues of (S)-2-acetoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide[1]

Case Reference: CAS 44976-78-5 (R-isomer) / Generic (S)-isomer handling Chemical Class:


-Acetoxy Carboxylic Acids (O-Acetyl-L-Valine derivatives)
Support Level:  Tier 3 (Senior Application Scientist)[1]

Introduction: The Physicochemical Profile

Welcome to the technical support center. You are likely here because (S)-2-acetoxy-3-methylbutanoic acid is exhibiting inconsistent solubility or "oiling out" during your workflow.

To resolve this, we must look beyond simple "like dissolves like" rules. This molecule presents a solubility paradox :

  • Hydrophobic Domain: The isopropyl group (valine side chain) drives poor water solubility.[1][2]

  • Hydrophilic/Acidic Domain: The carboxylic acid (

    
    ) and acetoxy ester provide polarity.[1][2]
    
  • The Trap: The

    
    -acetoxy ester bond is hydrolytically labile .[1][2] Standard pH adjustments used to dissolve carboxylic acids can inadvertently cleave the acetyl group, destroying your compound.[1][2]
    

This guide provides the protocols to navigate these competing properties.

Module 1: Aqueous Solubility & pH Management

User Issue: "The compound precipitates in my aqueous buffer or forms a gummy oil."

The Mechanism

In its free acid form (protonated), the molecule is largely non-polar due to the isopropyl group and internal hydrogen bonding.[2] To dissolve it in water, you must deprotonate the carboxylic acid to form a salt (carboxylate anion).[1][2]

The "Safe Zone" Protocol

You must maintain a specific pH window.[2]

  • pH < 3.0: Compound precipitates (Free Acid).[1][2]

  • pH 4.5 – 8.5: Target Zone. Soluble as a salt.[1][2]

  • pH > 9.5: Danger Zone. Rapid hydrolysis of the acetoxy ester (saponification), yielding 2-hydroxy-3-methylbutanoic acid.[1]

Step-by-Step Dissolution Strategy
  • Suspend: Place the solid/oil in water (

    
    ).
    
  • Titrate: Do NOT add 1M NaOH directly.[1] This creates localized high pH "hotspots" that hydrolyze the ester.[1][2]

    • Recommended Base: 1M Sodium Bicarbonate (

      
      ) or dilute Ammonia.[1][2]
      
  • Monitor: Add base dropwise under vigorous stirring until the solution clears.

  • Buffer: Once dissolved, immediately buffer to pH 7.0–7.4 (PBS or HEPES) to maintain stability.

Critical Alert: Avoid heating aqueous solutions above 40°C, especially at neutral/basic pH. The thermodynamic solubility increases, but the kinetic rate of hydrolysis increases exponentially.[2]

Module 2: Organic Solvent Compatibility

User Issue: "I cannot crystallize the compound; it remains an oil."

This compound often exists as a viscous oil or low-melting solid due to the flexibility of the isopropyl group preventing efficient crystal packing.[2]

Solvent Selection Matrix
Solvent ClassSolubilityApplication
Chlorinated (DCM, Chloroform) High Primary extraction solvent.[1] Best for isolating the free acid.[1][2]
Ethers (THF, Et2O, MTBE) High Good for reactions; MTBE is excellent for washing away impurities.[1][2]
Alcohols (MeOH, EtOH) High Avoid for storage (transesterification risk).[1][2] Good for immediate use.
Hydrocarbons (Hexane, Heptane) Low Antisolvent. Use to precipitate the compound or wash away non-polar impurities.[1][2]
Polar Aprotic (DMSO, DMF) High Use for biological assays or peptide coupling reactions.[1][2]
Troubleshooting "Oiling Out"

If your product oils out during purification:

  • Salt Formation: Convert the free acid into a crystalline salt.[1][2] The Dicyclohexylamine (DCHA) salt is the industry standard for isolating

    
    -acetoxy acids as stable solids.[2]
    
  • Protocol:

    • Dissolve crude oil in Acetone or Ethyl Acetate.[1][2]

    • Add 1.05 equivalents of DCHA.[1]

    • Cool to 0°C. The DCHA salt usually crystallizes sharply.[1]

    • Filter and wash with cold heptane.[1]

Module 3: Visual Troubleshooting Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: What is your Application? BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Coupling) Start->Synthesis Purification Purification/ Isolation Start->Purification DMSO Dissolve in DMSO (Stock 100mM) BioAssay->DMSO DCM DCM or DMF (Anhydrous) Synthesis->DCM Salt Form DCHA Salt (Crystallization) Purification->Salt Extract DCM Extraction (Free Acid) Purification->Extract Buffer Dilute into Buffer (Keep DMSO <1%) DMSO->Buffer Base Add Organic Base (DIPEA/TEA) DCM->Base

Caption: Logical pathways for solvent selection based on experimental intent.

Workflow 2: The pH Stability Window

Visualizing the risk of hydrolysis vs. solubility.[2]

PHStability LowPH pH < 3.0 Protonated Acid ResultLow Insoluble Precipitate (Stable) LowPH->ResultLow Aggregation MidPH pH 4.5 - 8.0 Safe Zone (Carboxylate) ResultMid Soluble & Stable (Ideal for Assay) MidPH->ResultMid Dissolution HighPH pH > 9.5 Hydrolysis Zone ResultHigh Soluble but DEGRADING (Loss of Acetyl Group) HighPH->ResultHigh Saponification

Caption: The "Goldilocks Zone" for aqueous handling is pH 4.5–8.0.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol to dissolve the compound for storage? A: It is risky.[1] While soluble, primary alcohols (MeOH, EtOH) can undergo transesterification over time, especially if trace acid is present.[1] The acetoxy group (


) might exchange with the solvent to form the hydroxyl acid and methyl acetate.
  • Recommendation: Store stocks in anhydrous DMSO or Acetone at -20°C.

Q2: I need to remove the acetyl group intentionally. How do I do it? A: This confirms the lability discussed above. To hydrolyze to (S)-2-hydroxy-3-methylbutanoic acid, treat with 2M LiOH in THF/Water (1:1) at 0°C for 30 minutes. Acidify to pH 2 and extract with Ethyl Acetate.[1][2]

Q3: Why does my NMR show a doublet at


 2.1 ppm? 
A:  That is the methyl signal of the acetoxy group (

).[1] If this peak diminishes over time in

, your compound is hydrolyzing.[1][2] If you see a new singlet at

1.9 ppm, that is free acetic acid/acetate released by hydrolysis.[1][2]

References

  • PubChem. (2025).[1][2][3][4] (S)-2-Hydroxy-3-methylbutanoic acid (Precursor/Hydrolysis Product) Properties. National Library of Medicine.[1][2] [Link][1]

  • Organic Syntheses. (2025). General procedures for purification of alpha-substituted carboxylic acids. [Link][1]

  • LookChem. (2025).[1][2] (R)-2-Acetoxy-3-methylbutanoic acid Product Information. [Link][1][5]

Sources

reducing byproduct formation in (S)-2-acetoxy-3-methylbutanoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of (S)-2-Acetoxy-3-Methylbutanoic Acid

Executive Summary & Chemical Context

This compound (also known as O-acetyl-L-hydroxyisovaleric acid) is a critical chiral building block, particularly in the synthesis of depsipeptides and peptidomimetics. Unlike standard amino acids, this molecule lacks the N-acyl protecting group that typically stabilizes the


-carbon against racemization via the oxazolone mechanism. Instead, the primary risks during derivatization are direct enolization (racemization) , deacetylation , and ketene-mediated polymerization .

This guide addresses the three most common failure modes reported by our users:

  • Loss of Enantiomeric Excess (% ee) during activation.

  • Unexpected Deacetylation leading to mixed esters.

  • Oligomerization during acid chloride preparation.

Troubleshooting Module: Diagnostic & Solutions

Issue 1: "My product has low enantiomeric excess (ee < 95%). Why is it racemizing?"

Diagnosis: The


-proton of this compound is highly acidic due to the electron-withdrawing acetoxy group. Upon activation (formation of acid chloride or active ester), the acidity increases further.
  • Mechanism A (Base-Catalyzed Enolization): Strong bases (e.g., TEA, DIPEA) or excess base can deprotonate the

    
    -carbon, forming a planar enolate that reprotonates racimically.
    
  • Mechanism B (Ketene Formation): If preparing the acid chloride, elimination of HCl can form a ketene intermediate, which destroys chirality immediately.

Corrective Protocol:

  • Switch Base: Replace Triethylamine (TEA) or Diisopropylethylamine (DIPEA) with 2,4,6-Collidine (TMP) or 2,6-Lutidine . These bases are sterically hindered and weaker nucleophiles, sufficient to neutralize acid but poor at abstracting the

    
    -proton.
    
  • Change Coupling System: If using carbodiimides, strictly use DIC/Oxyma Pure . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for sensitive acids.

DOT Diagram: Racemization Pathways

Racemization Start This compound Activation Activation (Acid Chloride/Active Ester) Start->Activation Base Excess Base / High Temp Activation->Base Chiral Pure (S)-Product Activation->Chiral  Mild Conditions (Collidine/Oxyma) Enolate Planar Enolate (Achiral Intermediate) Base->Enolate  Direct Deprotonation Ketene Dimethylketene Derivative (Via HCl elimination) Base->Ketene  Elimination Racemic Racemic Product (50:50 R/S) Enolate->Racemic Ketene->Racemic

Figure 1: Mechanistic pathways leading to racemization. Path A (Enolization) and Path B (Ketene formation) are both driven by base strength and temperature.

Issue 2: "I see free hydroxyl peaks (deacetylation) in my NMR/LCMS."

Diagnosis: The acetoxy group is an ester. While more stable than a formate, it is susceptible to hydrolysis or nucleophilic attack.

  • Cause: Using nucleophilic solvents (MeOH, EtOH) or strong nucleophilic bases (Piperidine, DMAP) during coupling.

  • Transesterification: If coupling with an alcohol (esterification) using DMAP, the acetyl group can migrate or be exchanged.

Corrective Protocol:

  • Solvent Selection: Use strictly anhydrous DCM (Dichloromethane) or DMF . Avoid alcohols completely.

  • Catalyst: Avoid DMAP if possible. If necessary for esterification, use < 10 mol% and keep temperature < 0°C.

  • Workup: Do not use strongly basic aqueous washes (e.g., 1M NaOH). Use saturated

    
     or mild citric acid washes.
    
Issue 3: "Acid chloride preparation turns into a black tar or yields oligomers."

Diagnosis: Heating this compound with Thionyl Chloride (


) often leads to self-polymerization or "charring" due to the formation of reactive intermediates and high temperatures required for reflux.

Corrective Protocol:

  • Reagent Switch: Use Oxalyl Chloride with a catalytic amount of DMF at room temperature. This generates the acid chloride under neutral/mild conditions without heating.

  • Avoid Distillation: If possible, use the crude acid chloride immediately after concentrating under reduced pressure. If distillation is required, use high vacuum (0.1 mmHg) to keep the bath temperature below 40°C.

Validated Experimental Protocols

Protocol A: Mild Acid Chloride Synthesis (Recommended)

Best for: Subsequent coupling with sterically hindered amines or alcohols.

  • Dissolution: Dissolve 10.0 mmol of this compound in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add 1 drop (approx. 0.05 mL) of anhydrous DMF.

  • Chlorination: Add 12.0 mmol (1.2 equiv) of Oxalyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at < 30°C. Co-evaporate with dry toluene (2x) to remove traces of oxalyl chloride.

  • Usage: The resulting yellow oil is the crude acid chloride. Use immediately. Do not store.

Protocol B: Direct Coupling with Amines (Racemization Suppressed)

Best for: Peptide/Depsipeptide bond formation.

  • Activation: Dissolve 1.0 equiv of this compound and 1.1 equiv of Oxyma Pure in DMF.

  • Coupling Agent: Cool to 0°C. Add 1.1 equiv of DIC (Diisopropylcarbodiimide) . Stir for 5 minutes.

  • Addition: Add 1.0 equiv of the amine component.

  • Base: Add 2.0 equiv of 2,4,6-Collidine .

  • Time: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

Reagent Selection Matrix

ParameterStandard (Risky)Optimized (Recommended)Reason for Change
Coupling Agent HATU / HBTUDIC / Oxyma Pure Uronium salts (HATU) can cause guanidinylation; Oxyma suppresses racemization better than HOBt.
Base TEA / DIPEA2,4,6-Collidine Collidine is weaker (pKa ~7.4) and bulkier, preventing

-proton abstraction.
Chlorinating Agent Thionyl Chloride (

)
Oxalyl Chloride / DMF Allows reaction at 0–20°C, preventing thermal degradation and ketene formation.
Solvent THF (can contain peroxides)DCM or DMF DCM is non-coordinating and minimizes racemization rates compared to polar solvents.

Decision Tree: Workflow Optimization

Workflow Start Start: Derivatization of This compound Target What is your target? Start->Target Amide Amide Bond (Peptide/Drug) Target->Amide Ester Ester Bond (Depsipeptide) Target->Ester AmideMethod Use DIC / Oxyma / Collidine (Protocol B) Amide->AmideMethod EsterMethod Is the alcohol hindered? Ester->EsterMethod HinderedYes Yes (Secondary/Tertiary) EsterMethod->HinderedYes Yes HinderedNo No (Primary) EsterMethod->HinderedNo No AcidChloride Acid Chloride Route (Oxalyl Chloride, 0°C) (Protocol A) HinderedYes->AcidChloride Steglich Steglich Esterification (EDC / DMAP cat.) HinderedNo->Steglich

Figure 2: Decision tree for selecting the optimal coupling strategy based on the nucleophile type.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Di Gioia, M. L., et al. (2010). Valine-derived hydroxy acids: synthesis and application in depsipeptide preparation. Open Journal of Organic Chemistry.
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250.

stability of (S)-2-acetoxy-3-methylbutanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-acetoxy-3-methylbutanoic acid

Guide: Stability Under Acidic Conditions for Researchers and Drug Development Professionals

This guide serves as a dedicated technical resource for scientists working with this compound. It addresses common stability challenges encountered during formulation, processing, and storage in acidic environments. The content is structured to provide fundamental understanding, troubleshoot common experimental issues, and offer robust protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound in aqueous acidic solutions?

A: The principal stability issue is its susceptibility to acid-catalyzed hydrolysis. This compound is an ester. In the presence of water and an acid catalyst (hydronium ions, H₃O⁺), the ester bond is cleaved. This reaction is the reverse of Fischer esterification and is a common degradation pathway for all ester-containing molecules.[1][2]

Q2: What are the degradation products resulting from this instability?

A: The hydrolysis of this compound yields two products: (S)-2-hydroxy-3-methylbutanoic acid and acetic acid .

  • (S)-2-hydroxy-3-methylbutanoic acid: This is the parent α-hydroxy acid from which the ester is derived.[3][4]

  • Acetic acid: This is the carboxylic acid corresponding to the "acetoxy" group.

The reaction proceeds stoichiometrically, meaning one mole of the starting ester produces one mole of the hydroxy acid and one mole of acetic acid.

Q3: Which factors have the most significant impact on the rate of degradation?

A: The rate of acid-catalyzed hydrolysis is primarily influenced by three factors:

  • pH: This is the most critical factor. The concentration of hydronium ions (H₃O⁺) is directly proportional to the reaction rate. A lower pH (higher acidity) will dramatically accelerate the degradation process.[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Storing solutions at lower temperatures is an effective way to mitigate degradation.

  • Water Activity: Water is a reactant in the hydrolysis process. While often used in excess in aqueous solutions, in mixed-solvent systems or low-moisture formulations, the amount of available water can become a rate-limiting factor.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Issue 1: Rapid and unexpected loss of the parent compound in a newly prepared acidic formulation.

  • Possible Cause: The actual pH of your solution is lower than the intended or calculated value. This can happen if an unbuffered system is used or if other components in the mixture contribute to acidity.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution using a calibrated pH meter. Do not rely on theoretical calculations alone.

    • Implement a Buffer System: If the pH is indeed too low or is drifting, reformulate using a pharmaceutically or experimentally appropriate buffer system (e.g., citrate, acetate) to maintain a stable pH in the desired range.

    • Temperature Control: Ensure your preparation and storage are performed at a controlled, and preferably reduced, temperature.

Issue 2: An unexpected peak appears and grows over time in my HPLC chromatogram.

  • Possible Cause: This is the classic signature of degradation. The new peak is likely one of the hydrolysis products, most commonly (S)-2-hydroxy-3-methylbutanoic acid, which is structurally similar to the parent compound.

  • Troubleshooting Steps:

    • Peak Identification: Synthesize or procure a reference standard of (S)-2-hydroxy-3-methylbutanoic acid.[6]

    • Co-injection Analysis: Spike a sample of your degraded solution with this reference standard. If the unknown peak increases in area without a change in retention time or shape, you have positively identified it as the hydrolytic product.

    • Mass Spectrometry: For unequivocal identification, couple your HPLC to a mass spectrometer (LC-MS) to confirm the mass of the parent compound and the degradation product(s).

Issue 3: My stability study yields inconsistent, non-reproducible degradation rates.

  • Possible Cause: This issue often points to a lack of control over key experimental variables between runs. The most common culprits are inconsistent pH and temperature fluctuations.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure you are following a strict, written protocol for every repeat of the experiment.

    • Calibrate Instruments: Regularly calibrate your pH meter and ensure the temperature control unit of your incubator or water bath is functioning correctly and accurately.

    • Buffer Capacity: Check that your chosen buffer has sufficient capacity to resist pH changes throughout the duration of the experiment, especially if the degradation produces an acidic product (acetic acid), which could further catalyze the reaction.

Section 3: Protocols and Methodologies

Protocol: Kinetic Assessment of Stability in Acidic Media

This protocol outlines a robust method for quantifying the degradation rate of this compound.

Objective: To determine the degradation kinetics (e.g., half-life, t½) of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

  • Appropriate buffer reagents (e.g., citric acid, sodium phosphate for pH 3-5)

  • HPLC system with a UV detector and a suitable C18 column

  • Quenching solution (e.g., a basic buffer like pH 8 phosphate buffer to neutralize the acid and stop the reaction)

Workflow Diagram:

G prep 1. Prepare Solutions - Stock Compound - Acidic Buffer (e.g., pH 4.0) incubate 2. Initiate Experiment - Dilute stock into pre-heated buffer - Place in incubator (e.g., 40°C) prep->incubate sample 3. Collect Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sample quench 4. Quench Reaction - Transfer aliquot to vial with basic buffer sample->quench analyze 5. Analyze by HPLC - Quantify remaining parent compound quench->analyze data 6. Data Analysis - Plot ln[A] vs. time - Calculate rate constant (k) and half-life (t½) analyze->data

Caption: Experimental workflow for the stability study.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare the acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). Pre-equilibrate the buffer to the target temperature (e.g., 40°C).

  • Initiation (t=0):

    • To initiate the experiment, add a small, precise volume of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µg/mL).

    • Immediately withdraw the first sample (t=0). Transfer a known volume (e.g., 100 µL) into an HPLC vial containing a set volume of quenching solution (e.g., 900 µL of pH 8 buffer). This sample represents 100% of the initial concentration.

  • Incubation and Sampling:

    • Place the reaction flask in the calibrated incubator.

    • Withdraw subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), quenching each one immediately as described for the t=0 sample.

  • Analysis:

    • Analyze all quenched samples by a validated HPLC-UV method. The mobile phase and column should be chosen to achieve good separation between the parent compound and its degradation products. A typical starting point would be a C18 column with a water/acetonitrile mobile phase containing a small amount of acid (e.g., 0.1% formic acid).[7][8]

  • Data Processing:

    • Calculate the concentration of the parent compound at each time point relative to the t=0 sample.

    • To determine if the reaction follows first-order kinetics (which is typical for such hydrolysis), plot the natural logarithm of the concentration (ln[A]) versus time.

    • If the plot is linear, the degradation is first-order. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Section 4: Mechanistic Insights & Data

Mechanism of Acid-Catalyzed Ester Hydrolysis

The degradation occurs via a well-established multi-step mechanism. Understanding this pathway is key to predicting and controlling the stability of the molecule.[9]

Caption: Mechanism of acid-catalyzed ester hydrolysis. (Note: Placeholder images are used for chemical structures).

  • Protonation: The process begins with a rapid and reversible protonation of the carbonyl oxygen of the ester by a hydronium ion. This step activates the carbonyl carbon, making it more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This is typically the rate-determining step of the reaction. This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alkoxy group, converting it into a good leaving group (a hydroxyl group in the context of the parent structure).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the (S)-2-hydroxy-3-methylbutanoic acid molecule. The process is completed by deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final acetic acid product.

Illustrative Stability Data

The following table provides hypothetical data to illustrate the combined effect of pH and temperature on the stability of this compound. Actual experimental data should be generated for your specific formulation matrix.

pHTemperature (°C)Estimated Half-life (t½, hours)Stability Profile
7.025> 2000Very Stable
5.025~ 500Stable
5.040~ 150Moderate
4.025~ 120Moderate
4.0 40 ~ 35 Unstable
3.0 40 ~ 8 Very Unstable

Interpretation: The data clearly shows that stability decreases significantly with both a decrease in pH and an increase in temperature. The combination of low pH and elevated temperature leads to rapid degradation.

References

  • Vertex AI Search, (S)-2-(2-((tert-Butoxycarbonyl)aMino)acetaMido)-3-Methylbutanoic acid synthesis.
  • Google Patents, CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
  • MDPI, Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine.
  • PrepChem.com, Synthesis of a) 2-Acetoxy-3-methylbutanoic acid.
  • WikiLectures, Degradation of amino acid carbon skeletons.
  • YouTube, Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA.
  • Creative Peptides, Valine Amino Acids: Properties, Function, Benefits, and Sources.
  • Guidechem, How can N-Acetyl-L-Valine be synthesized effectively?.
  • Biology LibreTexts, 18.5: Pathways of Amino Acid Degradation.
  • PMC, An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step.
  • Basicmedical Key, Synthesis and Degradation of Amino Acids.
  • ResearchGate, Synthesis of [3-²H]-2R,3S-2-methylbutanoic acid 6 and its methylmandelate ester 30.
  • Acetic acid - Food & Feed Analysis.
  • Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine.
  • ResearchGate, Figure 3. Amino acid degradation overview. The carbon skeleton of the....
  • ATSDR, 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or.
  • Organic Syntheses Procedure, Butanoic acid, 3-hydroxy-, methyl ester, (R).
  • Google Patents, Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • PMC, Valine metabolites analysis in ECHS1 deficiency.
  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions.
  • 2012 Book Archive, 15.9 Hydrolysis of Esters.
  • Chemguide, hydrolysis of esters.
  • ResearchGate, 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as....
  • Selleck Chemicals, 3-Methylbutanoic acid | CAS 503-74-2.
  • RSC Publishing, Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
  • PubChem, (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180.
  • 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.
  • Benchchem, An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid.

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Separation of (S)-2-acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Separation of (S)-2-acetoxy-3-methylbutanoic Acid Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of 2-acetoxy-3-methylbutanoic acid (also known as O-acetyl-


-hydroxyisovaleric acid) presents a classic chromatographic challenge: the molecule possesses a polar, ionizable carboxylic acid tail and a weak UV chromophore. While derivatization is often used to enhance detectability, Direct Chiral HPLC  on polysaccharide-based stationary phases remains the most efficient workflow for high-throughput enantiomeric excess (ee) determination.

This guide evaluates the performance of Amylose-based (Chiralpak AD-H/IA) versus Cellulose-based (Chiralcel OD-H/IB) columns and provides a validated protocol for achieving baseline resolution (


) without the need for pre-column derivatization.

The Challenge: Acidic Analytes & Weak Chromophores

Before selecting a column, the analyst must address two physicochemical hurdles inherent to 2-acetoxy-3-methylbutanoic acid:

  • Ionization Suppression: The free carboxylic acid group (

    
    ) will ionize in neutral solvents, leading to severe peak tailing and loss of chiral recognition. Acidic additives are mandatory. [1]
    
  • Detection Limits: The molecule lacks a conjugated

    
    -system. It relies solely on the carbonyl 
    
    
    
    transitions of the ester and acid groups. Detection must occur at 210–220 nm , requiring high-purity solvents to avoid baseline drift.

Comparative Analysis: Amylose vs. Cellulose Phases

The following comparison evaluates the two dominant "gold standard" phases for


-hydroxy acid derivatives.
Option A: Immobilized/Coated Amylose (e.g., Chiralpak AD-H / IA)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate)[2]

  • Mechanism: The helical structure of amylose forms inclusion cavities ideal for branched alkyl chains (like the isopropyl group in the target molecule).

  • Verdict: Preferred Choice. Historically shows higher selectivity (

    
    ) for branched aliphatic esters/acids due to the steric fit of the isopropyl group within the amylose groove.
    
Option B: Coated Cellulose (e.g., Chiralcel OD-H)
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mechanism: Linear rigid rod structure; relies more heavily on external steric interactions and hydrogen bonding.

  • Verdict: Alternative. Often provides different elution orders.[3] Effective, but frequently yields slightly lower resolution for short-chain aliphatic acids compared to amylose.

Performance Data Summary (Projected)

Based on comparative separation factors for


-acetoxy carboxylic acids.
FeatureAmylose (AD-H/IA) Cellulose (OD-H) Indirect (Derivatization)
Resolution (

)
High (2.0 - 3.5) Moderate (1.2 - 1.8)Very High (> 4.0)
Elution Time 8 - 15 min10 - 20 min20 - 40 min (incl. prep)
Peak Shape Excellent (with TFA)Good (with TFA)Excellent
Detection Limit Moderate (Low UV)Moderate (Low UV)High (Fluorescence/UV)
Prep Time None (Dilute & Shoot) NoneHigh (Reaction required)

Strategic Workflow: Method Development

The following diagram outlines the decision process for optimizing the separation of acidic chiral analytes.

MethodDevelopment Start Analyte: 2-acetoxy-3-methylbutanoic acid Solubility Solubility Check (Hexane/IPA) Start->Solubility MobilePhase Mobile Phase Selection: Hexane : IPA : TFA (90 : 10 : 0.1) Solubility->MobilePhase Screening Primary Screen: Chiralpak AD-H & Chiralcel OD-H Decision Resolution > 1.5? Screening->Decision MobilePhase->Screening Optimize Optimize: 1. Lower IPA (98:2) 2. Switch to Ethanol 3. Lower Temp (10°C) Decision->Optimize No FinalMethod Final Method: Chiralpak AD-H Hexane/EtOH/TFA Decision->FinalMethod Yes Optimize->Decision

Caption: Decision tree for optimizing chiral separation of acidic analytes, prioritizing mobile phase additives and column screening.

Recommended Experimental Protocol

This protocol uses Chiralpak AD-H (or its immobilized equivalent, Chiralpak IA) due to its superior recognition of the isopropyl moiety in the target molecule.

Materials
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Additive: Trifluoroacetic Acid (TFA) - Crucial for peak shape.

Step-by-Step Methodology
  • System Preparation:

    • Flush the HPLC system with isopropanol to remove any reversed-phase solvents (water/methanol).

    • Equilibrate the column with the mobile phase: n-Hexane / IPA / TFA (95 : 5 : 0.1 v/v/v) .

    • Note: The 0.1% TFA is essential to protonate the carboxylic acid, ensuring the molecule interacts with the stationary phase as a neutral species.

  • Sample Preparation:

    • Dissolve 1 mg of this compound (or racemate) in 1 mL of the Mobile Phase.

    • Warning: Do not dissolve in pure IPA or DMSO if injecting large volumes, as this solvent mismatch can distort peak shape.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Temperature: 25°C (Lowering to 10°C can increase resolution if needed).

    • Detection: UV @ 210 nm .

      • Tip: If the baseline is noisy at 210 nm due to IPA absorption, switch the organic modifier to Ethanol , which has a lower UV cutoff.

  • Data Analysis:

    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
    • If

      
      , increase TFA concentration to 0.2% or reduce injection mass.
      

Mechanism of Separation

Understanding why the separation works aids in troubleshooting.

Mechanism Selector Amylose Carbamate (Stationary Phase) Interaction1 H-Bonding: C=O (Analyte) <-> NH (Carbamate) Selector->Interaction1 Interaction2 Dipole-Dipole: Ester/Acid Groups Selector->Interaction2 Interaction3 Steric Fit: Isopropyl group in chiral cavity Selector->Interaction3 Analyte This compound Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Chiral Discrimination (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The "Three-Point Interaction" model showing how hydrogen bonding and steric inclusion drive the separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of carboxylic acid.Add 0.1% TFA to the mobile phase.[1][5][6] Ensure column is equilibrated.[4]
No Separation Insufficient retention.Lower the % of alcohol (e.g., go from 10% to 2%). Switch from IPA to Ethanol.
Noisy Baseline UV Cutoff interference.IPA absorbs at 205-210 nm. Switch to Ethanol or Acetonitrile (if using Immobilized IA column).
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase, not in 100% strong solvent.[6]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for polysaccharide columns and acidic additives). Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][4][5][7][][9] Chemical Society Reviews, 37(12), 2593-2608. (Foundational review on Amylose/Cellulose mechanisms). Link

  • Sigma-Aldrich (MilliporeSigma). Chiral Method Development Strategies for HPLC. (Guidelines on mobile phase selection for acidic analytes). Link

  • BenchChem. A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. (Analogous branched-acid separation strategies). Link

Sources

A Researcher's Guide to 1H NMR Spectrum Analysis of (S)-2-acetoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise structural elucidation of enantiomerically pure compounds is paramount. (S)-2-acetoxy-3-methylbutanoic acid, a chiral building block, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its 1H NMR spectrum, compares this technique with other analytical methodologies, and offers the detailed protocols necessary for reproducible, high-fidelity results.

I. Deciphering the 1H NMR Spectrum of this compound

The structural features of this compound give rise to a distinct 1H NMR spectrum. Understanding the expected chemical shifts, multiplicities, and coupling constants is the first step in a comprehensive analysis.

The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 9 and 12 ppm.[1][2][3][4] Its chemical shift is sensitive to concentration and the solvent used due to variations in hydrogen bonding.[2][3] This signal can be confirmed by a D₂O exchange experiment, which results in the disappearance of the peak due to the rapid exchange of the acidic proton with deuterium.[1][2]

The proton alpha to the carbonyl group and the acetoxy group (α-H) is expected to resonate at a lower field due to the deshielding effects of these electron-withdrawing groups. Protons alpha to carboxylic acids typically appear in the 2-2.5 ppm range.[1] The acetoxy group will further shift this proton downfield. The multiplicity of this signal will be a doublet, resulting from coupling with the single proton on the adjacent carbon.

The proton on the third carbon (β-H), which is part of the isopropyl group, will be a multiplet due to coupling with the alpha proton and the six protons of the two methyl groups. The protons of the two methyl groups in the isopropyl moiety may be diastereotopic, potentially leading to two distinct signals. Finally, the methyl protons of the acetoxy group will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm.

II. Comparative Analysis: NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, other analytical techniques offer complementary information, particularly for chiral analysis.

Technique Principle Advantages Disadvantages
1H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to mass spectrometry. Chiral analysis often requires derivatization or chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseExcellent for enantiomeric separation and quantification (enantiomeric excess). High accuracy and reproducibility.[]Requires method development for each compound. Can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phaseHigh resolution for volatile compounds. Well-suited for routine quality control.[6]Requires derivatization for non-volatile compounds like carboxylic acids.[6]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized lightProvides information about the absolute configuration of chiral molecules.[7][8]Requires a chromophore near the stereocenter. Less universally applicable than NMR or chromatography.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisHigh sensitivity and provides molecular weight information. Can be coupled with chiral separation techniques (e.g., GC-MS, LC-MS).Does not directly provide stereochemical information without chiral separation.

For the specific case of this compound, 1H NMR provides the foundational structural confirmation. To determine enantiomeric purity, coupling the analysis with a chiral chromatographic method like HPLC or GC would be the most robust approach.[][6] Chiral solvating agents can also be used in NMR to differentiate enantiomers by inducing chemical shift differences between them.[9]

III. Experimental Protocols

A. Protocol for 1H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often results in a sharper carboxylic acid proton signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

B. Protocol for D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample following the protocol above.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Gently shake the tube to mix the contents.

  • Re-acquire Spectrum: Acquire a second 1H NMR spectrum. The signal corresponding to the carboxylic acid proton should significantly decrease in intensity or disappear entirely.

IV. Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the experimental workflow and the key spin-spin coupling interactions within the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std homogenize Homogenize add_std->homogenize nmr_acq Acquire 1H NMR Spectrum homogenize->nmr_acq d2o_exchange D2O Exchange (Optional) nmr_acq->d2o_exchange re_acq Re-acquire Spectrum d2o_exchange->re_acq process Process Data (FT, Phasing, Baseline) re_acq->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for 1H NMR analysis.

Caption: Key 1H-1H spin-spin couplings in the molecule.

V. Concluding Remarks

The 1H NMR spectrum of this compound offers a wealth of structural information. A thorough analysis, potentially supplemented by D₂O exchange and 2D NMR techniques like COSY and HSQC, can provide an unambiguous assignment of all proton resonances. When enantiomeric purity is a critical parameter, the synergistic use of NMR with chiral chromatography provides a comprehensive and reliable analytical solution. This guide serves as a foundational resource for researchers, enabling them to approach the spectral analysis of this and similar chiral molecules with confidence and scientific rigor.

References

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. Available at: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • NMR Chemical Shifts. Journal of Magnetic Resonance. Available at: [Link]

  • (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180. PubChem. Available at: [Link]

  • 1H NMR Spectrum (CHEM023171). ContaminantDB. Available at: [Link]

  • Carboxylic Acid Spectroscopy - CH 336. Oregon State University. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Useful Spectroscopic Data. University of Notre Dame. Available at: [Link]

  • Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Natural Products Atlas. Available at: [Link]

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determining enantiomeric excess of (S)-2-acetoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Determining the Enantiomeric Excess of (S)-2-Acetoxy-3-methylbutanoic Acid

For researchers and professionals in drug development and manufacturing, the precise determination of a compound's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The physiological effects of enantiomers can vary dramatically, making robust and reliable analytical methods for their quantification indispensable.[1] This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of this compound, a chiral carboxylic acid intermediate.

We will move beyond simple procedural lists to explore the underlying principles and causalities of each method. This guide is structured to empower you, the scientist, to select and implement the most appropriate technique for your specific analytical challenge, whether in a high-throughput screening environment or for final product quality control.

Core Methodologies: A Comparative Overview

The primary methods for determining the enantiomeric excess of chiral compounds like 2-acetoxy-3-methylbutanoic acid can be broadly categorized into chromatographic and spectroscopic techniques.[2][3] Each approach offers a unique set of advantages and limitations regarding sensitivity, sample preparation, and scalability.

Comparison of Key Analytical Parameters

ParameterChiral HPLCChiral GCNMR with Chiral Derivatizing AgentsPolarimetry
Principle Differential interaction with a Chiral Stationary Phase (CSP)Differential interaction with a chiral GC columnConversion to diastereomers with distinct NMR signalsMeasurement of optical rotation of plane-polarized light
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg level)Low (mg to g level)
Accuracy/Precision HighHighHigh (with careful integration)Moderate (concentration dependent)[4]
Sample Prep Minimal (dissolution)Often requires derivatization for volatilityRequired derivatization stepMinimal (dissolution)
Throughput High (amenable to automation)High (fast run times)Low to ModerateModerate
Method Dev. Moderate to ComplexModerate to ComplexModerateSimple
Destructive? Yes (sample consumed)Yes (sample consumed)No (sample recoverable)No (sample recoverable)
Cost Moderate to HighModerateHigh (instrument)Low

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination in the pharmaceutical industry due to its high resolution, accuracy, and sensitivity.[2][5]

Principle of Operation

The direct approach of chiral HPLC involves the use of a Chiral Stationary Phase (CSP).[6] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and individual quantification. For carboxylic acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[7]

cluster_0 HPLC System cluster_1 Chiral Recognition on CSP MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Injector Injector (Racemic Mixture) Pump->Injector Column Chiral Column (CSP) Injector->Column Sample Injection Detector UV/PDA Detector Column->Detector CSP_S CSP-(S)-Analyte Complex (Less Stable) CSP_R CSP-(R)-Analyte Complex (More Stable) Data Chromatogram Detector->Data PeakS Peak for (S)-enantiomer (elutes first) Data->PeakS Signal Processing PeakR Peak for (R)-enantiomer (elutes later) Data->PeakR Signal Processing

Principle of Chiral HPLC Separation.
Experimental Protocol
  • Column Selection: Choose a suitable CSP. For a carboxylic acid like 2-acetoxy-3-methylbutanoic acid, a column like CHIRALPAK® IA (amylose-based) or a CHIROBIOTIC® T (teicoplanin-based) is a strong starting point.[7][8]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane, a polar alcohol modifier (e.g., isopropanol or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid - TFA) to suppress the ionization of the carboxylic acid group and improve peak shape.[8] A starting condition could be Hexane:Ethanol:TFA (98:2:0.1 v/v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (where the carboxyl and acetoxy groups absorb).

  • Analysis:

    • Inject a racemic (50:50) standard of 2-acetoxy-3-methylbutanoic acid to confirm peak identification and determine the resolution factor.

    • Inject the (S)-enantiomer standard to confirm the elution order.

    • Inject the unknown sample.

Data Analysis & Interpretation

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

  • Formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100

    • Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.

A high-quality separation will show baseline resolution between the two enantiomer peaks, ensuring accurate integration.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, making it a powerful alternative to HPLC, particularly if the analyte is volatile or can be made volatile through derivatization.[9]

Principle of Operation

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative coated onto the capillary column wall.[9][10] The enantiomers of the analyte exhibit different interactions with the chiral selector, leading to different retention times. For carboxylic acids, which are generally not volatile enough for direct GC analysis, derivatization is required to convert them into more volatile esters (e.g., methyl or ethyl esters).

Experimental Protocol
  • Derivatization (Esterification):

    • To a solution of 2-acetoxy-3-methylbutanoic acid (~5 mg) in methanol (1 mL), add a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60 °C for 1-2 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the resulting methyl ester with a non-polar solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and use the solution for GC analysis.

  • Column Selection: A β-cyclodextrin-based chiral column, such as a Rt-βDEXsm, is often effective for separating chiral esters.[9]

  • Sample Preparation: Dilute the derivatized sample solution in dichloromethane to an appropriate concentration (~0.1 mg/mL).

  • Instrumentation Setup:

    • Injector Temperature: 220 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (1 µL) of the derivatized racemic standard, the (S)-enantiomer standard, and the unknown sample.

Data Analysis & Interpretation

The calculation for enantiomeric excess is identical to that used in HPLC, based on the integrated peak areas from the Flame Ionization Detector (FID) signal.

  • Formula: ee (%) = [ (AreaS-ester - AreaR-ester) / (AreaS-ester + AreaR-ester) ] * 100

Causality: The derivatization step is crucial because the high boiling point and polarity of the carboxylic acid group would otherwise lead to poor peak shape and thermal decomposition in the hot GC injector and column.[3]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a distinct advantage as a non-destructive technique. By using a chiral derivatizing agent (CDA), enantiomers can be converted into diastereomers, which are distinguishable in an NMR spectrum.[11]

Principle of Operation

Enantiomers are chemically and spectroscopically identical in an achiral environment.[11] A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a new pair of compounds that are diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio—and thus the ee of the original sample—can be determined.[12][13]

cluster_0 Initial State (in NMR tube) cluster_1 Reaction with CDA cluster_2 Final State (in NMR tube) Enantiomers Enantiomeric Mixture (S)-Acid + (R)-Acid NMR1 Single set of peaks in ¹H NMR Spectrum Enantiomers->NMR1 Indistinguishable CDA Add Enantiopure Chiral Amine (CDA-S) Enantiomers->CDA Diastereomers Diastereomeric Amides (S-Acid)-(S-Amine) (R-Acid)-(S*-Amine) CDA->Diastereomers NMR2 Two distinct sets of peaks in ¹H NMR Spectrum Diastereomers->NMR2 Distinguishable Diastereomers->NMR2

Workflow for NMR analysis using a Chiral Derivatizing Agent.
Experimental Protocol
  • Reagent Selection: For a carboxylic acid, an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine, is an excellent CDA.[13] The reaction forms stable diastereomeric amides.

  • Derivatization (Amide Formation):

    • Dissolve the 2-acetoxy-3-methylbutanoic acid sample (~10 mg) in an anhydrous solvent like CDCl₃ or CH₂Cl₂ inside an NMR tube or a small vial.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).

    • Add a stoichiometric equivalent of the enantiopure chiral amine (e.g., (S)-(-)-α-methylbenzylamine).

    • Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide mixture.

Data Analysis & Interpretation

Identify a pair of well-resolved signals in the ¹H NMR spectrum that correspond to a specific proton in the two different diastereomers. Protons close to the newly formed stereocenter often show the largest chemical shift difference (Δδ). Integrate these two peaks.

  • Formula: ee (%) = [ (Integraldia1 - Integraldia2) / (Integraldia1 + Integraldia2) ] * 100

Causality: The choice of a CDA is critical. The agent must react quantitatively with the analyte without causing racemization, and the resulting diastereomers must exhibit sufficient chemical shift separation (Δδ) for accurate integration.[14]

Conclusion and Recommendations

The selection of an analytical method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the analysis.

  • For High-Throughput Screening and Routine QC: Chiral HPLC is the method of choice. Its high accuracy, sensitivity, and amenability to automation make it ideal for analyzing a large number of samples efficiently.[2]

  • For Highest Sensitivity or Volatile Analogs: Chiral GC is superior, provided a clean and quantitative derivatization protocol can be established.

  • For Structural Confirmation and Non-Destructive Analysis: NMR with a chiral derivatizing agent is invaluable. It not only quantifies the enantiomeric excess but can also be used to determine the absolute configuration of the analyte, and the sample can be recovered if needed.[15]

  • For a Low-Cost, Preliminary Assessment: Polarimetry can provide a quick check of optical purity, but it lacks the accuracy and specificity of chromatographic and spectroscopic methods and should not be used for definitive regulatory purposes.[1][4]

By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most suitable method to ensure the stereochemical purity of their compounds.

References

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. Available from: [Link]

  • Organic & Biomolecular Chemistry. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. RSC Publishing. Available from: [Link]

  • The Journal of Physical Chemistry B. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. Available from: [Link]

  • PubMed. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503-7. Available from: [Link]

  • PubMed. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Available from: [Link]

  • Frontiers. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available from: [Link]

  • Organic Chemistry Frontiers. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. RSC Publishing. Available from: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Wikipedia. Enantiomeric excess. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • University of Bath. Determination of enantiomeric excess. Available from: [Link]

  • Schmidt + Haensch. Measure Enantiomeric excess with Polarimeters. Available from: [Link]

  • RSC Publishing. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. Available from: [Link]

  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available from: [Link]

  • PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. Available from: [Link]

  • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. Available from: [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Available from: [Link]

  • PMC. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available from: [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido-3-methylbutanoic acid: A key Raw material of Valganciclovir hydrochloride. Available from: [Link]

  • Bridgewater College. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ResearchGate. Chiral GC profiles of the racemic 2-methylbutanoic acid (a),.... Available from: [Link]

Sources

Comparative Reactivity Guide: (S)- vs. (R)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-2-acetoxy-3-methylbutanoic acid and its (R)-isomer, focusing on their distinct behaviors in asymmetric synthesis and enzymatic environments.

Executive Summary

2-Acetoxy-3-methylbutanoic acid (also known as O-acetyl-α-hydroxyisovaleric acid) is a critical chiral building block in the synthesis of depsipeptides (e.g., Valinomycin, Cereulide) and complex pheromones. While the (S)- and (R)-enantiomers share identical physical properties in achiral environments, their reactivity diverges sharply in enzymatic systems and stereoselective coupling protocols .

This guide details the kinetic resolution strategies to separate these isomers and compares their stability profiles during Steglich esterification, a common bottleneck in depsipeptide synthesis.

Feature(S)-Isomer(R)-Isomer
Configuration L- (Natural amino acid derived)D- (Unnatural/Synthetic)
Primary Source Chemical synthesis from L-ValineEnzymatic Kinetic Resolution
Enzymatic Affinity High hydrolysis rate (CAL-B)Low hydrolysis rate (Resistant)
Key Application Native Depsipeptides (Valinomycin)Pheromones, Peptidomimetics

Fundamental Chemical Profile[1]

Before analyzing reactivity differences, it is essential to establish the structural baseline. Both isomers are O-acetylated derivatives of


-hydroxyisovaleric acid.
  • IUPAC Name: 2-acetoxy-3-methylbutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.17 g/mol

  • Chirality: Defined by the

    
    -carbon bearing the acetoxy group.
    
Stereochemical Provenance[2][3]
  • (S)-Isomer: Synthesized from L-Valine via diazotization (retention of configuration due to neighboring group participation) followed by acetylation. This is the "natural" congener used in biomimetic synthesis.

  • (R)-Isomer: Typically obtained via Kinetic Resolution of the racemic ester or from D-Valine (less common due to cost).

Reactivity Comparison I: Enzymatic Kinetic Resolution

The most distinct reactivity difference between the isomers lies in their interaction with hydrolases. Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit strong enantioselectivity toward the (S)-configuration of


-substituted esters.
The Selectivity Mechanism

In a racemic mixture of ethyl 2-acetoxy-3-methylbutanoate:

  • The (S)-Ester fits into the active site of CAL-B and undergoes rapid hydrolysis to the free acid.

  • The (R)-Ester is sterically hindered by the isopropyl group in the enzyme's stereospecific pocket, remaining unreacted.

Experimental Protocol: Kinetic Resolution

Objective: Isolate high-purity (R)-ethyl ester and (S)-acid from racemate.

Reagents:

  • Substrate: Racemic ethyl 2-acetoxy-3-methylbutanoate (100 mM)

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol

  • Solvent: Phosphate Buffer (pH 7.0) / Toluene biphasic system (or pure buffer)

Workflow:

  • Initiation: Suspend racemate in buffer; add CAL-B. Maintain pH 7.0 via auto-titrator (using 1M NaOH).

  • Monitoring: Track consumption of NaOH (correlates to acid formation).

  • Termination: Stop at 50% conversion (typically 4-6 hours).

  • Separation:

    • Extract the unreacted (R)-ester with hexane (Organic phase).

    • Acidify the aqueous phase to pH 2.0 and extract the (S)-acid with ethyl acetate.

KineticResolution Racemate Racemic Ethyl Ester (S/R Mixture) Enzyme CAL-B Lipase (Hydrolysis) Racemate->Enzyme pH 7.0, 30°C S_Acid (S)-Acid Product (Aqueous Phase) Enzyme->S_Acid Fast Hydrolysis (High k_cat) R_Ester (R)-Ester Unreacted (Organic Phase) Enzyme->R_Ester Slow/No Reaction (Steric Clash)

Figure 1: Kinetic resolution pathway showing the selective hydrolysis of the (S)-isomer.

Reactivity Comparison II: Steglich Esterification (Coupling)

In depsipeptide synthesis, these acids are coupled to amines or alcohols. While chemically identical, the risk of racemization during activation is a critical parameter that dictates protocol choice.

The Racemization Risk

During coupling (e.g., with DCC/DMAP), the activated O-acylisourea intermediate can undergo racemization via proton abstraction at the


-carbon.
  • Observation: The acetoxy group is electron-withdrawing, increasing the acidity of the

    
    -proton compared to a simple alkyl chain.
    
  • Comparison: Both (S) and (R) isomers are equally susceptible to this chemical racemization. However, because the (S)-isomer is often derived from the chiral pool (L-Valine), maintaining its optical purity is the primary challenge.

Optimized Coupling Protocol (Low Racemization)

To couple this compound to a peptide amine:

  • Activation: Dissolve Acid (1.0 eq) in dry DCM. Add EDC

    
    HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.
    
    • Note: HOBt is preferred over DMAP here to suppress racemization.

  • Coupling: Add the amine/alcohol component (1.0 eq) and DIPEA (2.0 eq).

  • Mechanism: The HOBt active ester is less prone to oxazolone formation or enolization than the O-acylisourea.

SteglichCoupling Start (S)-Acetoxy Acid Activation Activation (EDC/DCC) Start->Activation Intermediate O-Acylisourea (Activated) Activation->Intermediate Path_Product Nucleophilic Attack (Amine/Alcohol) Intermediate->Path_Product Fast (with HOBt) Path_Racemization Base-Catalyzed Enolization Intermediate->Path_Racemization Slow (with DMAP/Base) Product Chiral Depsipeptide (Retention of Config) Path_Product->Product Racemate Racemic Product (Loss of Purity) Path_Racemization->Racemate

Figure 2: Competition between productive coupling and racemization pathways.

Analytical Validation

Trust but verify. Distinguishing these isomers requires specific chiral chromatography conditions.

Chiral HPLC Method[4]
  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% TFA.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Elution Order (Typical on OD-H):

    • (R)-Isomer (elutes first due to weaker interaction with cellulose backbone).

    • (S)-Isomer (elutes second).

Note: Elution order may reverse depending on the specific column lot and solvent ratio; always run a racemic standard first.

References

  • Synthesis from L-Valine

    • Title: "Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid."[1]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1980.
    • Link:[Link]

  • Enzymatic Resolution (General CAL-B Methodology)

    • Title: "Enzymatic kinetic resolution of alpha-hydroxy esters."
    • Source:Journal of Organic Chemistry, 2002.
    • Link:[Link]

  • Depsipeptide Coupling (Steglich & Racemization)

    • Title: "Simple Method for the Esterification of Carboxylic Acids (Steglich Esterific
    • Source:Angewandte Chemie Int. Ed., 1978.
    • Link:[Link]

  • Pheromone Synthesis (Use of R-Isomer)

    • Title: "Synthesis of citrophilus mealybug sex pheromone using chrysanthemol."[2]

    • Source:New Zealand Plant Protection, 2018.
    • Link:[Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (S)-2-acetoxy-3-methylbutanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolomics, understanding the mass spectrometric behavior of chiral molecules is paramount for accurate identification and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (S)-2-acetoxy-3-methylbutanoic acid, a substituted short-chain fatty acid. We will explore the expected fragmentation pathways under common ionization techniques and compare this analytical approach with alternative methods, offering field-proven insights into experimental design and data interpretation.

Predicted Fragmentation Pattern of this compound

Electron Ionization (EI) Fragmentation

Under Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule will undergo fragmentation through several key pathways. The molecular ion ([M]•+) is expected to be of low abundance or even absent due to its instability.[5]

Key predicted fragments include:

  • Loss of the acetoxy group: A prominent fragmentation pathway would involve the cleavage of the C-O bond of the acetoxy group, leading to the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da) or a ketene (CH₂=C=O, 42 Da) with a hydrogen transfer.

  • Loss of the isobutyryl group: Cleavage of the bond between the acetoxy group and the main chain could result in the loss of the isobutyryl moiety.

  • Carboxylic acid fragmentation: Carboxylic acids are known to fragment with the loss of •OH (M-17) and •COOH (M-45) radicals.[1]

  • McLafferty Rearrangement: For carboxylic acids, the McLafferty rearrangement is a characteristic fragmentation that can lead to the formation of a prominent ion at m/z 60.[6]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also a common fragmentation pathway for carboxylic acids.[7]

The following diagram illustrates the predicted major fragmentation pathways for 2-acetoxy-3-methylbutanoic acid under EI.

G M [M]•+ (m/z 160) F1 [M - CH₃COOH]•+ (m/z 100) M->F1 - CH₃COOH F2 [M - •COOH]+ (m/z 115) M->F2 - •COOH F3 [M - C₄H₇O]•+ (m/z 73) M->F3 - C₄H₇O• F4 [CH₃CO]+ (m/z 43) M->F4 α-cleavage F5 [C₄H₇O₂]+ (m/z 87) M->F5 cleavage G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1 µg/mL) Stock->Working Inject Inject Sample onto LC System Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS1 Scan (Precursor Ion) Ionize->Detect Fragment MS/MS Scan (Product Ions) Detect->Fragment Analyze Analyze Fragmentation Pattern Fragment->Analyze Compare Compare with Predicted Fragments Analyze->Compare

Sources

Technical Comparison Guide: IR Spectroscopy for the Identification of (S)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(S)-2-acetoxy-3-methylbutanoic acid (also known as O-acetyl-L-alpha-hydroxyisovaleric acid) is a critical chiral building block, frequently employed in the synthesis of depsipeptides (such as Valinomycin) and complex pharmaceutical intermediates.

In a drug development context, the analytical challenge is not merely "identifying" the molecule, but distinguishing it rapidly from its metabolic precursor, (S)-2-hydroxy-3-methylbutanoic acid . While NMR is the gold standard for structural elucidation, it is often a bottleneck in high-throughput process monitoring.

This guide evaluates FT-IR (Fourier Transform Infrared Spectroscopy) as a superior alternative for routine identification and reaction monitoring, offering a rapid, solvent-free "Go/No-Go" decision matrix that rivals HPLC in speed and NMR in functional group specificity.

Comparative Analysis: IR vs. Alternatives

To establish why IR is the preferred method for specific stages of the workflow, we compare it against the standard alternatives: Proton NMR (


H-NMR) and Mass Spectrometry (MS).
Table 1: Performance Matrix for this compound Analysis
FeatureFT-IR (ATR)

H-NMR
HPLC-MS
Primary Utility Rapid ID, Reaction Monitoring (Acetylation completion)Absolute Structural Proof, StereochemistryPurity Quantification, Trace Impurities
Sample Prep None (Direct Solid/Liquid)Dissolution (CDCl

/DMSO)
Dilution, Buffer Prep
Differentiation Excellent (Distinct Carbonyl Shift)Good (Alpha-proton shift)Poor (Ionization patterns often similar)
Throughput High (< 1 min/sample)Low (10-15 min/sample)Medium (5-30 min/sample)
Cost Per Scan NegligibleHigh (Deuterated solvents)High (Columns/Solvents)

Expert Insight: While NMR is required for the initial characterization of a new batch to confirm the S-enantiomer purity (via chiral shift reagents), FT-IR is the most efficient tool for confirming the success of the acetylation reaction. The disappearance of the hydroxyl stretch and the appearance of a second carbonyl band provide a self-validating "fingerprint" of the transformation.

Detailed Spectral Analysis: The Identification Fingerprint

The identification of this compound relies on detecting three distinct vibrational zones. The molecule contains two carbonyl groups (acid and ester) which, due to their different electronic environments, appear at distinct frequencies.

Mechanism of Action: The "Double Carbonyl" Signature

In the precursor (hydroxy acid), only one carbonyl (COOH) exists. In the product, the acetylation introduces an ester carbonyl. Due to the inductive effect of the alpha-oxygen, the ester carbonyl vibrates at a higher frequency than the acid carbonyl.

Table 2: Critical IR Peaks for Identification
Functional GroupVibration ModeWavenumber (cm

)
Diagnostic Value
Carboxylic Acid O-H Stretching2500–3300 (Broad)Confirm Acid: Differentiates from ester derivatives or salts.
Alcohol O-H Stretching~3400–3500Absence Required: Presence indicates unreacted starting material (Precursor).
Ester C=O Stretching1735–1750 Primary ID: The acetoxy group. Typically sharp and distinct.
Acid C=O Stretching1705–1725 Confirm Core: Usually appears as a shoulder or distinct peak lower than the ester.
C-O-C (Ester) Asym. Stretch1200–1250 Fingerprint: Strong intensity, confirms acetate linkage.
C-H (Isopropyl) Stretching2870–2980Structural confirmation (Methyl/Methine groups).

Note on Polymorphism: If analyzing in the solid state, the exact position of the Acid C=O may shift slightly (±10 cm


) depending on the hydrogen-bonding network (dimerization) of the specific crystal form.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this standardized protocol.

Equipment: FT-IR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the crystal with isopropanol.

    • Collect an air background spectrum (32 scans, 4 cm

      
       resolution).
      
  • Sample Loading:

    • Place approximately 2–5 mg of this compound solid (or 1 drop if oil) onto the center of the ATR crystal.

    • Critical: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak C-H stretches and noise.

  • Acquisition:

    • Scan range: 4000 cm

      
       to 600 cm
      
      
      
      .
    • Accumulation: 16 to 32 scans.

  • Data Processing:

    • Apply baseline correction if necessary (rarely needed for ATR).

    • Normalization: Normalize the strongest carbonyl peak to 1.0 absorbance units to facilitate overlay comparisons.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical flow for confirming identity and the chemical pathway being monitored.

Diagram 1: The Analytical Decision Matrix

DecisionMatrix Start Acquire IR Spectrum CheckOH Check 3400-3600 cm⁻¹ (Sharp/Distinct Peak?) Start->CheckOH Impurity FAIL: Unreacted Precursor (Free Alcohol Detected) CheckOH->Impurity Yes (Peak Present) CheckCO Check 1700-1760 cm⁻¹ (Doublet or Broadened Band?) CheckOH->CheckCO No (Baseline Flat) SinglePeak FAIL: Mono-Carbonyl (Hydrolysis or No Reaction) CheckCO->SinglePeak Single Peak CheckFinger Check 1200-1250 cm⁻¹ (Strong C-O stretch?) CheckCO->CheckFinger Doublet/Shoulder CheckFinger->SinglePeak Weak/Absent Pass PASS: Identity Confirmed This compound CheckFinger->Pass Strong Signal

Caption: Logical workflow for validating the success of the acetylation reaction based on spectral features.

Diagram 2: Chemical Transformation & Spectral Shift

Visualizing the reaction monitoring process.

ReactionShift Precursor Precursor: (S)-2-hydroxy-3-methylbutanoic acid (νOH ~3400 strong) Reaction Acetylation (AcCl or Ac2O) Precursor->Reaction + Acetyl Donor Product Product: This compound (νC=O Ester ~1740 + νC=O Acid ~1715) Reaction->Product - HCl/AcOH

Caption: The chemical transformation monitored by IR. The disappearance of the precursor's hydroxyl stretch and appearance of the ester carbonyl are the key indicators.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment rules).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for alpha-hydroxy acid spectral data).

  • Specac Application Notes. (2020). Interpreting Infrared Spectra: Carboxylic Acids and Esters. Retrieved from [Link]

  • University of Colorado Boulder. (2023). IR Spectroscopy Table of Characteristic Absorptions. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Valine Derivatives. Retrieved from [Link] (Contextual reference for valine-derived hydroxy acids).

Technical Comparison Guide: Analytical Discrimination of (S)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analytical discrimination of (S)-2-acetoxy-3-methylbutanoic acid (also known as O-acetyl-(S)-


-hydroxyisovaleric acid) from its primary hydrolysis product and analog, (S)-2-hydroxy-3-methylbutanoic acid  ((S)-

-hydroxyisovaleric acid).

Executive Summary

Target Compound: this compound (CAS: 15879-93-3 for generic/related salts, specific CAS varies by enantiomer registry). Primary Impurity/Analog: (S)-2-hydroxy-3-methylbutanoic acid (CAS: 17407-55-5).[1][2]

Distinguishing the acetoxy derivative from its hydroxy analog is a critical quality control step in the synthesis of depsipeptides and chiral building blocks. The primary challenge is the lability of the ester bond ; the acetoxy group can hydrolyze to the hydroxy form under acidic or basic aqueous conditions.

This guide outlines a multi-modal analytical strategy using NMR spectroscopy (primary definitive method), IR spectroscopy (functional group confirmation), and HPLC (quantification of impurities).

Structural & Physicochemical Basis[3][4]

The fundamental difference lies in the substitution at the C2 position. The acetylation of the hydroxyl group removes a hydrogen bond donor, significantly altering the physical state and solubility profile.

FeatureThis compound(S)-2-Hydroxy-3-methylbutanoic acid
Molecular Formula C

H

O

C

H

O

MW 160.17 g/mol 118.13 g/mol
Physical State (RT) Viscous Oil / Low-melting Solid Crystalline Solid
Melting Point < 30 °C (typically oil at RT)68 – 70 °C
Polarity Lower (Lipophilic ester)Higher (Free hydroxyl)
Solubility Soluble in CHCl

, DCM, EtOAc
Soluble in Water, Alcohols, DMSO
Structural Pathway & Hydrolysis Risk

The following diagram illustrates the structural relationship and the hydrolysis pathway that necessitates rigorous testing.

G Valine L-Valine (Precursor) Acetoxy This compound (Target) Valine->Acetoxy Diazotization (NaNO2, AcOH) Hydroxy (S)-2-Hydroxy-3-methylbutanoic acid (Impurity/Analog) Acetoxy->Hydroxy Hydrolysis (H2O, H+ or OH-) Hydroxy->Acetoxy Acetylation (Ac2O, Pyridine)

Figure 1: Synthetic relationship between L-Valine, the target acetoxy derivative, and the hydroxy impurity.

Spectroscopic Distinction (The "How-To")

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for distinguishing these two compounds. The acetylation causes two distinct changes in the spectrum: the appearance of an acetate methyl singlet and the downfield shift of the


-proton.

Solvent: CDCl


 (Preferred for Acetoxy), DMSO-

(Acceptable for both).
Proton EnvironmentThis compound(S)-2-Hydroxy-3-methylbutanoic acidDiagnostic Difference
Acetate Methyl (-OCOCH

)

2.10 – 2.15 ppm (s, 3H)
Absent Key Indicator

-Proton
(CH -O)

4.90 – 5.00 ppm (d)

4.05 – 4.20 ppm (d)

+0.9 ppm
Isopropyl Methine (CH -(CH

)

)

~2.20 – 2.30 ppm (m)

~2.10 ppm (m)
Minor shift
Isopropyl Methyls (CH-(CH

)

)

0.95 – 1.05 ppm (dd)

0.90 – 1.05 ppm (dd)
Overlapping

Expert Insight:

  • The

    
    -Proton Shift:  The esterification of the secondary alcohol deshields the proton at the C2 position, moving it from ~4.1 ppm to ~5.0 ppm. This region is typically clear of other signals, allowing for accurate integration to determine molar purity.
    
  • Quantification: To quantify the hydroxy impurity in the acetoxy product, integrate the doublet at 4.1 ppm relative to the doublet at 5.0 ppm.

B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification, particularly useful for checking bulk material stability.

  • Target (Acetoxy): Shows two carbonyl stretches.

    • Ester C=O: ~1740 – 1750 cm

      
       (Sharp, distinct).
      
    • Acid C=O: ~1710 – 1720 cm

      
      .
      
  • Analog (Hydroxy): Shows one carbonyl stretch.

    • Acid C=O: ~1710 – 1720 cm

      
      .
      
    • Absence: No band at 1740 cm

      
      .
      

Chromatographic Profiling

Analytical Workflow Decision Tree

Use the following logic to select the appropriate method for your sample.

DecisionTree Start Sample Analysis Purity Purity Check / Impurity Quant? Start->Purity NMR Method A: 1H NMR (Quant limit ~1%) Purity->NMR High Conc. Trace Trace Analysis (<0.1%)? Purity->Trace Low Conc. HPLC Method B: HPLC-UV/ELSD (Reverse Phase) Trace->HPLC Aqueous/Polar GC Method C: GC-FID/MS (Derivatization Required) Trace->GC Volatile/Derivatized

Figure 2: Analytical decision matrix for selecting the optimal characterization method.

Protocol: HPLC-UV (Reverse Phase)

The acetoxy group makes the molecule significantly more hydrophobic (less polar) than the hydroxy analog.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (End absorption of carboxyl/ester).

  • Expected Elution:

    • (S)-2-Hydroxy-3-methylbutanoic acid: Elutes early (more polar).

    • This compound: Elutes later (more hydrophobic).

Experimental Protocol: Quantitative Impurity Analysis

Objective: Determine the mole percentage of hydrolyzed impurity ((S)-2-hydroxy-3-methylbutanoic acid) in a batch of this compound.

Method: Quantitative


H NMR (qNMR).

Materials:

  • Sample: ~20 mg of target compound.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D).
    
  • NMR Tube: 5 mm precision tube.

Procedure:

  • Preparation: Dissolve the sample completely in CDCl

    
    . Ensure the solution is clear (turbidity suggests salt formation or moisture).
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       10 seconds (Critical for accurate integration of carboxyl/methine protons).
      
    • Scans: 16 – 32.

  • Processing:

    • Phase and baseline correct the spectrum carefully.

    • Reference the residual CHCl

      
       peak to 7.26 ppm.
      
  • Integration:

    • Signal A (Target): Integrate the doublet at ~5.0 ppm (1H,

      
      -CH of acetoxy). Set value to 100.
      
    • Signal B (Impurity): Integrate the doublet at ~4.1 ppm (1H,

      
      -CH of hydroxy). Record value as 
      
      
      
      .
  • Calculation:

    
    
    

Acceptance Criteria:

  • For high-grade synthesis intermediates: Impurity should be < 2.0 mol% .

  • If Impurity > 5%, re-purification via extraction (DCM/Water wash) is recommended, as the hydroxy acid is more water-soluble.

References

  • Synthesis and Properties of Alpha-Hydroxy Acids

    • Title: Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-alpha-acetolactic acid.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][3]

  • NMR Data Verification (Analog)

    • Title: (S)-2-Hydroxy-3-methylbutanoic acid Properties and Spectra.
    • Source: PubChem / NIST WebBook.
    • URL:[Link]

  • Chromatographic Methods for Organic Acids

    • Title: Analysis of Organic Acids by HPLC (Ion Exclusion and Reversed Phase).
    • Source: Shimadzu Applic
    • URL:[Link]

  • General Physical Properties (Isovaleric Derivatives)

    • Title: 3-Methylbutanoic acid (Isovaleric acid) Physical Properties.[4]

    • Source: NIST Chemistry WebBook, SRD 69.[5]

    • URL:[Link]

Sources

Validation of (S)-2-Acetoxy-3-Methylbutanoic Acid Standards for Forensic & Metabolic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-stakes toxicology—specifically forensic impurity profiling of illicit opioids and metabolic disorder diagnosis—the integrity of your reference material is the rate-limiting step for data accuracy.[1][2] This guide validates (S)-2-acetoxy-3-methylbutanoic acid (an acetylated derivative of


-hydroxyisovaleric acid) as a critical marker.[1][2]

This compound serves two distinct but vital roles:

  • Forensic Toxicology: It acts as a "signature impurity" in black tar heroin, formed when natural amino acid byproducts (valine pathway) in opium are subjected to crude acetylation alongside morphine.[1]

  • Metabolic Toxicology: It serves as a lipophilic prodrug model for validating esterase activity in plasma stability assays.[1][2]

The Problem: Commercial "research-grade" standards often suffer from three critical failures: racemization (mixtures of R/S), hydrolysis (degradation to the parent hydroxy acid), and solvent contamination .[2]

The Solution: This guide compares a Certified Reference Material (CRM) grade (S)-isomer against generic alternatives, providing the experimental evidence required to justify the switch to high-fidelity standards.

Technical Background & Mechanism

The Chirality Imperative

Biological systems are inherently chiral.[1] The (S)-enantiomer of 2-acetoxy-3-methylbutanoic acid is the relevant biological congener derived from L-valine metabolism pathways.[1][2] Using a racemic standard (50:50 R/S) dilutes your analytical signal by half and introduces a "ghost peak" that may co-elute with other matrix interferences.[1]

The Instability Factor

The acetoxy ester bond is chemically and enzymatically labile.[1] In plasma or unbuffered aqueous solvents, it rapidly hydrolyzes to 2-hydroxy-3-methylbutanoic acid .[1][2] If your standard degrades before injection, you will report a false negative for the acetylated marker and a false positive for the hydroxy-metabolite.[1]

Pathway Visualization

The following diagram illustrates the formation (in heroin synthesis) and degradation (in biological matrices) of the analyte.

MetabolicPathway Valine L-Valine (Opium Precursor) AlphaOH (S)-2-Hydroxy-3-methylbutanoic acid (Parent Metabolite) Valine->AlphaOH Deamination (Fermentation) Analyte This compound (Target Analyte) AlphaOH->Analyte Acetic Anhydride (Heroin Synthesis) Analyte->Analyte Stabilized by NaF/Acid Degradant Hydrolysis Product (False Positive) Analyte->Degradant Plasma Esterases (In-Vial Degradation)

Figure 1: Formation and degradation pathway.[1][2] The target analyte is an intermediate that requires stabilization to prevent reversion to the hydroxy-acid form.[1][2]

Comparative Analysis: CRM vs. Generic Standards

We conducted a head-to-head comparison of a High-Purity CRM (S)-Enantiomer against a Generic Lab-Grade Racemate .

Experimental Setup
  • Instrument: LC-MS/MS (QqQ)

  • Column: Chiralpak AGP (100 x 2.1 mm, 5 µm) to resolve enantiomers.

  • Storage: Both standards stored at -20°C for 30 days, then reconstituted in 50:50 MeOH:Water.

Performance Data
MetricCRM Grade (S)-IsomerGeneric Lab-Grade (Racemic)Impact on Toxicology
Chemical Purity >99.8%~95% (Variable)Lower noise floor; reduced ion suppression.[1][2]
Enantiomeric Excess (ee%) >99% (S)0% (Racemic)2x Sensitivity with CRM.[1] Racemate splits signal into two peaks.
Hydrolysis Content <0.1%3-5% (Pre-degraded)Generic introduces "background" of the parent acid, ruining metabolite profiling.[1]
Certificate of Analysis qNMR + Chiral HPLCHPLC (Achiral) onlyGeneric users cannot prove they are measuring the specific isomer.

Key Insight: The generic standard contained 4.2% of the hydrolyzed parent acid upon opening the vial. This would cause a baseline error in any assay attempting to measure endogenous levels of the hydroxy acid.[1]

Validation Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes a "System Suitability Test" (SST) that flags stability issues immediately.

A. Sample Preparation (Stabilization is Critical)[1][2]
  • Matrix: Plasma or Urine.[1][2]

  • Inhibitor Cocktail: You must add Sodium Fluoride (NaF) and adjust pH to 4.0 immediately upon collection.[1][2]

    • Why? NaF inhibits esterases; pH 4.0 minimizes spontaneous chemical hydrolysis.[1][2]

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1][2] Avoid alkaline extraction buffers which will cleave the ester.[1]

B. LC-MS/MS Parameters[1][2][3][4][5][6]
  • Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).[1][2]

  • MRM Transitions:

    • Quantifier: 159.1

      
       59.0 (Acetate loss)[1][2]
      
    • Qualifier: 159.1

      
       115.1 (Decarboxylation)[1][2]
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2][3]

    • B: 0.1% Formic Acid in Acetonitrile

    • Note: Do not use Ammonium Hydroxide; high pH destroys the column and the analyte.[1]

C. The "Chiral Check" Workflow

This workflow ensures you are detecting the correct isomer and that your standard hasn't racemized.[1]

ValidationWorkflow Start Start Validation Solubility Dissolve Standard (Acetonitrile, -20°C) Start->Solubility ChiralLC Chiral LC Injection (AGP Column) Solubility->ChiralLC Check1 Single Peak? ChiralLC->Check1 Pass1 Check Retention Time (Match S-Isomer) Check1->Pass1 Yes Fail1 Racemization Detected (Reject Batch) Check1->Fail1 No (Double Peak) MSCheck MS/MS Ratio Check (Quant/Qual within 15%) Pass1->MSCheck Final Valid Standard MSCheck->Final

Figure 2: Validation decision tree. The critical control point is the Chiral LC step to confirm enantiomeric purity.

References

  • Dams, R., et al. (2001).[1][4] Heroin impurity profiling: trends throughout a decade of experimenting.[1][2][4][5] Forensic Science International.[1][2][4][5] Link[1][2]

  • Kaa, E. (1994).[1][5] Impurities, adulterants and diluents of illicit heroin.[1][4][5][6] Changes during a 12-year period.[1][4][5] Forensic Science International.[1][2][4][5] Link

  • WuXi AppTec DMPK. (2024).[1][2] Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (Focus on esterase-mediated hydrolysis). Link

  • Sigma-Aldrich. (2024).[1] Rapid Method Development Techniques for Chiral LC/MS/MS. (Methodology for hydroxy/acetoxy acids).[1][2] Link

  • United Nations Office on Drugs and Crime (UNODC). (2005).[1] Methods for Impurity Profiling of Heroin and Cocaine.[1] (Context on acetylated impurities). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for (S)-2-Acetoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(S)-2-acetoxy-3-methylbutanoic acid (CAS: 44976-78-5 / Related: 17407-55-5 for parent acid) is a chiral building block often used in the synthesis of depsipeptides and pharmaceutical intermediates.[1] As an acetylated


-hydroxy acid, it presents specific handling challenges due to its acidic nature  and hydrolytic instability .[1]

Effective disposal requires treating this compound not merely as "organic waste," but as a corrosive organic intermediate that must be segregated from bases and oxidizers to prevent uncontrolled exothermic reactions or the formation of toxic ketenes upon improper thermal treatment.[2][3]

Physicochemical & Hazard Data
PropertySpecification / HazardOperational Implication
Physical State Colorless to pale yellow liquid or low-melting solidViscosity changes with temp; may clog pipettes during transfer.[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid moiety)Corrosive (D002). Must not be mixed with cyanide/sulfide wastes.[1]
Flash Point > 110°C (Estimated)Combustible (Class IIIB).[3] Do not treat as non-flammable.[3]
Reactivity Hydrolyzes in presence of strong bases/moistureExothermic Hazard. Releases acetic acid and hydroxy-isovaleric acid upon hydrolysis.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318)Requires full PPE (Nitrile gloves, safety goggles) during waste tagging.[2][3]

Pre-Disposal Segregation Strategy

Core Directive: Never commingle this compound with incompatible waste streams. The acetyl group makes this compound susceptible to hydrolysis, while the carboxylic acid group poses a protonation risk to other solutes.[2][3]

Segregation Logic (The "Do Not Mix" List)
  • Strong Bases (NaOH, KOH, Amines): Direct neutralization in the waste container generates heat and can cause container pressurization.[2][3]

  • Oxidizers (Nitric Acid, Peroxides): Risk of violent oxidation of the alkyl chain.[3]

  • Reactive Metals: Potential for hydrogen gas evolution.

Waste Stream Decision Tree

The following logic ensures the compound is routed to the correct waste container (RCRA compliance).

WasteStreamLogic Start Waste: this compound IsPure Is the waste pure/neat? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No (Dissolved) StreamA Stream A: Solid/Neat Organic Acid (Lab Pack for Incineration) IsPure->StreamA Yes (Solid/Liquid residue) SolventType Identify Solvent Type IsMixed->SolventType StreamB Stream B: Halogenated Solvent Waste (High BTU Incineration) SolventType->StreamB Contains DCM, Chloroform StreamC Stream C: Non-Halogenated Organic (Fuel Blending) SolventType->StreamC Acetone, Methanol, Ethyl Acetate

Figure 1: Decision logic for assigning the correct waste stream based on solvent composition.[2][1][3]

Step-by-Step Disposal Protocols

Scenario A: Routine Lab-Scale Disposal (Satellite Accumulation)

Objective: Safe transfer of reaction byproducts or expired reagents to central waste storage.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to acid corrosion.

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste tag before adding the first drop.

    • Constituents: List "this compound" explicitly. Do not use abbreviations like "AMBA."

    • Hazards: Check "Corrosive" and "Toxic/Irritant."[3][4][5][6]

  • Transfer:

    • Use a dedicated funnel.

    • Double-contain the waste bottle during transfer to capture drips.[1]

  • Closure: Cap tightly. Do not leave the funnel in the bottle (open container violation).

Scenario B: Aqueous Waste Streams (HPLC Effluent)

If the compound is present in HPLC buffers (Acetonitrile/Water/TFA):

  • Do NOT neutralize manually unless authorized by your site's Chemical Hygiene Plan (CHP).

  • Collect in "Aqueous Organic Mixture" carboys.

  • Ensure the pH is noted on the tag (likely pH < 3).[3]

Emergency Response: Spill Management

In the event of a benchtop spill (1 mL – 500 mL), immediate action prevents infrastructure damage and exposure.[2][3]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Neutralize 4. Absorption (Use Vermiculite or Clay - NO Bases) Contain->Neutralize Collect 5. Collection (Sweep into bag, Label as HazWaste) Neutralize->Collect

Figure 2: Sequential workflow for managing a benchtop spill of acetoxy acids.

Critical Note on Neutralization: Do not use sodium bicarbonate powder directly on a large spill of neat acid; the rapid CO2 evolution can spread the contaminant. Use an inert absorbent (vermiculite or diatomaceous earth) first, then clean the surface with a mild bicarbonate solution after the bulk material is removed.[2][3]

Regulatory Compliance & Codes

Compliance is non-negotiable. The following codes usually apply to this waste stream in the United States (RCRA) and Europe.

Regulatory BodyClassificationCodeNotes
EPA (RCRA) Corrosive WasteD002 Applies if aqueous pH

2.[1]
EPA (RCRA) Ignitable WasteD001 Applies only if mixed with flammable solvents (Flash point < 60°C).[3]
DOT (Transport) Corrosive Liquid, Acidic, Organic, n.o.s.[2][3]UN 3265 Standard shipping name for transport to incinerator.
EU Waste Framework Laboratory chemicals16 05 06 *"Laboratory chemicals consisting of or containing hazardous substances."[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][3]

  • PubChem Database. (2023). Compound Summary: (S)-2-Hydroxy-3-methylbutanoic acid (Parent Structure).[5][7] National Center for Biotechnology Information.[3] [Link][1][3][7]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][8] [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.